molecular formula C7H6BrNO3 B3027232 2-Bromo-5-methoxyisonicotinic acid CAS No. 1256789-55-5

2-Bromo-5-methoxyisonicotinic acid

Cat. No.: B3027232
CAS No.: 1256789-55-5
M. Wt: 232.03
InChI Key: FDIGCHSSJWSPEW-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyisonicotinic acid is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-methoxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIGCHSSJWSPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855798
Record name 2-Bromo-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256789-55-5
Record name 2-Bromo-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Stability of 2-Bromo-5-methoxyisonicotinic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential stability of 2-Bromo-5-methoxyisonicotinic acid under acidic conditions. In the absence of specific empirical data for this compound, this guide synthesizes fundamental principles of organic chemistry and knowledge of related molecular structures to predict potential degradation pathways. It further outlines a robust experimental framework for a forced degradation study designed to elucidate these pathways, establish the stability profile, and support the development of stability-indicating analytical methods. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists engaged in the development of drug substances and products containing this molecule.

Introduction: The Imperative of Stability Assessment

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. Understanding how a molecule behaves under various stress conditions, such as exposure to acid, is a regulatory expectation and a scientific necessity.[1][2] Forced degradation studies are the cornerstone of this understanding, providing invaluable insights into potential degradation products and informing the development of robust formulations and analytical methods.[3][4]

This guide will focus on the theoretical and practical aspects of assessing the stability of this compound in acidic environments. We will first explore the molecule's structural features and predict its reactivity based on established chemical principles. Subsequently, a detailed, self-validating experimental protocol for a forced degradation study will be presented, complete with analytical methodology.

Theoretical Stability Profile and Hypothesized Degradation Pathways

The structure of this compound features three key functional groups attached to a pyridine ring: a carboxylic acid, a bromo substituent, and a methoxy group. Each of these moieties, along with the pyridine ring itself, can exhibit distinct reactivity under acidic conditions.

The Role of the Pyridine Nitrogen

Under acidic conditions, the lone pair of electrons on the pyridine nitrogen will be protonated, forming a pyridinium cation. This protonation significantly alters the electron density of the aromatic ring, making it more electron-deficient. This electronic change is a critical factor influencing the reactivity and stability of the substituents. The positive charge on the ring, particularly at the ortho and para positions relative to the nitrogen, can activate the ring towards nucleophilic attack and influence the stability of attached groups.[5]

Potential Degradation Pathways

Based on the structure, we can hypothesize three primary degradation pathways under acidic stress:

Pathway A: Acid-Catalyzed Hydrolysis of the Methoxy Group (Ether Cleavage)

Aromatic ethers can undergo cleavage under strong acidic conditions, typically requiring heat.[6][7][8] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion (e.g., chloride if HCl is used) or water.

  • Mechanism:

    • Protonation of the methoxy oxygen atom to form a good leaving group (methanol).

    • Nucleophilic attack by water at the carbon atom of the methoxy group or at the C5 position of the pyridine ring. Given the electronic nature of the protonated pyridine ring, nucleophilic aromatic substitution (SNAr) is a plausible mechanism.

  • Predicted Degradation Product: 2-Bromo-5-hydroxyisonicotinic acid.

Pathway B: Decarboxylation

Pyridinecarboxylic acids can undergo decarboxylation (loss of CO2), although this often requires high temperatures.[9][10] The stability of the resulting carbanion or ylide intermediate is a key factor.[11] For isonicotinic acid derivatives, the 4-position of the carboxyl group is not as predisposed to decarboxylation as a 2-picolinic acid, which can form a stabilized zwitterionic intermediate.[11][12] However, under forceful acidic and thermal stress, decarboxylation remains a possibility.

  • Mechanism: Protonation of the ring nitrogen may influence the electronic stability of the carboxylate group, but significant thermal energy would likely be required to drive the loss of CO2.

  • Predicted Degradation Product: 2-Bromo-5-methoxypyridine.

Pathway C: Hydrolytic Debromination

The carbon-bromine bond at the 2-position of the pyridine ring is activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. While generally stable, this bond could be susceptible to hydrolysis under harsh acidic and thermal conditions, leading to the replacement of the bromine atom with a hydroxyl group.

  • Mechanism: Nucleophilic aromatic substitution (SNAr) where water acts as the nucleophile, attacking the C2 position and displacing the bromide ion. The protonated state of the pyridine ring would facilitate this attack.

  • Predicted Degradation Product: 2-Hydroxy-5-methoxyisonicotinic acid (which would exist in its tautomeric pyridone form).

The following diagram illustrates the hypothesized degradation pathways:

G parent This compound pA 2-Bromo-5-hydroxyisonicotinic acid parent->pA Pathway A: Ether Hydrolysis pB 2-Bromo-5-methoxypyridine parent->pB Pathway B: Decarboxylation pC 2-Hydroxy-5-methoxyisonicotinic acid (Pyridone tautomer) parent->pC Pathway C: Debromination G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of API (e.g., 1 mg/mL in methanol/water) acid_samples Aliquot stock into test vials prep->acid_samples add_acid Add 0.1 M or 1 M HCl acid_samples->add_acid heat Incubate at elevated temperature (e.g., 60-80°C) add_acid->heat timepoints Sample at multiple time points (e.g., 2, 6, 12, 24 hours) heat->timepoints neutralize Neutralize sample with NaOH timepoints->neutralize dilute Dilute to final concentration neutralize->dilute hplc Analyze by HPLC-UV/PDA dilute->hplc lcms Characterize degradants by LC-MS hplc->lcms

Caption: Experimental workflow for the acid-forced degradation study.

Step-by-Step Methodology

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL. A co-solvent of methanol and water may be necessary for dissolution.

2. Acid Stress Conditions:

  • For each stress condition, transfer a known volume of the stock solution to a vial.

  • Add an equal volume of the acid solution (0.1 M HCl or 1 M HCl).

  • Prepare a control sample by adding an equal volume of water instead of acid.

  • Incubate the vials at an elevated temperature (e.g., 80°C). Monitor the samples at various time points (e.g., 2, 8, 24, and 48 hours).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the sample.

  • Cool the sample to room temperature and neutralize it with an equivalent amount of NaOH to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze the samples immediately using a stability-indicating HPLC method.

Analytical Method: Stability-Indicating HPLC-UV

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. [5][13] Table 1: Suggested HPLC Method Parameters

ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase helps in achieving good peak shape for acidic and basic compounds.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.Ensures elution of both polar degradation products and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV/PDA at a wavelength determined from the UV spectrum of the API (e.g., 254 nm and 280 nm).Photodiode array (PDA) detection allows for peak purity analysis and detection of various chromophores.
Injection Volume 10 µLStandard injection volume.

Method Validation: The specificity of the method should be confirmed by ensuring that the parent peak is spectrally pure when analyzed with a PDA detector. The method should be able to resolve all degradation products from the parent peak and from each other.

Characterization of Degradation Products

High-performance liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for identifying the structures of unknown degradation products. [14]By coupling the HPLC system to a mass spectrometer, the molecular weight of each degradation product can be determined, which is critical for confirming the hypothesized degradation pathways.

Data Interpretation and Reporting

The results of the forced degradation study should be presented clearly and concisely.

Table 2: Example Data Summary Table

Stress ConditionTime (hours)Parent Compound (%)Degradation Product A (%)Degradation Product B (%)Mass Balance (%)
0.1 M HCl, 80°C0100.00.00.0100.0
892.56.80.7100.0
2485.212.12.7100.0
1 M HCl, 80°C0100.00.00.0100.0
878.918.52.6100.0
2460.135.24.7100.0

Mass Balance: A critical aspect of a forced degradation study is the mass balance calculation. The sum of the assay of the parent compound and the areas of all degradation products should ideally be close to 100%. [4]A significant deviation from 100% may indicate the formation of non-chromophoric or volatile degradation products, or issues with the analytical method.

Conclusion and Recommendations

This guide provides a theoretical framework and a practical experimental design for assessing the stability of this compound under acidic conditions. By understanding the potential degradation pathways and employing a robust, systematic approach to forced degradation studies, researchers can gain critical insights into the molecule's intrinsic stability. The data generated will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe and effective drug product. It is recommended that the proposed forced degradation study be carried out as a foundational step in the chemical development of this compound.

References

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass Laboratories Inc. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • How to Approach a Forced Degradation Study. (n.d.). SGS. [Link]

  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 50(18), 3017–3027. [Link]

  • Forced Degradation Studies. (n.d.). CD Formulation. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • How to identify peaks observed by UV-HPLC in stability studies. (2018). Alphalyse. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange. [Link]

  • Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. (2015). SciELO. [Link]

  • Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. (2009). Taylor & Francis Online. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC. [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2019). PMC. [Link]

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. (2021). ACS Publications. [Link]

  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. (1981). Journal of the American Chemical Society, 103(1), 159-162. [Link]

  • STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. (1959). The Journal of Organic Chemistry, 24(11), 1722-1724. [Link]

  • Decarboxylation. (2014). Khan Academy. [Link]

  • Isonicotinic acid. (n.d.). Wikipedia. [Link]

Sources

reactivity profile of 2-Bromo-5-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-methoxyisonicotinic Acid

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic placement of four distinct functional groups—a pyridine ring, a bromine atom, a carboxylic acid, and a methoxy group—provides a versatile scaffold for the synthesis of complex molecular architectures. The inherent electronic properties of the pyridine ring, coupled with the diverse reactivity of its substituents, make this molecule a valuable building block for creating novel therapeutic agents and functional materials.[1] This guide offers an in-depth exploration of its reactivity, providing field-proven insights and detailed protocols to empower researchers in leveraging its full synthetic potential.

The molecule's structure presents a fascinating interplay of electronic effects. The electron-deficient nature of the pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack, while the C4-carboxylic acid further enhances this effect. The C2-bromo atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. In contrast, the methoxy group at the C5 position acts as an electron-donating group, modulating the ring's overall reactivity. Understanding this electronic landscape is paramount to predicting and controlling its chemical behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 1256789-55-5[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Appearance White Powder[1]
Boiling Point 452.2±45.0 °C at 760 mmHg[1]
Storage Conditions 2-8°C, store under inert gas[1]

Chapter 1: Transformations at the C2-Position via the Bromo Group

The bromine atom at the 2-position is arguably the most versatile functional group for molecular elaboration. Its position, ortho to the ring nitrogen, makes it highly susceptible to a range of transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and 2-bromopyridines are excellent substrates for these transformations.[2]

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent. This reaction is fundamental for synthesizing biaryl and heteroaryl structures prevalent in many drug molecules.[3] The electron-donating methoxy group on the pyridine ring can influence the rate of oxidative addition, a key step in the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Ar-Br 2-Bromo-5-methoxy- isonicotinic acid Ar-Pd(II)-Br Ar-Pd(II)(L)n-Br Ar-Br->Ar-Pd(II)-Br Pd(0)Ln Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Ar-Pd(II)-Br Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)(L)n-R Ar-Pd(II)-Br->Ar-Pd(II)-R R-B(OR)2 / Base Ar-Pd(II)-Br->Ar-Pd(II)-R Transmetalation Transmetalation Transmetalation R-B(OR)2 R-B(OR)2 Base Base Ar-Pd(II)-R->Pd(0)L2 Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R->Ar-R Reductive_Elimination Reductive Elimination Ar-R->Pd(0)L2 Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃, 2.0–3.0 equiv.).[3]

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1).[3]

  • Reaction: Heat the mixture with stirring to 80–110 °C. Monitor the reaction's progress by TLC or LC-MS.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[3]

This reaction is a powerful tool for forming C-N bonds, enabling the synthesis of a wide array of aminopyridines.[4][5] For volatile amines, which may not be suitable under standard reflux conditions, conducting the reaction in a sealed tube is a highly effective strategy.[6][7] The choice of phosphine ligand is critical to prevent catalyst inhibition by the pyridine substrate.[6]

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Assemble Reagents in Sealed Tube reagents 1. This compound (1 equiv.) 2. Amine (5 equiv.) 3. Pd(OAc)2 (5 mol%) 4. Ligand (e.g., dppp, 10 mol%) 5. NaOt-Bu (2 equiv.) 6. Toluene start->reagents seal_heat Seal Tube & Heat (e.g., 80-100 °C, 12-18 h) reagents->seal_heat monitor Monitor Progress (TLC / LC-MS) seal_heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (e.g., EtOAc / Water) cool->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end Final Product purify->end

Caption: Experimental workflow for a Buchwald-Hartwig amination in a sealed tube.

Experimental Protocol: Buchwald-Hartwig Amination with a Volatile Amine

  • Reagent Preparation: To an Ace-Thred sealed tube, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand such as 1,3-Bis(diphenylphosphino)propane (dppp, 10 mol%), and sodium tert-butoxide (NaOt-Bu, 2.0 equiv.).[6][7]

  • Amine and Solvent Addition: Add toluene as the solvent. If using a gaseous amine like methylamine, cool the sealed tube to -78 °C and add the liquefied amine (5.0 equiv.).[7]

  • Reaction: Securely seal the tube and heat the mixture at 80 °C overnight (approx. 14 hours).[7]

  • Workup: After cooling to room temperature, carefully open the tube. Dilute the mixture with diethyl ether and wash with brine.[8]

  • Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Recrystallize or use column chromatography to purify the final product.[8]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom significantly activates the ortho (C2) and para (C4) positions to nucleophilic attack.[9] This allows for the direct displacement of the bromide by a variety of nucleophiles. While fluoride is typically a better leaving group in SNAr reactions than bromide, the reaction can still proceed effectively with strong nucleophiles or under forcing conditions.[9][10] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by delocalization of the charge onto the ring nitrogen.[9]

Experimental Protocol: General SNAr Reaction

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO.

  • Reagent Addition: Add the nucleophile (e.g., sodium methoxide, morpholine, 1.5–2.0 equiv.) and a non-nucleophilic base if necessary (e.g., K₂CO₃).

  • Reaction: Heat the mixture to 80–120 °C and monitor its progress.

  • Workup: Cool the reaction, pour it into water, and extract with an organic solvent.[9]

  • Purification: Wash the combined organic layers, dry, concentrate, and purify the product by chromatography.[9]

Chapter 2: Reactivity of the Carboxylic Acid Group

The carboxylic acid at the C4 position is a key functional handle for derivatization through standard transformations or for removal to access the corresponding pyridine scaffold.

Amide and Ester Formation

The carboxylic acid can be readily converted into amides and esters. Amide coupling typically requires an activating agent to form a more reactive intermediate that is susceptible to attack by an amine. Esterification can be achieved via classic Fischer esterification with an alcohol under acidic conditions. The reaction of isonicotinic acid hydrazide with cyclic anhydrides to form amides is a well-established procedure.[11]

Decarboxylation

The removal of the carboxylic acid group from pyridinecarboxylic acids is a known transformation that typically requires heat.[12][13][14] The mechanism can be influenced by the pH and the substitution pattern on the ring.[12][13] For some substrates, decarboxylation proceeds through an ylide intermediate.[13] The reaction is often carried out in a high-boiling solvent like quinoline or anisole.[15]

Experimental Protocol: Thermal Decarboxylation

  • Setup: Suspend this compound (1.0 equiv.) in a high-boiling point solvent such as anisole.[15]

  • Reaction: Slowly heat the suspension with vigorous stirring. The evolution of carbon dioxide often begins around 95 °C.[15]

  • Completion: Carefully raise the temperature to reflux (e.g., 150-160 °C) and maintain until gas evolution ceases, indicating the completion of the reaction.[15]

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Further product can be obtained by concentrating the mother liquor.[15]

Chapter 3: Reactivity of the Methoxy Group

The methoxy group is generally stable, but it can be cleaved to reveal a phenol, which can be used for further functionalization.

Ether Cleavage

Cleavage of aryl methyl ethers is a standard transformation, most commonly achieved using strong acids like HBr, HI, or Lewis acids such as boron tribromide (BBr₃).[16][17] The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group.[18][19] This is a bimolecular nucleophilic substitution (Sₙ2) mechanism, favored at the less sterically hindered methyl carbon.[20]

Ether_Cleavage Start Ar-O-CH3 + H-Br Protonation Step 1: Protonation of Ether Oxygen Start->Protonation Intermediate Ar-O+(H)-CH3 + Br- Protonation->Intermediate SN2_Attack Step 2: SN2 Attack by Bromide Intermediate->SN2_Attack Products Ar-OH + CH3-Br SN2_Attack->Products

Sources

A Technical Guide to the Solubility of 2-Bromo-5-methoxyisonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-methoxyisonicotinic acid, a key building block in contemporary drug discovery and development. In the absence of extensive publicly available experimental solubility data, this document synthesizes theoretical principles, predicted physicochemical properties, and data from analogous structures to offer researchers, scientists, and drug development professionals a robust framework for understanding and experimentally determining its solubility. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its efficacy. For a compound like this compound, which serves as a versatile scaffold in medicinal chemistry, a thorough understanding of its solubility in various organic solvents is not merely an academic exercise but a critical prerequisite for successful formulation, purification, and administration strategies.

This guide delves into the solubility profile of this compound, navigating the theoretical underpinnings of its dissolution behavior and providing practical, field-proven methodologies for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is intrinsically linked to its structural and electronic features. For this compound, several key physicochemical parameters can be used to predict its behavior in different solvent environments.

PropertyPredicted ValueSignificance in Solubility
Molecular Formula C₇H₆BrNO₃Provides the elemental composition.
Molecular Weight 232.03 g/mol Larger molecules may require more energy to solvate.
pKa 2.87 ± 0.10The acidic nature of the carboxylic acid group will heavily influence solubility in protic and basic solvents.
Boiling Point 452.2 ± 45.0 °CIndicates strong intermolecular forces in the solid state that must be overcome for dissolution.
Density 1.713 ± 0.06 g/cm³A general physical characteristic.

The presence of a carboxylic acid moiety (pKa ≈ 2.87) suggests that this compound will exhibit significantly different solubilities in protic versus aprotic solvents, as well as in solvents of varying polarity and basicity. The general principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of its solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and methoxy groups of the target molecule can engage in hydrogen bonding with these solvents, suggesting favorable interactions and likely good solubility. The solubility of the parent compound, isonicotinic acid, has been experimentally determined in several alcohols, showing a positive correlation with temperature[1][2]. This provides a strong indication that this compound will also be soluble in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can accept hydrogen bonds, but they do not donate them. Dimethyl sulfoxide (DMSO) is a powerful, versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. Given the polar nature of this compound, good solubility is anticipated in DMSO and DMF. Acetonitrile, being less polar, may exhibit lower, but still significant, solubilizing capacity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid, methoxy, and pyridine nitrogen functionalities, this compound is expected to have very poor solubility in nonpolar solvents. The energetic cost of disrupting the strong intermolecular forces within the solid crystal lattice would not be compensated by the weak van der Waals interactions with nonpolar solvent molecules.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

G Molecular features influencing solubility. cluster_molecule This compound cluster_interactions Intermolecular Interactions Molecule C₇H₆BrNO₃ Dipole Dipole-Dipole Molecule->Dipole VanDerWaals Van der Waals Molecule->VanDerWaals COOH Carboxylic Acid (pKa ~2.87) HBond_Donation H-Bond Donation (from COOH) COOH->HBond_Donation Primary Methoxy Methoxy Group (-OCH₃) HBond_Acceptance H-Bond Acceptance (at N, O) Methoxy->HBond_Acceptance Pyridine Pyridine Ring Pyridine->HBond_Acceptance Bromine Bromine Atom

Caption: Key functional groups and their potential intermolecular interactions governing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of a comprehensive public dataset, empirical determination of solubility is essential. The following protocol outlines the "gold standard" shake-flask method for determining thermodynamic solubility, which measures the concentration of a saturated solution at equilibrium.[3] This method is recommended by the International Council for Harmonisation (ICH) for biopharmaceutics classification.[4][5]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the shake-flask solubility determination workflow.

G start Start step1 Add excess solid This compound to a known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation (e.g., 24-48h) step1->step2 step3 Phase Separation (Centrifugation or Filtration) step2->step3 step4 Sample and Dilute the supernatant step3->step4 step5 Quantify concentration using a validated HPLC method step4->step5 end End: Determine Solubility step5->end

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by direct filtration of the suspension through a chemically-resistant syringe filter.

  • Sample Preparation: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.

Understanding Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between thermodynamic and kinetic solubility, as these two parameters can differ significantly and have different implications in drug development.[7][8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.[10] The shake-flask method described above is designed to measure thermodynamic solubility.

  • Kinetic Solubility: This is often measured in high-throughput screening settings. It involves dissolving the compound in a solvent like DMSO and then adding this stock solution to an aqueous buffer.[10] The concentration at which precipitation is observed is the kinetic solubility. This value can be higher than the thermodynamic solubility due to the formation of a supersaturated solution.[7][8]

For formulation development and understanding the in vivo behavior of a drug, thermodynamic solubility is the more relevant parameter.

Conclusion and Future Directions

For researchers and drug development professionals, the empirical determination of its solubility is a critical step. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining thermodynamic solubility data. This information is indispensable for optimizing reaction conditions, developing purification strategies, and formulating this important chemical intermediate for its diverse applications in medicinal chemistry. Future work should focus on the systematic experimental determination and publication of these solubility data to enrich the collective knowledge base for the scientific community.

References

  • Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Computer Sciences. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Predicting Drug Solubility Using Different Machine Learning Methods. (2024). MDPI. [Link]

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020). Organic Process Research & Development. [Link]

  • Full article: Prediction of drug solubility from molecular structure using a drug-like training set. (n.d.). Taylor & Francis. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. [Link]

  • Prediction of drug solubility from structure. (n.d.). ResearchGate. [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. (2014). ResearchGate. [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. (2022). Crystal Growth & Design. [Link]

  • Solubility & Method for determination of solubility. (2017). Slideshare. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). EMA. [Link]

  • Factors affecting solubility. (n.d.). Vedantu. [Link]

  • Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. (2010). ResearchGate. [Link]

  • ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.). [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (n.d.). [Link]

  • What Affects Solubility Of Organic Compounds?. (2024). YouTube. [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. [Link]

  • Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. (2010). ResearchGate. [Link]

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A Guide to the Structural Elucidation of 2-Bromo-5-methoxyisonicotinic Acid: A Hypothetical Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2-Bromo-5-methoxyisonicotinic acid, a key intermediate in pharmaceutical research. While a definitive crystal structure is not yet publicly available, this document outlines the essential experimental and computational methodologies required for its determination. By leveraging established protocols and comparative analysis with structurally related compounds, we present a detailed, hypothetical elucidation of its solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel chemical entities.

Introduction: The Significance of this compound in Drug Discovery

This compound (C₇H₆BrNO₃, Molar Mass: 232.03 g/mol ) is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex bioactive molecules. Its strategic placement of a bromine atom, a methoxy group, and a carboxylic acid on the isonicotinic acid scaffold offers multiple reaction sites for medicinal chemists. These functional groups are instrumental in creating compounds with potential therapeutic applications in oncology and infectious diseases.

The solid-state structure of an active pharmaceutical ingredient (API) or its intermediates is of paramount importance. It governs critical physicochemical properties such as solubility, stability, hygroscopicity, and bioavailability. A thorough understanding of the crystal structure, including molecular conformation, intermolecular interactions, and packing motifs, is therefore a prerequisite for rational drug design and development.

This guide will walk through the necessary steps to determine and analyze the crystal structure of this compound, from synthesis and crystallization to a detailed examination of its hypothetical crystallographic features based on known structural analogues.

Synthesis and Crystallization

A robust and reproducible synthesis is the first step in any crystal structure analysis. While various synthetic routes to substituted bromopyridines exist, a common approach involves the bromination of a suitable precursor. For instance, the synthesis of the related compound, 2-bromo-5-methoxybenzoic acid, can be achieved through the bromination of m-methoxybenzoic acid. A similar strategy could be adapted for the synthesis of this compound.

Proposed Synthetic Protocol

A potential synthetic route could involve the careful bromination of 5-methoxyisonicotinic acid. The reaction would need to be optimized to ensure regioselective bromination at the 2-position of the pyridine ring.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging aspect of a crystal structure determination. A variety of techniques should be systematically explored:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The choice of solvent is critical and can be guided by solubility tests with a range of common laboratory solvents of varying polarities.

The Workflow of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The overall workflow is a well-established process.

Single-Crystal_X-ray_Diffraction_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis & Structure Solution cluster_refinement Model Refinement & Validation crystal_growth 1. Crystal Growth crystal_mounting 2. Crystal Mounting crystal_growth->crystal_mounting Select suitable crystal data_collection 3. X-ray Data Collection crystal_mounting->data_collection Mount on diffractometer data_reduction 4. Data Reduction data_collection->data_reduction Diffraction pattern space_group 5. Space Group Determination data_reduction->space_group Corrected intensities structure_solution 6. Structure Solution (Phase Problem) space_group->structure_solution Symmetry information refinement 7. Structure Refinement structure_solution->refinement Initial atomic model validation 8. Model Validation refinement->validation Refined model validation->refinement Feedback for further refinement cif_generation 9. CIF File Generation validation->cif_generation Final validated model

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystal Structure of this compound

In the absence of experimental data, we can predict the likely structural features of this compound by drawing comparisons with structurally similar molecules for which crystal structures have been determined.

Comparative Structural Analysis

We will consider two main analogues:

  • 2-Bromo-5-methylpyridine: This analogue shares the 2-bromo-5-substituent pattern on the pyridine ring. Its crystal structure reveals weak C-H...N intermolecular interactions that link the molecules into chains.

  • Substituted Benzoic Acids (e.g., 2-Bromo-5-isopropoxybenzoic acid): These analogues are useful for understanding the potential hydrogen bonding motifs involving the carboxylic acid group. In the crystal structure of 2-bromo-5-isopropoxybenzoic acid, molecules form dimers through hydrogen bonds between their carboxylic acid moieties.

Predicted Molecular Conformation

The pyridine ring is expected to be essentially planar. The carboxylic acid group and the methoxy group will be oriented relative to the plane of the pyridine ring. There may be a slight torsion of the carboxylic acid group to minimize steric hindrance with the adjacent bromine atom.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will likely be dominated by a combination of the following interactions:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form dimeric structures via O-H...O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a very common and stable motif in the crystal structures of carboxylic acids. Additionally, the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen atoms of the carboxylic acid or methoxy groups, or the nitrogen atom of the pyridine ring of an adjacent molecule.

  • π-π Stacking: The electron-deficient pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will determine the overall three-dimensional packing of the molecules in the crystal.

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N C_acid1 COOH C_acid2 COOH C_acid1->C_acid2 O-H...O Hydrogen Bond Dimer Br1 Br N2 N Br1->N2 Br...N Halogen Bond O_methoxy2 OCH3 Br1->O_methoxy2 Br...O Halogen Bond O_methoxy1 OCH3 Br2 Br

Figure 2. Plausible intermolecular interactions in the crystal structure.

Physicochemical Characterization

Beyond single-crystal X-ray diffraction, a comprehensive characterization of this compound should include a suite of analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information about the molecular structure in solution, confirming the connectivity of atoms and the chemical environment of each nucleus.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the C=O and O-H stretches of the carboxylic acid, and the characteristic vibrations of the substituted pyridine ring.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of the compound and to identify any decomposition events.

Table 1: Summary of Expected Physicochemical Data

Technique Expected Observations
¹H NMRSignals corresponding to the aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid.
¹³C NMRResonances for all seven carbon atoms in their distinct chemical environments.
IRCharacteristic absorptions for O-H (broad), C=O, C-O, C-N, and C-Br bonds.
Mass SpecA molecular ion peak corresponding to the exact mass of the compound.
DSCA sharp endothermic peak corresponding to the melting point.
TGAA decomposition profile indicating the temperature at which the compound begins to degrade.

Implications for Drug Development

The detailed structural information obtained from a crystal structure analysis has profound implications for drug development:

  • Polymorph Screening: The identification of the most stable crystalline form is crucial for ensuring consistent product quality and performance.

  • Solid-State Stability: Understanding the intermolecular interactions can help predict and mitigate potential degradation pathways.

  • Solubility and Dissolution Rate: The crystal packing and intermolecular forces directly influence the energy required to break the lattice, which in turn affects solubility.

  • Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong intellectual property protection.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive roadmap for its elucidation. By following the outlined methodologies for synthesis, crystallization, and single-crystal X-ray diffraction, and by leveraging comparative analysis with known structures, researchers can gain significant insights into the solid-state properties of this important pharmaceutical intermediate. The knowledge gleaned from such a study will be invaluable for the continued development of novel therapeutics.

References

  • MySkinRecipes. (n.d.). This compound.
  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.
  • Peters, K., et al. (1998). Crystal structure of 2-bromo-5-isopropoxybenzoic acid, СбНзВr(СООН)(ОС3Н7). Zeitschrift für Kristallographie - New Crystal Structures, 213(1-4), 703-704.
  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Rubbers and Elastomers. Retrieved from [Link]

Spectroscopic Characterization of 2-Bromo-5-methoxyisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Bromo-5-methoxyisonicotinic acid, a key intermediate in pharmaceutical research and organic synthesis.[1] Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data based on theoretical principles and analysis of analogous structures, and establishes standardized protocols for experimental acquisition.

Introduction and Molecular Structure

This compound (C₇H₆BrNO₃, Molar Mass: 232.03 g/mol ) belongs to the substituted pyridine class of heterocyclic compounds.[1] Its structure, featuring a pyridine ring with bromo, methoxy, and carboxylic acid functionalities, makes it a versatile building block for creating complex bioactive molecules.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

The strategic placement of the electron-withdrawing bromine atom and the electron-donating methoxy group on the isonicotinic acid scaffold creates a unique electronic environment that will be reflected in its spectroscopic data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound will exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the methoxy group protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-38.0 - 8.2Singlet1H
H-68.3 - 8.5Singlet1H
-OCH₃3.9 - 4.1Singlet3H
-COOH12.0 - 14.0Broad Singlet1H

Interpretation of Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H-3 and H-6): The protons on the pyridine ring are expected to appear as singlets due to the lack of adjacent protons for coupling. Their chemical shifts will be influenced by the electronic effects of the substituents. The bromine at C-2 will deshield H-3, while the methoxy group at C-5 will have a shielding effect. The exact positions will depend on the solvent used.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group will be a broad singlet at a significantly downfield chemical shift, which can vary with concentration and solvent.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3110 - 115
C-4140 - 145
C-5155 - 160
C-6148 - 153
-OCH₃55 - 60
-COOH165 - 170

Interpretation of Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. Carbons attached to electronegative atoms (N, Br, O) will be shifted downfield. C-5, bonded to the oxygen of the methoxy group, is expected to be the most downfield of the ring carbons. C-2, attached to the bromine, will also be significantly downfield.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical range for sp³ hybridized carbons attached to an oxygen atom.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will have the most downfield chemical shift in the spectrum, as is characteristic for this functional group.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 16 ppm is recommended.

  • ¹³C NMR: Acquire proton-decoupled spectra. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. A spectral width of approximately 220 ppm is standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process analyze Peak Picking & Integration process->analyze

Caption: Standardized workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming the molecular weight and elemental composition.

Predicted Mass Spectrum Data

For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for accurate mass determination.

Ion Predicted m/z (Monoisotopic) Notes
[M+H]⁺231.9604 / 233.9584Presence of bromine results in a characteristic M+2 isotope pattern with nearly equal intensity.
[M-H]⁻229.9458 / 231.9438Isotopic pattern for bromine will also be observed in the negative ion mode.

Interpretation of Predicted Mass Spectrum:

  • Isotopic Pattern: The most prominent feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundances. This will result in two major peaks for the molecular ion with a mass difference of approximately 2 Da and a relative intensity ratio of about 1:1.

  • Fragmentation: Common fragmentation pathways in electrospray ionization (ESI) could involve the loss of the carboxylic acid group (CO₂H) or the methoxy group (CH₃O).

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

  • Acquire spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Set the mass range to adequately cover the expected m/z values.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted Infrared Spectrum Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic, -OCH₃)2850-2960Medium
C=O (Carboxylic Acid)1700-1730Strong
C=C, C=N (Aromatic Ring)1450-1600Medium to Strong
C-O (Methoxy)1000-1300Strong
C-Br500-600Medium

Interpretation of Predicted IR Spectrum:

  • O-H Stretch: A very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

  • C=O Stretch: A strong, sharp peak between 1700 and 1730 cm⁻¹ will correspond to the carbonyl stretch of the carboxylic acid.

  • Aromatic Ring Vibrations: Several peaks in the 1450-1600 cm⁻¹ region will be indicative of the C=C and C=N stretching vibrations of the pyridine ring.

  • C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ range will be due to the C-O stretching of the methoxy group.

  • C-Br Stretch: The carbon-bromine bond will exhibit a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal. This method requires minimal sample preparation.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3][4] Avoid inhalation of dust and contact with skin and eyes.[2][3] In case of contact, rinse the affected area with plenty of water.[5]

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data, along with standardized protocols for their acquisition. While experimental data for this specific molecule is not widely published, the theoretical predictions and analysis of analogous compounds presented here offer a robust framework for its identification and characterization.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-5-methoxyisonicotinic acid, a substituted pyridine derivative of interest in pharmaceutical and materials science research. As a molecule with a unique arrangement of electron-withdrawing and electron-donating groups on a heterocyclic ring, its structural elucidation via NMR spectroscopy presents a valuable case study for researchers, scientists, and drug development professionals. This document will delve into the theoretical prediction of its ¹H NMR spectrum, a detailed interpretation of the expected signals, and a standardized protocol for experimental data acquisition.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom, a methoxy group, and a carboxylic acid group.[1][] The relative positions of these substituents create a distinct electronic environment for the remaining protons on the pyridine ring, making ¹H NMR spectroscopy an indispensable tool for its structural verification and purity assessment. Understanding the interplay of these functional groups and their influence on proton chemical shifts is paramount for any researcher working with this or structurally related molecules.

The bromine atom at the 2-position and the carboxylic acid at the 4-position are electron-withdrawing, which generally deshields the ring protons, shifting their signals downfield. Conversely, the methoxy group at the 5-position is electron-donating through resonance, which tends to shield the ring protons, causing an upfield shift. The final observed chemical shifts are a net result of these competing electronic effects.

Predicted ¹H NMR Spectrum

A prediction of the ¹H NMR spectrum of this compound can be formulated by analyzing the effects of each substituent on the pyridine ring. The molecule has two aromatic protons and a methyl group from the methoxy substituent.

A visual representation of the molecule and its proton environments is presented below:

Figure 1. Chemical structure of this compound with proton labeling.

Based on the analysis of substituent effects on the pyridine ring, the following ¹H NMR signals are predicted:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-3~8.2 - 8.5Singlet (s)1HThis proton is ortho to the electron-withdrawing nitrogen and the carboxylic acid group, leading to significant deshielding and a downfield shift. It has no adjacent protons to couple with.
H-6~7.8 - 8.1Singlet (s)1HThis proton is ortho to the electron-withdrawing nitrogen and meta to the carboxylic acid. It is also ortho to the electron-donating methoxy group, which provides some shielding compared to H-3. The net effect results in a downfield shift, but less so than H-3. It has no adjacent protons to couple with.
-OCH₃~3.9 - 4.1Singlet (s)3HThe chemical shift is typical for a methoxy group attached to an aromatic ring.
-COOH~11 - 13Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and often appears as a broad signal. Its chemical shift can be highly dependent on the solvent and concentration.

In-depth Interpretation of Spectral Features

The predicted spectrum is relatively simple due to the substitution pattern, which eliminates proton-proton coupling on the pyridine ring. The two aromatic protons, H-3 and H-6, are expected to appear as sharp singlets.

  • The Downfield Region (δ > 7.0 ppm): The signals for the aromatic protons H-3 and H-6 are expected in this region. The proton at the 3-position (H-3) is anticipated to be the most downfield signal due to its proximity to both the ring nitrogen and the electron-withdrawing carboxylic acid group. The proton at the 6-position (H-6) will also be downfield but should appear at a slightly lower chemical shift (upfield) relative to H-3. This is because it is ortho to the electron-donating methoxy group, which counteracts some of the deshielding effects of the nitrogen and the meta-positioned carboxylic acid.

  • The Upfield Region (δ < 5.0 ppm): The sharp singlet for the methoxy (-OCH₃) protons is predicted to be around 3.9-4.1 ppm. This is a characteristic region for methoxy groups attached to aromatic systems.[3]

  • The Carboxylic Acid Proton: The proton of the carboxylic acid group is acidic and its chemical shift is highly variable. It is often observed as a broad singlet far downfield, typically above 10 ppm, and its presence can be confirmed by D₂O exchange, which would cause the signal to disappear.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its high polarity. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) can also be tested. The choice of solvent will influence the chemical shifts, particularly that of the carboxylic acid proton.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Filter the solution into a clean, 5 mm NMR tube to remove any particulate matter.

NMR Instrument Setup and Data Acquisition

The following workflow outlines the steps for setting up a standard ¹H NMR experiment on a typical NMR spectrometer (e.g., 400 MHz).

G cluster_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Lock Lock onto solvent deuterium signal Shim Shim the magnetic field for homogeneity Lock->Shim Tune Tune and match the probe Shim->Tune Pulse_Program Select a standard 1D proton pulse program Tune->Pulse_Program Parameters Set acquisition parameters (e.g., spectral width, acquisition time, number of scans) Pulse_Program->Parameters Acquire Acquire the Free Induction Decay (FID) Parameters->Acquire Fourier_Transform Apply Fourier Transform to the FID Acquire->Fourier_Transform Phase_Correction Phase correct the spectrum Fourier_Transform->Phase_Correction Baseline_Correction Apply baseline correction Phase_Correction->Baseline_Correction Integration Integrate the signals Baseline_Correction->Integration Referencing Reference the spectrum to the internal standard (TMS at 0.00 ppm) Integration->Referencing

Figure 2. Workflow for ¹H NMR data acquisition and processing.

Key Acquisition Parameters:

  • Spectral Width: A spectral width of approximately 16 ppm is sufficient to cover the expected range of chemical shifts.

  • Acquisition Time: An acquisition time of at least 2-3 seconds will ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

  • Number of Scans: For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be straightforward and highly informative. The distinct chemical shifts of the two aromatic protons and the methoxy group, all appearing as singlets, provide unambiguous confirmation of the substitution pattern on the pyridine ring. This guide serves as a robust framework for researchers to predict, acquire, and interpret the ¹H NMR spectrum of this molecule, ensuring a high degree of scientific integrity in their structural characterization efforts.

References

  • Katritzky, A. R., et al. (1963). Physical Methods in Heterocyclic Chemistry, Vol. II. Academic Press.
  • Brügel, W. (1962). Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie, 66(2), 159-177.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

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An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-5-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-5-methoxyisonicotinic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry, and a thorough understanding of their structural characterization is paramount. This document will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, grounded in established scientific principles and field-proven insights.

Introduction: The Significance of this compound Derivatives

This compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its substituted pyridine core is a common motif in drug discovery, and the specific arrangement of the bromo, methoxy, and carboxylic acid groups provides a unique electronic and steric landscape for molecular interactions. Accurate structural elucidation is the bedrock of understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering a direct and non-destructive window into the carbon framework of these molecules.[1][2] This guide will equip the reader with the necessary knowledge to confidently acquire and interpret the ¹³C NMR spectra of this important class of compounds.

Theoretical Principles: Predicting and Understanding ¹³C Chemical Shifts

The ¹³C NMR spectrum of a this compound derivative is governed by the interplay of various electronic and structural factors. An understanding of these substituent effects is crucial for the accurate assignment of carbon signals.[3][4][5]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring carbons compared to benzene. The effect is most pronounced at the α- (C2, C6) and γ- (C4) positions.

  • The Carboxylic Acid Group (-COOH) at C4: The carbonyl carbon of the carboxylic acid is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms, typically appearing in the 165-185 ppm range.[6] The ipso-carbon (C4) to which it is attached is also deshielded.

  • The Bromo Group (-Br) at C2: Halogens exhibit a "heavy atom effect" where the shielding increases with the atomic number of the halogen. However, for bromine, this effect is often outweighed by its electronegativity, leading to a deshielding of the directly attached carbon (C2). The influence on other ring carbons is more complex, involving both inductive and resonance effects.

  • The Methoxy Group (-OCH₃) at C5: The methoxy group is a strong electron-donating group through resonance and electron-withdrawing through induction. The resonance effect dominates, leading to a significant shielding (upfield shift) of the ortho (C4, C6) and para (C2) carbons. The ipso-carbon (C5) is deshielded. The methoxy carbon itself will appear as a distinct signal, typically in the 55-60 ppm range.[7]

The interplay of these effects can be visualized as follows:

G cluster_molecule This compound cluster_effects Substituent Effects on Ring Carbons C2 C2 C3 C3 C2->C3 Br Br C2->Br N_effect N: Deshields α, γ carbons Br_effect Br: Deshields C2 (ipso) OCH3_effect OCH₃: Shields C2, C4, C6 (ortho/para) C4 C4 C3->C4 C5 C5 C4->C5 COOH COOH C4->COOH COOH_effect COOH: Deshields C4 (ipso) C6 C6 C5->C6 OCH3 OCH₃ C5->OCH3 N1 N C6->N1 N1->C2

Figure 1: Key substituent effects on the pyridine ring.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible ¹³C NMR data. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate careful sample preparation and optimization of acquisition parameters.[8]

3.1. Sample Preparation

  • Analyte Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for isonicotinic acid derivatives due to its high polarity. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be used depending on the solubility of the specific derivative.

  • Concentration: Aim for a sample concentration of 10-50 mg in 0.5-0.7 mL of solvent for a standard 5 mm NMR tube.[9][10] For dilute samples, specialized techniques or longer acquisition times may be necessary.[11]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.

3.2. NMR Spectrometer Setup and Acquisition

The following parameters are a general starting point for a 400 MHz spectrometer and should be adjusted as needed.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similar with proton decouplingA 30° pulse angle allows for a shorter relaxation delay.
Acquisition Time (AQ) 1-2 secondsEnsures good digital resolution.
Relaxation Delay (D1) 2 secondsA shorter delay is possible with a smaller pulse angle. For fully quantitative results, a much longer delay (5 x T₁) is required.[12]
Number of Scans (NS) 1024 or moreA sufficient number of scans is crucial to achieve a good signal-to-noise ratio.
Spectral Width (SW) 0-200 ppmThis range typically covers all carbon signals in organic molecules.
Temperature 298 K (25 °C)Maintain a constant temperature for reproducibility.

Workflow for Data Acquisition:

G A Sample Preparation (10-50 mg in 0.6 mL solvent) B Insert Sample & Lock A->B C Shim Spectrometer B->C D Tune & Match Probe C->D E Set Acquisition Parameters (Pulse Program, NS, D1, etc.) D->E F Acquire Spectrum E->F G Process Data (Fourier Transform, Phasing, Baseline Correction) F->G

Figure 2: Standard workflow for ¹³C NMR data acquisition.

Spectral Analysis and Data Interpretation

The following is a predictive analysis of the ¹³C NMR spectrum of this compound. The predicted chemical shifts are based on established substituent effects and data from similar compounds.[13][14][15]

Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆):

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C=O ~165Typical range for a carboxylic acid carbonyl carbon.
C5 ~160Attached to the electron-donating -OCH₃ group, significantly deshielded.
C6 ~152α to the ring nitrogen and ortho to the -OCH₃ group.
C2 ~145Attached to the electronegative bromine atom.
C4 ~140Attached to the -COOH group.
C3 ~115Shielded by the adjacent -OCH₃ group and meta to the -Br and -COOH groups.
-OCH₃ ~56Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Key Features to Note in the Spectrum:

  • Quaternary Carbons: The signals for C2, C4, C5, and the carbonyl carbon will likely be of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.

  • Protonated Carbons: The signals for C3, C6, and the methoxy carbon will be more intense.

  • Solvent Peaks: A multiplet for DMSO-d₆ will be observed around 40 ppm.

Advanced Techniques for Unambiguous Assignment

For complex derivatives or to confirm assignments, advanced NMR techniques are invaluable.[1][16]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can distinguish between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals appear. This would definitively identify C3 and C6 as CH carbons and the methoxy carbon as a CH₃ group.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbons with their directly attached protons. This would confirm the assignments of C3, C6, and the methoxy carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds. This is extremely powerful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the carbonyl carbon should show a correlation to the proton on C3.

Conclusion

The ¹³C NMR analysis of this compound derivatives is a powerful and essential technique for their structural characterization. A systematic approach, combining a solid understanding of substituent effects with meticulous experimental technique and, when necessary, advanced NMR methods, will lead to unambiguous and reliable structural assignments. This guide provides the foundational knowledge and practical insights to empower researchers in their pursuit of novel therapeutics based on this important chemical scaffold.

References

  • Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), (2006-12-05).
  • Quantitative ¹³C NMR Spectroscopy for Structural Elucid
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  • Good resources for learning the theory behind NMR? Reddit.
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  • Great resources for learning NMR (Nuclear Magnetic Resonance). Foster Group.
  • NMR Links and Resources. University of Guelph Advanced Analysis Centre.
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  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries.
  • Useful Resources. UC Davis NMR Facility.
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  • Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumar
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  • Structure elucidation of uniformly ¹³C labeled small molecule n
  • 2-Chloropyridine(109-09-1) ¹³C NMR spectrum. ChemicalBook.
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  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Deriv
  • ¹³C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
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A Technical Guide to 2-Bromo-5-methoxyisonicotinic Acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic scaffolds are foundational to medicinal chemistry and materials science. Among these, pyridine derivatives offer a unique combination of stability, aqueous solubility, and hydrogen bonding capability. This technical guide provides an in-depth examination of 2-Bromo-5-methoxyisonicotinic acid, a trifunctional heterocyclic building block. We will explore its physicochemical properties, validated synthesis protocols, and its versatile reactivity. Particular focus is given to its application in palladium-catalyzed cross-coupling and amidation reactions, which are pivotal in the rapid assembly of complex molecular architectures for pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable intermediate in their synthetic programs.

Introduction: The Strategic Value of a Trifunctional Pyridine

This compound is a substituted pyridine derivative that possesses three distinct functional groups, each offering a strategic entry point for molecular elaboration. Its utility arises from the orthogonal reactivity of these groups:

  • The Pyridine Core: A weak base that can improve the pharmacokinetic profile of a drug candidate by enhancing solubility and providing a site for hydrogen bonding with biological targets.

  • The 2-Bromo Group: An exceptionally versatile synthetic handle. The bromine atom is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[1][2]

  • The 5-Methoxy Group: An electron-donating group that influences the reactivity of the pyridine ring. It can be retained as a stable feature or can be selectively cleaved to reveal a phenol, offering a secondary point for diversification.

  • The 4-Carboxylic Acid Group: Provides a direct attachment point for forming amide or ester linkages, which are among the most common functionalities in approved pharmaceuticals.

This combination of features makes this compound a highly sought-after building block for constructing libraries of complex molecules in the pursuit of new therapeutic agents.[3]

Physicochemical Properties and Structure

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1256789-55-5
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance White Powder
Boiling Point 452.2 ± 45.0 °C at 760 mmHg
Storage 2-8°C, store under inert gas

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="1.2,0.7!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="2.4,1.4!", fontcolor="#202124"]; C4 [label="C", pos="2.4,-1.4!", fontcolor="#202124"]; C5 [label="C", pos="3.6,0!", fontcolor="#202124"]; Br [label="Br", pos="4.8,0!", fontcolor="#EA4335"]; C6 [label="C", pos="2.4,2.8!", fontcolor="#202124"]; O1 [label="O", pos="1.8,3.8!", fontcolor="#EA4335"]; O2 [label="OH", pos="3.6,3.2!", fontcolor="#EA4335"]; O3 [label="O", pos="0,-1.4!", fontcolor="#EA4335"]; C7 [label="CH3", pos="-1.2,-1.8!", fontcolor="#202124"];

// Bonds N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C5; C5 -- Br; C3 -- C6; C6 -- O1 [style=double]; C6 -- O2; C2 -- O3; O3 -- C7; }

Figure 1: Structure of this compound.

Synthesis and Reaction Pathways

The strategic value of this compound is fully realized through its diverse reactivity, allowing it to serve as a central hub for generating a wide range of more complex derivatives.

Synthesis Workflow

The preparation of this compound is typically achieved via electrophilic bromination of the corresponding 5-methoxyisonicotinic acid precursor. The choice of brominating agent is critical to ensure regioselectivity and minimize the formation of byproducts. N-Bromosuccinimide (NBS) is often preferred over liquid bromine due to its solid nature, ease of handling, and milder reaction conditions.[4]

Figure 2: General workflow for the synthesis of the title compound.
Key Reaction Pathways

The true power of this building block lies in the selective manipulation of its three functional groups. The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, while the carboxylic acid is ideal for amide bond formation.

Figure 3: Major reaction pathways utilizing the building block.

Validated Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and application of this compound. Optimization may be required for specific substrates or scales.

Protocol 1: Synthesis of this compound

This protocol describes the direct bromination of 5-methoxyisonicotinic acid using N-Bromosuccinimide (NBS).

Materials & Equipment:

  • 5-methoxyisonicotinic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Glacial Acetic Acid

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 5-methoxyisonicotinic acid (1.0 eq) in glacial acetic acid.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (1.2 eq) portion-wise at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm.

  • Heating: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Slowly add saturated aqueous sodium thiosulfate to quench any unreacted bromine.

  • Work-up (Neutralization): Carefully neutralize the acetic acid by the slow addition of saturated aqueous sodium bicarbonate until effervescence ceases.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with a generic arylboronic acid.[5][6]

Materials & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or reaction vial, inert gas supply (Argon or Nitrogen).

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times. Causality Note: This is crucial to remove oxygen, which can deactivate the palladium(0) catalyst.[5]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Amide Bond Formation

This protocol describes the formation of an amide derivative using a standard peptide coupling agent.[7][8]

Materials & Equipment:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Base (e.g., Diisopropylethylamine, DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir at room temperature for 30 minutes. Causality Note: This pre-activation step forms a highly reactive acylating intermediate, facilitating the subsequent reaction with the amine.[7]

  • Amine Addition: Add the amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion as monitored by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amide product by column chromatography or recrystallization.

Conclusion

This compound stands out as a high-value, versatile heterocyclic building block. Its trifunctional nature allows for sequential and orthogonal chemical modifications, providing a rapid and efficient route to novel and complex molecular scaffolds. The robust and well-documented reactivity of its bromo, methoxy, and carboxylic acid groups—particularly in modern synthetic methodologies like palladium-catalyzed cross-coupling—makes it an indispensable tool for medicinal chemists and drug development professionals aiming to accelerate the discovery of next-generation therapeutics.

References

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  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. National Library of Medicine. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(6), 1423–1426. [Link]

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  • Valeur, E., & Bradley, M. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1929–1934. [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (n.d.). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Pfizer Global Research & Development. [Link]

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  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

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  • Zhang, N., Thomas, L., Wu, B., & Larionov, O. V. (2020). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 85(21), 14194–14202. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PrepChem. (n.d.). Synthesis of 2-Bromo-5-hydroxymethylpyridine. [Link]

  • PubChem. (n.d.). 2-Bromoisonicotinic acid. National Library of Medicine. [Link]

  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • J&W Pharmlab. (n.d.). 2-Bromo-5-methyl-isonicotinic acid methyl ester. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-Bromo-5-methoxyisonicotinic acid, a key building block in medicinal chemistry and drug development. The synthesis leverages the principles of directed ortho-metalation (DoM) on a commercially available substituted pyridine precursor. This document offers a detailed examination of the strategic considerations underpinning the synthetic design, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a successful outcome. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded approach to the preparation of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound (CAS No. 1256789-55-5) is a highly functionalized pyridine derivative that serves as a valuable intermediate in the synthesis of complex bioactive molecules. Its utility in pharmaceutical research is primarily centered on its role as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The strategic placement of the bromo, methoxy, and carboxylic acid functionalities on the isonicotinic acid core allows for a diverse range of chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The bromine atom, in particular, provides a handle for various cross-coupling reactions, facilitating the introduction of additional molecular complexity.

Strategic Synthesis Design: A Comparative Analysis of Potential Routes

The synthesis of this compound can be approached from several different retrosynthetic perspectives. Here, we analyze two plausible strategies and justify the selection of the most efficient and reliable route.

Route A: Direct Bromination of 5-Methoxyisonicotinic Acid
Route B: Directed Ortho-Metalation of 2-Bromo-5-methoxypyridine

A more strategic and controllable approach involves the use of directed ortho-metalation (DoM).[1][2] This powerful technique allows for the regioselective deprotonation of an aromatic ring at a position ortho to a directing group, followed by quenching with an electrophile. In this case, the commercially available 2-bromo-5-methoxypyridine can serve as the starting material. The methoxy group can act as a directing group for lithiation at the C-4 position. Subsequent quenching of the resulting organolithium species with carbon dioxide would introduce the desired carboxylic acid functionality. This route offers superior regiocontrol and is supported by numerous examples of directed metalation on substituted pyridines in the chemical literature.[3][4]

The overall synthetic transformation for the recommended route is depicted below:

Synthesis_of_2-Bromo-5-methoxyisonicotinic_acid start 2-Bromo-5-methoxypyridine intermediate Lithium 2-bromo-5-methoxypyridine-4-carboxylate start->intermediate 1. LDA, THF, -78 °C 2. CO2 (s) product This compound intermediate->product H3O+ workup

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 2-Bromo-5-methoxyisonicotinic acid, a crucial heterocyclic building block in modern drug discovery. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the reaction. We will explore catalyst selection, base and solvent effects, and provide a robust, field-proven protocol, complete with troubleshooting advice and safety considerations. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful C-C bond-forming reaction for the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its reliability, functional group tolerance, and broad applicability in forming carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, its development was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[1][2]

Substituted pyridine rings are privileged scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs due to their ability to act as hydrogen bond acceptors and engage in favorable interactions with biological targets.[4][5] this compound is a particularly valuable starting material, offering three distinct points for chemical modification. The Suzuki-Miyaura coupling at the C2-bromo position is a key strategic step for introducing aryl or heteroaryl diversity, enabling the systematic exploration of a compound's structure-activity relationship (SAR).[4][6]

However, the coupling of 2-halopyridines, especially those bearing functional groups like a carboxylic acid, presents unique challenges. These include potential catalyst inhibition by the pyridine nitrogen and competing reactions involving the acidic proton.[7][8][9] This guide provides a validated framework to navigate these challenges effectively.

Reaction Principle and Mechanistic Considerations

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. A fundamental understanding of this cycle is crucial for rational optimization and troubleshooting. The process involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_complex R¹-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition TM_complex R¹-Pd(II)(R²)L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_complex->Product Organohalide R¹-X (2-Bromo-5-methoxy- isonicotinic acid) Organohalide->OA_complex Boronic_Acid R²-B(OH)₂ Boronic_Acid->TM_complex Base Base (e.g., K₃PO₄) Base->TM_complex Activates Boronic Acid

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Key Considerations for this compound:

  • The Carboxylic Acid Group: The acidic proton will be deprotonated by the base used in the reaction. This necessitates using at least one extra equivalent of base. The resulting carboxylate can potentially coordinate to the palladium center, which may stabilize certain intermediates and influence the reaction rate.[9][10]

  • The Pyridine Nitrogen: The lone pair on the nitrogen of 2-halopyridines can coordinate to the palladium catalyst. This can sometimes act as an inhibitory step by occupying a coordination site needed for the catalytic cycle to proceed. The use of bulky, electron-rich ligands helps mitigate this issue by sterically discouraging such binding.[7][8]

  • Substrate Electronics: The pyridine ring is electron-deficient, which generally accelerates the rate-determining oxidative addition step compared to electron-rich aryl halides.[7]

Optimizing Key Reaction Parameters: A Scientist's Perspective

A successful Suzuki coupling is not merely about mixing reagents; it's about making informed choices based on the substrate's unique characteristics.

The Catalyst System: Palladium Source and Ligand

The combination of a palladium precursor and a supporting ligand is the heart of the reaction. The ligand stabilizes the palladium atom, modulates its reactivity, and promotes the key steps of the catalytic cycle.

  • Expertise-Driven Selection: For electron-deficient heteroaryl halides like our substrate, standard catalysts like Pd(PPh₃)₄ can be effective but may require higher temperatures or longer reaction times.[5] Modern catalyst systems, employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs), are often superior.[5][11] These ligands accelerate both the oxidative addition and the final reductive elimination step, leading to higher turnover numbers and efficiency.[1][7]

  • Trustworthiness: We recommend a system of Pd(OAc)₂ with a biarylphosphine ligand like SPhos. This system is well-documented, commercially available, and highly active for challenging heteroaryl couplings. PEPPSI-type precatalysts, which feature an NHC ligand, are also an excellent and highly robust alternative.[5]

The Base: More Than a Proton Scavenger

The base plays a dual role: it neutralizes the carboxylic acid and, more critically, it activates the boronic acid to facilitate transmetalation.[11][12] The formation of a boronate species ([R-B(OH)₃]⁻) increases the nucleophilicity of the organic group, making its transfer to the palladium center more rapid.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices.[13] For substrates that may be sensitive or where carbonates are sluggish, potassium phosphate (K₃PO₄) is often a superior choice due to its higher basicity and solubility in common solvent mixtures.[3]

  • Rationale for this Substrate: Given the presence of the carboxylic acid, K₃PO₄ is an excellent starting point. A total of 3.0 equivalents is recommended: 1.0 equivalent to neutralize the substrate and 2.0 equivalents to drive the catalytic cycle.

The Solvent System: A Balancing Act

The solvent must solubilize the organic substrate, the palladium complex, and, to some extent, the inorganic base and boronate species.

  • Common Choices: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are frequently used.[1][3]

  • The Power of Biphasic Systems: Often, the reaction is run in a biphasic mixture, such as dioxane/water or toluene/water.[12] Water can help dissolve the inorganic base and the boronate intermediate, accelerating transmetalation. For this compound, its carboxylate salt form will have significant aqueous solubility, making a biphasic system highly effective at bringing all components together at the interface.[9]

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Reagent and Parameter Summary
ComponentRoleMolar Equiv.Typical Amount (for 1 mmol scale)
This compoundElectrophile1.0232 mg (1.0 mmol)
Arylboronic AcidNucleophile1.2 - 1.51.2 - 1.5 mmol
Pd(OAc)₂Catalyst Precursor0.02 (2 mol%)4.5 mg (0.02 mmol)
SPhosLigand0.04 (4 mol%)16.4 mg (0.04 mmol)
K₃PO₄Base3.0637 mg (3.0 mmol)
1,4-DioxaneSolvent-8 mL
Water (degassed)Co-Solvent-2 mL
Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with a gentle stream of nitrogen or argon for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7][9]

  • Solvent Addition: Add 1,4-dioxane (to achieve approx. 0.1 M concentration) and degassed water (typically a 4:1 to 5:1 organic/aqueous ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up & Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (10 mL) and ethyl acetate (15 mL).

    • Transfer the mixture to a separatory funnel. The product, as a carboxylate salt, will primarily be in the aqueous layer. Discard the organic layer (this removes non-polar impurities and the ligand).[14]

    • Wash the aqueous layer with a fresh portion of ethyl acetate (15 mL) and discard the organic layer.

    • Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The product will precipitate as a solid.

    • Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Experimental Workflow Diagram

Workflow A 1. Add Solids to Flask (Substrate, Boronic Acid, Base) B 2. Add Catalyst System (Pd(OAc)₂, SPhos) A->B C 3. Purge with N₂/Ar (Establish Inert Atmosphere) B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat Reaction (80-100 °C, 4-16h) D->E F 6. Cool & Dilute (Water & EtOAc) E->F G 7. Basic Aqueous Wash (Remove Organic Impurities) F->G H 8. Acidify Aqueous Layer (Protonate Carboxylate, pH 2-3) G->H I 9. Extract Product (EtOAc or DCM) H->I J 10. Dry & Concentrate I->J K 11. Purify Product (Recrystallization or Chromatography) J->K

Caption: A step-by-step workflow for the Suzuki coupling and purification.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Pd(0) oxidized).2. Insufficient Base.3. Low Reaction Temperature.1. Ensure thorough degassing; use fresh, high-quality catalyst.2. Increase base to 3.0-4.0 equivalents.3. Increase temperature to 100-110 °C (if using dioxane).
Protodeboronation Presence of excess water or acidic impurities; prolonged reaction time at high temperature.Use boronic ester instead of boronic acid; ensure base is added promptly; minimize reaction time once complete.[7][12]
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture.Improve degassing procedure; ensure a positive pressure of inert gas throughout the reaction.[7]
Difficult Product Isolation Incomplete precipitation upon acidification; product has some water solubility.Saturate the aqueous layer with NaCl before extraction to decrease product solubility; use a more polar extraction solvent like THF or perform more extractions.

Safety Precautions

  • Chemical Hazards: Palladium catalysts are heavy metals and should be handled with care. Solvents like 1,4-dioxane and DMF have specific health risks and should only be used in a well-ventilated chemical fume hood.[15] Inorganic bases are corrosive.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Thermal Hazards: Suzuki-Miyaura reactions are exothermic. While typically manageable on a lab scale, the potential for a thermal runaway exists, especially during scale-up.[15][16] Reactions should be monitored, and additions should be controlled if scaling beyond the gram-scale.

References

  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Cui, J., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Nolan, R. P., et al. (2018). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters.
  • Reddit. (n.d.). carboxylic acid separation following a suzuki reaction. r/chemistry.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Le, T. Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
  • BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
  • Fihri, A., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue College of Engineering.
  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation.
  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • Silvi, M., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • BenchChem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.

Sources

Application Notes and Protocols for Amide Bond Formation Using 2-Bromo-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of 2-Bromo-5-methoxyisonicotinic Acid in Amide Synthesis

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1][2] The inherent stability of the amide linkage is a key feature in a vast array of pharmaceuticals, natural products, and polymers.[2][3] this compound is a valuable heterocyclic building block, offering a unique combination of functionalities that make it an attractive starting material for the synthesis of complex molecules. Its pyridine core is a common motif in bioactive compounds, and the bromo and methoxy substituents provide strategic handles for further chemical modifications, such as cross-coupling reactions.[4][5]

This guide provides a comprehensive overview and a detailed protocol for the effective use of this compound in amide bond formation. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into troubleshooting and optimization.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that requires high temperatures, often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions.[1][6] This activation typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[6]

Common strategies for carboxylic acid activation include:

  • Conversion to Acid Chlorides: A highly reactive intermediate, though the harsh conditions required for its formation can limit its use with sensitive substrates.[6]

  • Use of Coupling Reagents: A widely employed and versatile approach that utilizes reagents to form a highly reactive activated ester or similar intermediate in situ.[1][6][7]

This protocol will focus on the use of a common coupling reagent, Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), in conjunction with a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).

Visualizing the Workflow: Amide Synthesis Pathway

The following diagram outlines the key stages in the HATU-mediated amide coupling of this compound with a primary amine.

Amide_Bond_Formation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification CarboxylicAcid 2-Bromo-5-methoxy- isonicotinic acid ActivatedEster O-Acyl(tetramethyl)isouronium hexafluorophosphate ester (Activated Intermediate) CarboxylicAcid->ActivatedEster Reacts with HATU HATU HATU->ActivatedEster Mediates DIPEA_act DIPEA DIPEA_act->CarboxylicAcid Deprotonates AmideProduct Desired Amide Product ActivatedEster->AmideProduct Nucleophilic attack by Amine Primary or Secondary Amine (R-NH2) Amine->AmideProduct Quenching Aqueous Work-up AmideProduct->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure Amide Purification->FinalProduct

Caption: General workflow for the synthesis of an amide using this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the carboxylic acid in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). The base deprotonates the carboxylic acid, facilitating its reaction with HATU to form the active ester.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (typically 2-12 hours), dilute the reaction mixture with ethyl acetate or DCM.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid and acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the desired amide product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reaction Parameters: A Comparative Overview

The following table summarizes typical reaction parameters. Note that optimal conditions may vary depending on the specific amine used.

ParameterRecommended RangeRationale
Stoichiometry (Carboxylic Acid:Amine:HATU:DIPEA) 1.0 : 1.0-1.2 : 1.1-1.3 : 2.0-3.0A slight excess of the amine and coupling reagent ensures complete consumption of the starting carboxylic acid. The excess base neutralizes the generated hexafluorophosphate salt and drives the reaction forward.
Solvent Anhydrous DMF, DCM, or THFPolar aprotic solvents are generally preferred to dissolve the reactants and facilitate the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.
Temperature 0 °C to Room TemperatureMost HATU-mediated couplings proceed efficiently at room temperature. For highly reactive or sensitive substrates, starting the reaction at 0 °C and allowing it to warm to room temperature may be beneficial.
Reaction Time 2 - 24 hoursReaction time is highly dependent on the steric and electronic properties of the amine. Monitoring by TLC is essential to determine the point of completion.

Mechanistic Insights: The Role of HATU

The effectiveness of HATU as a coupling reagent lies in its ability to rapidly and efficiently form a highly reactive O-acyl(tetramethyl)isouronium hexafluorophosphate ester with the carboxylic acid. This intermediate is significantly more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

HATU_Mechanism cluster_mechanism HATU Activation Mechanism Carboxylate R-COO⁻ ActiveEster Activated Ester (O-acyl(tetramethyl)isouronium) Carboxylate->ActiveEster + HATU, - HOBt HATU HATU TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate + R'-NH₂ Amine R'-NH₂ Amine->TetrahedralIntermediate Amide Amide Product TetrahedralIntermediate->Amide - Tetramethylurea, - HOAt Byproduct Tetramethylurea + HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent- Wet solvent or reagents- Sterically hindered amine- Use fresh, high-quality HATU.- Ensure all solvents and reagents are anhydrous.- Increase reaction temperature or time. Consider a more potent coupling reagent if necessary.
Presence of Unreacted Starting Material - Insufficient coupling reagent or base- Short reaction time- Increase the equivalents of HATU and DIPEA.- Extend the reaction time and continue to monitor by TLC.
Formation of Side Products - Epimerization (for chiral carboxylic acids)- Reaction of the amine with the coupling reagent- Add the amine to the pre-activated carboxylic acid. For chiral substrates, consider using a racemization-suppressing additive like HOAt.- Ensure proper stoichiometry and reaction conditions.

Conclusion

This compound is a versatile building block for the synthesis of novel amide-containing compounds. The protocol outlined in this guide, utilizing HATU-mediated coupling, provides a reliable and efficient method for the formation of amide bonds. By understanding the underlying principles and paying careful attention to experimental details, researchers can effectively employ this valuable reagent in their synthetic endeavors.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Lalaoui, R., & Mousseau, G. (2022). Amide Bond Formation: The End of the Reign of Coupling Reagents.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
  • Chemistry LibreTexts. (2023).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • Khan Academy. (2023).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
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  • U.S. Patent No. 7,241,896 B2. (2007). Method for producing 2-halogen-pyridine-carboxylic acid amides.
  • National Center for Biotechnology Information. (2018). Amide Bond Activation of Biological Molecules. PubMed Central.
  • ResearchGate. (2015).
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  • ResearchGate. (2023). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide.
  • National Center for Biotechnology Information. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central.
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  • Organic Syntheses. (n.d.). Bromoacetone.
  • ResearchGate. (2018).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.
  • MDPI. (2016). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • UCL Discovery. (n.d.).

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synthesis of novel heterocycles from 2-Bromo-5-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Heterocycles from 2-Bromo-5-methoxyisonicotinic Acid

Abstract

Heterocyclic scaffolds are fundamental to modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a highly versatile and functionalized pyridine-based building block, offering multiple reaction sites for the strategic assembly of complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on palladium- and copper-catalyzed cross-coupling reactions to generate novel heterocyclic systems. We present detailed application notes, field-proven protocols, and the underlying chemical principles to empower researchers in drug discovery and organic synthesis. The methodologies discussed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse compound libraries.

Introduction: The Strategic Value of this compound

This compound is a privileged starting material for several key reasons. Its structure incorporates three distinct functional handles that can be manipulated with high chemoselectivity:

  • The 2-Bromo Substituent: This is the primary site for modern cross-coupling reactions. The carbon-bromine bond on the electron-deficient pyridine ring is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal anchor point for introducing new carbon-carbon and carbon-heteroatom bonds.[2]

  • The 4-Carboxylic Acid Group: This group can be used for amide bond formation, esterification, or can be leveraged as a directing group in certain transformations. Its presence is crucial for creating derivatives with specific physicochemical properties or for anchoring the molecule to a larger scaffold.

  • The 5-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring and provides a potential site for late-stage functionalization via ether cleavage and subsequent derivatization.

The strategic combination of these features allows for a diversity-oriented synthesis approach, enabling the rapid generation of novel fused and substituted heterocyclic compounds with significant potential in pharmaceutical research.[3][4][5]

Core Synthetic Pathways: A Modular Approach

The synthesis of novel heterocycles from this starting material typically follows a modular, two-stage logic: an initial intermolecular coupling reaction at the 2-position, followed by a subsequent intramolecular cyclization to form a new fused ring.

G cluster_coupling PART 1: Intermolecular Cross-Coupling cluster_products PART 2: Intramolecular Cyclization start This compound suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Cat. Base buchwald Buchwald-Hartwig (Amine) start->buchwald Pd Cat. Base sonogashira Sonogashira (Terminal Alkyne) start->sonogashira Pd/Cu Cat. Base ullmann Ullmann (Alcohol/Thiol) start->ullmann Cu Cat. Base prod1 Pyrido[b,c,d]-fused Biaryls suzuki->prod1 Cyclization prod2 Pyrido[2,3-d]pyrimidines Pyrido[4,3-d]pyrimidines buchwald->prod2 Annulation prod3 Furo[3,2-c]pyridines Thieno[3,2-c]pyridines sonogashira->prod3 Cyclization prod4 Fused O/S Heterocycles ullmann->prod4 Cyclization

Figure 1: Modular synthetic strategy for novel heterocycles.

This diagram illustrates the primary palladium- and copper-catalyzed reactions used to functionalize the 2-position, leading to key intermediates that can undergo subsequent cyclization to form diverse fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[6] For electron-deficient substrates like 2-bromopyridines, the choice of ligand is critical to overcome potential catalyst inhibition by the pyridine nitrogen and to promote efficient reductive elimination.[2]

G pd0 Pd(0)Ln pd_add Pd(II) Complex pd0->pd_add Oxidative Addition (Ar-Br) pd_trans Pd(II) Intermediate pd_add->pd_trans Transmetalation (e.g., from Boronic Acid) pd_elim Pd(II) Product Complex pd_elim->pd0 Reductive Elimination (Product Formed) product t1 t2 t3 reagent1 reagent2

Figure 2: General catalytic cycle for Pd-catalyzed cross-coupling.

The cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.[7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for creating biaryl structures by coupling an organic halide with an organoboron compound.[8] This is the premier method for introducing aryl or heteroaryl substituents at the 2-position.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: For 2-bromopyridines, standard catalysts like Pd(PPh₃)₄ can be effective, but often, catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor give superior results.[2] These ligands facilitate the oxidative addition and reductive elimination steps, which can be sluggish for heteroaromatic substrates.[9]

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact yield and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[8]

ParameterRecommended ConditionsPurpose
Starting Material This compoundElectrophile
Coupling Partner Aryl/Heteroaryl boronic acid (1.1-1.5 equiv)Nucleophile Source
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%)Facilitates C-C bond formation
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)Activates boronic acid
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OReaction Medium
Temperature 80-110 °CProvides activation energy

Table 1: Typical Conditions for Suzuki-Miyaura Coupling.[8][10][11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the starting bromide.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C) for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-5-methoxyisonicotinic acid.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines.[12] These aminopyridine intermediates are crucial for building fused pyrimidine rings, such as pyrido[2,3-d]pyrimidines.[13][14]

Causality Behind Experimental Choices:

  • Volatile Amines: For volatile amines (e.g., methylamine, dimethylamine), the reaction must be conducted in a sealed tube to prevent the amine from escaping upon heating.[1][15][16]

  • Ligand Selection: Chelating bis(phosphine) ligands like dppf or BINAP are often employed to prevent catalyst deactivation through strong coordination of the pyridine substrate to the palladium center.[1][17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, forming the active nucleophile.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine
  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (NaOt-Bu, 1.5-2.0 equiv) to an oven-dried sealed tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2-1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent.

  • Reaction: Seal the tube tightly and heat the mixture at 80-110 °C for 12-24 hours.

  • Monitoring: After cooling, carefully open the tube. Monitor the reaction by LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Acidify with 1M HCl to pH ~6-7 (avoiding strongly acidic conditions if the product is acid-labile). Extract with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography to yield the 2-amino-5-methoxyisonicotinic acid derivative.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, serving as a gateway to alkynyl-substituted pyridines.[18] These intermediates are perfect precursors for intramolecular cyclization to form furan- or thiophene-fused heterocycles like furo[3,2-c]pyridines and thieno[3,2-c]pyridines.[19][20][21]

Causality Behind Experimental Choices:

  • Dual Catalysis: This reaction uniquely requires a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the alkyne.[7][18]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent or co-solvent with THF or DMF.[22]

  • Anaerobic Conditions: It is critical to maintain strictly oxygen-free conditions, as oxygen promotes the unwanted homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[22]

Protocol 3: Copper-Free Sonogashira Coupling

Modern protocols often omit the copper co-catalyst to prevent Glaser coupling and simplify purification.[23]

  • Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., DMF). Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) for 6-24 hours.

  • Monitoring, Work-up, and Purification: Follow the general procedures outlined in Protocol 1, adjusting the pH carefully during work-up to handle the carboxylic acid functionality.

Intramolecular Cyclization: Forging the Heterocyclic Core

Once the 2-position is functionalized, the newly introduced group can participate in an intramolecular cyclization to build the second heterocyclic ring.

Synthesis of Furo[3,2-c]pyridine Derivatives

A 2-alkynyl-3-hydroxypyridine is a classic precursor for furo[3,2-b]pyridine synthesis.[19][20] While our starting material lacks a 3-hydroxy group, a related strategy can be envisioned. After Sonogashira coupling, the alkyne can be hydrated to a ketone, followed by cyclization involving the carboxylic acid or a derivative. A more direct route involves the coupling of a 2-bromopyridine with a propargyl alcohol, followed by a base- or metal-catalyzed cyclization.

Figure 3: Workflow for Furo[3,2-c]pyridine synthesis.

Synthesis of Pyrido[4,3-d]pyrimidine Derivatives

Starting from the 2-amino-5-methoxyisonicotinic acid synthesized via Buchwald-Hartwig amination (Protocol 2), the pyrimidine ring can be constructed. This typically involves condensation with a reagent that provides the remaining atoms of the pyrimidine ring, such as formamide, guanidine, or an orthoester. The cyclization would involve the 2-amino group and the 3-position of the pyridine ring, leading to the pyrido[2,3-d]pyrimidine core. Alternatively, if the cyclization involves the carboxylic acid at the 4-position, it could lead to the pyrido[4,3-d]pyrimidine scaffold.

Conclusion

This compound stands out as a powerful and versatile platform for the synthesis of novel heterocyclic compounds. By leveraging robust and well-understood palladium- and copper-catalyzed cross-coupling reactions, researchers can systematically introduce a wide array of functional groups at the 2-position. These functionalized intermediates are primed for subsequent intramolecular cyclization reactions, providing access to diverse and medicinally relevant fused ring systems such as furopyridines, thienopyridines, and pyridopyrimidines. The protocols and strategic insights provided in this guide serve as a comprehensive resource for chemists aiming to explore new chemical space in drug discovery and development.

References

  • BenchChem. (2025).
  • Ingenta Connect. (2020).
  • PubMed. (2007).
  • Unknown Source. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Figshare. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry. Figshare.
  • ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • Unknown Source. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • PMC. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • ACS Publications. (n.d.). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. BenchChem.
  • RSC Publishing. (2023).
  • Unknown Source. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
  • MySkinRecipes. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. MySkinRecipes Blog.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
  • NINGBO INNO PHARMCHEM CO., LTD. (2025).

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Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 2-Bromo-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-methoxyisonicotinic acid is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its substituted pyridine core, featuring a strategically positioned bromine atom and a methoxy group, offers multiple vectors for synthetic diversification.[1] The carboxylic acid group at the 4-position, however, is the primary handle for transformations that are critical for modulating the pharmacological profile of derivative compounds. The conversion of this carboxylic acid into various functional groups, such as esters and amides, is a fundamental strategy employed to enhance biological activity, improve pharmacokinetic properties (e.g., solubility, cell permeability), and enable covalent linkages to biological targets or other molecular scaffolds.[2][3][4] Amide functionalities, in particular, are among the most common structural features in bioactive molecules, making amide coupling reactions the most frequently utilized transformations in drug discovery programs.[5]

This guide provides a detailed technical overview and actionable protocols for the most effective methods of derivatizing the carboxylic acid group of this compound. We will delve into the mechanistic rationale behind reagent selection and process optimization, offering field-proven insights to guide your synthetic campaigns.

Core Derivatization Strategies: A Mechanistic Overview

The derivatization of a carboxylic acid typically requires an "activation" step. The hydroxyl group of the carboxyl moiety is a poor leaving group, and thus, direct condensation with nucleophiles like alcohols or amines is generally not feasible without converting it into a more reactive intermediate.[6] The choice of activation strategy is dictated by the desired derivative, the stability of the starting material, and the nature of the incoming nucleophile.

G cluster_start Starting Material cluster_paths Derivatization Pathways cluster_products Derivative Products Start This compound Ester Esterification (Fischer, Coupling Reagents) Start->Ester Alcohol + Catalyst Amide Amide Coupling (EDC, HATU, etc.) Start->Amide Amine + Coupling Reagent AcidChloride Acid Chloride Formation (SOCl₂, Oxalyl Chloride) Start->AcidChloride Chlorinating Agent Ester_Prod Esters Ester->Ester_Prod Amide_Prod Amides Amide->Amide_Prod AcidChloride_Prod Acid Chloride (Reactive Intermediate) AcidChloride->AcidChloride_Prod

Figure 1: Key derivatization pathways for this compound.

Strategy 1: Esterification via Fischer-Speier Reaction

The most direct route to ester synthesis is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[7] This is an equilibrium-controlled process, and to achieve high yields, the equilibrium must be shifted towards the product side.[7][8] This is typically accomplished by using a large excess of the alcohol, which often serves as the reaction solvent, or by removing the water byproduct as it forms.[8]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester product.[7][8]

fischer_esterification CA Carboxylic Acid (R-COOH) Protonated_CA Protonated Carbonyl [R-C(OH)OH]+ CA->Protonated_CA + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_CA->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving [R-C(OH)(OR')H₂O]+ Proton_Transfer->Water_Leaving Ester_Protonated Protonated Ester [R-COOR']H+ Water_Leaving->Ester_Protonated - H₂O Ester Ester (R-COOR') Ester_Protonated->Ester - H+ Water H₂O

Figure 2: Simplified mechanism of Fischer-Speier esterification.

Protocol 1: Synthesis of Methyl 2-Bromo-5-methoxyisonicotinate
  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.32 g, 10.0 mmol, 1.0 equiv.).

  • Reaction Setup: Add anhydrous methanol (50 mL). While stirring, slowly add concentrated sulfuric acid (0.2 mL, ~3.7 mmol, 0.37 equiv.) dropwise.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure methyl ester.

Parameter Condition Expected Yield Notes
Alcohol Methanol85-95%Used in large excess as solvent.
Catalyst H₂SO₄ (conc.)-Other strong acids like TsOH can be used.
Temperature Reflux (~65°C)-Ensures reasonable reaction rate.
Time 4-6 hours-Monitor by TLC for consumption of starting material.

Strategy 2: Amide Bond Formation via Coupling Reagents

Amide bond formation is a cornerstone of medicinal chemistry. The process involves the activation of the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by an amine.[6][9] The choice of coupling reagent is critical and depends on factors such as substrate complexity, potential for side reactions (e.g., epimerization in chiral substrates), and cost.

Common Coupling Reagent Classes:
  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used.[9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and increase efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) are often included.[5][10]

  • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and generate byproducts that are generally easy to remove.[10]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity and fast reaction times, making them suitable for coupling hindered substrates.[9][10]

edc_coupling CA Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CA->O_Acylisourea + EDC EDC EDC Amide Amide (R-CONH-R') O_Acylisourea->Amide + Amine EDU EDU Byproduct (Water-soluble) O_Acylisourea->EDU Amine Amine (R'-NH₂)

Figure 3: Simplified mechanism of EDC-mediated amide coupling.

Protocol 2: EDC/HOBt Mediated Amide Coupling
  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (232 mg, 1.0 mmol, 1.0 equiv.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL).

  • Activation: Add HOBt (153 mg, 1.0 mmol, 1.0 equiv.) and EDC·HCl (211 mg, 1.1 mmol, 1.1 equiv.). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.2 mmol, 1.2 equiv.) followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 mmol, 2.5 equiv.).

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Protocol 3: HATU Mediated Amide Coupling (For more challenging substrates)
  • Reagent Preparation: Dissolve this compound (232 mg, 1.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL) in a dry flask under an inert atmosphere.

  • Reagent Addition: Add the amine (1.1 mmol, 1.1 equiv.), followed by HATU (418 mg, 1.1 mmol, 1.1 equiv.).

  • Base Addition: Add DIPEA (0.35 mL, 2.0 mmol, 2.0 equiv.) dropwise to the stirring solution.

  • Reaction Execution: Stir at room temperature. These reactions are often rapid, typically completing within 1-4 hours. Monitor by LC-MS.

  • Work-up: Quench the reaction by adding water (20 mL). Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue as required.

Coupling System Typical Time Advantages Considerations
EDC / HOBt 12-24 hCost-effective; water-soluble byproduct (EDU) is easily removed.[10]Slower than phosphonium/uronium reagents.
HATU / DIPEA 1-4 hVery fast and efficient, even for hindered amines; low racemization.[5][10]More expensive; requires careful stoichiometry.
PyBOP / DIPEA 2-6 hEfficient; byproducts are less hazardous than those from BOP.[10]Can be sensitive to moisture.

Strategy 3: Conversion to Acid Chloride

For certain applications, particularly when coupling with poorly nucleophilic amines or alcohols, converting the carboxylic acid to the highly reactive acid chloride is a powerful strategy. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Causality: The chlorinating agent replaces the carboxylic -OH group with a chlorine atom. Chloride is an excellent leaving group, rendering the acyl chloride highly electrophilic and reactive towards even weak nucleophiles. However, the harsh, acidic conditions and high reactivity limit its use with substrates containing sensitive functional groups.[9]

Protocol 4: Synthesis of 2-Bromo-5-methoxyisonicotinoyl chloride
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (2.32 g, 10.0 mmol). Suspend it in anhydrous DCM (20 mL).

  • Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.3 mL, 15.0 mmol, 1.5 equiv.) dropwise at 0°C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO₂ and CO) should be observed. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically a solid or oil and is often used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.

Conclusion

The derivatization of the carboxylic acid group of this compound is a critical gateway to a vast chemical space of potential drug candidates. The choice of synthetic strategy—be it Fischer esterification, amide coupling, or conversion to an acid chloride—must be tailored to the specific target molecule and the overall synthetic plan. By understanding the underlying mechanisms and applying robust, optimized protocols as detailed in this guide, researchers can efficiently and reliably synthesize the desired derivatives, accelerating the pace of discovery in pharmaceutical and chemical research.

References

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  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Autechaux. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

  • Kováč, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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  • Zen-Bio. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-5-hydroxymethylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Evolution of amide bond formation. Retrieved from [Link]

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Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium-catalyzed reaction, often co-catalyzed by a copper(I) salt, has become indispensable in the synthesis of a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials.[1][3][4]

This guide provides an in-depth examination of the experimental procedure for the Sonogashira coupling, with a specific focus on the use of 2-bromo-pyridines as substrates. While the general principles of the Sonogashira reaction are well-established, 2-bromo-pyridines present unique challenges due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and inhibit the palladium catalyst.[5] This document will provide a detailed technical guide, including optimized protocols, troubleshooting advice, and a discussion of the critical parameters that govern the success of this transformation.

The Challenge of 2-Bromo-Pyridines in Sonogashira Coupling

The reactivity of aryl halides in the Sonogashira coupling generally follows the order I > OTf > Br > Cl.[5][6] While aryl bromides are commonly used substrates, the electron-withdrawing nature of the pyridine nitrogen can decrease the reactivity of the C-Br bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[7] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[5]

Despite these challenges, the Sonogashira coupling of 2-bromo-pyridines is a crucial transformation for the synthesis of a wide range of biologically active compounds and functional materials. Therefore, a thorough understanding of the reaction parameters is essential to achieve high yields and selectivity.

The Sonogashira Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)L₂-C≡CR PdII_A->PdII_B Transmetalation (from Cu cycle) Cu_alkyne Cu-C≡CR Product Ar-C≡CR PdII_B->Product Reductive Elimination CuX CuX CuX->Cu_alkyne Base Cu_alkyne->CuX Transmetalation (to Pd cycle) Alkyne H-C≡CR Alkyne->Cu_alkyne

Figure 1: Simplified Sonogashira Catalytic Cycle.

Key Experimental Parameters

The success of the Sonogashira coupling with 2-bromo-pyridines is highly dependent on the careful selection of several key experimental parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and associated ligands is critical. Both Pd(0) and Pd(II) precatalysts can be used, as Pd(II) species are reduced in situ to the active Pd(0) catalyst.[9]

  • Common Palladium Precatalysts:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A common Pd(0) source, but can be sensitive to air.[6]

    • Pd(OAc)₂ (Palladium(II) acetate): Often used in combination with phosphine ligands.

    • [Pd(dppf)Cl₂] ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust catalyst for a variety of cross-coupling reactions.

  • Phosphine Ligands: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For challenging substrates like 2-bromo-pyridines, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[11]

    • Triphenylphosphine (PPh₃): A standard and widely used ligand.[12]

    • Bulky, Electron-Rich Ligands: Ligands such as P(t-Bu)₃ (tri-tert-butylphosphine) or those based on the Buchwald biarylphosphine scaffold can be effective for less reactive aryl bromides.

Copper(I) Co-catalyst

Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] The quality of the CuI is important, as degraded sources can lead to poor results.[6]

While the copper co-catalyst generally accelerates the reaction, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[5][6] In cases where this side reaction is problematic, copper-free Sonogashira protocols can be employed, though they may require different ligands and reaction conditions.[1][4][6]

Base

An amine base is essential for the Sonogashira reaction.[13] Its primary roles are to:

  • Neutralize the hydrohalic acid (HBr) byproduct formed during the reaction.[13]

  • Facilitate the deprotonation of the terminal alkyne to form the reactive acetylide species.[13]

Commonly used bases include:

  • Triethylamine (Et₃N): A widely used and effective base.[6][12]

  • Diisopropylamine (i-Pr₂NH)

  • Diisopropylethylamine (DIPEA)

The base is typically used in excess and can sometimes serve as the solvent or a co-solvent.[5] It is crucial to use a dry and high-purity base to avoid catalyst poisoning.[6]

Solvent

The choice of solvent can significantly impact the reaction rate and yield. Common solvents for Sonogashira couplings include:

  • Amine bases: Triethylamine can often be used as the solvent.

  • Aprotic polar solvents:

    • Dimethylformamide (DMF): A versatile solvent for a wide range of substrates.[12]

    • Tetrahydrofuran (THF) [5]

    • Acetonitrile (MeCN)

  • Aromatic hydrocarbons: Toluene can be a good choice, especially for less polar substrates.

It is imperative to use anhydrous and degassed solvents to prevent catalyst decomposition and minimize side reactions like Glaser coupling.[5][6]

Reaction Temperature

The optimal reaction temperature depends on the reactivity of the specific 2-bromo-pyridine and alkyne. While some highly reactive substrates may couple at room temperature, heating is often required for less reactive aryl bromides.[6][9] A typical temperature range is 60-100 °C.[7][12] It is important to monitor the reaction progress to avoid prolonged heating, which can lead to catalyst decomposition and side product formation.[6]

Optimized Protocol for Sonogashira Coupling of 2-Bromo-Pyridine with Phenylacetylene

This protocol provides a general procedure that can be adapted for various substituted 2-bromo-pyridines and terminal alkynes.

Materials and Reagents
  • 2-Bromo-pyridine

  • Phenylacetylene

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Experimental Workflow

Workflow A 1. Reagent Preparation & Setup B Add Pd catalyst, CuI, and 2-bromo-pyridine to a Schlenk flask. A->B C Evacuate and backfill with inert gas (3x). B->C D 2. Solvent and Reagent Addition C->D E Add anhydrous DMF and Et₃N via syringe. D->E F Add phenylacetylene dropwise. E->F G 3. Reaction F->G H Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. G->H I 4. Work-up H->I J Cool to room temperature and quench with saturated aq. NH₄Cl. I->J K Extract with an organic solvent (e.g., EtOAc). J->K L Wash with brine, dry over Na₂SO₄, and concentrate. K->L M 5. Purification L->M N Purify the crude product by flash column chromatography. M->N O Final Product N->O

Figure 2: Experimental Workflow for Sonogashira Coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5.0 mol%).

  • Solvent and Base Addition: Add anhydrous DMF (5 mL) and anhydrous Et₃N (2.0 mmol, 2.0 equiv) to the flask via syringe.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(phenylethynyl)pyridine.

Representative Reaction Conditions
Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100372-96[12][14]
PdCl₂(PPh₃)₂ (2)-CuI (4)Et₃NTHF601285-95-
Pd(OAc)₂ (1)P(t-Bu)₃ (2)-Cs₂CO₃Toluene80880-90-

Note: The table above provides examples of reaction conditions. Optimal conditions may vary depending on the specific substrates.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficient degassing- Sub-optimal temperature- Use a fresh batch of catalyst and handle under inert atmosphere.[5][6]- Ensure all reagents and solvents are pure and anhydrous.[6]- Thoroughly degas the solvent and reaction mixture.[5][6]- Gradually increase the reaction temperature, monitoring for decomposition.[6]
Formation of Palladium Black - Catalyst decomposition due to oxygen, impurities, or high temperature- Ensure strictly anaerobic conditions.[5][6]- Use high-purity reagents and solvents.[6]- Avoid excessively high temperatures.[5]
Significant Alkyne Homocoupling (Glaser Product) - Presence of oxygen- High concentration of CuI- Rigorously degas all reagents and maintain an inert atmosphere.[5][6]- Reduce the loading of the copper co-catalyst.[5]- Consider a copper-free protocol.[5][6]
Low Yields with Electron-Rich 2-Bromo-Pyridines - Slower oxidative addition- Use a more electron-rich and bulky phosphine ligand to accelerate oxidative addition.- Increase the reaction temperature cautiously.
Side Reactions with Functionalized Alkynes - Incompatibility of functional groups with the reaction conditions- Protect sensitive functional groups if necessary.- Explore milder, copper-free conditions.

Conclusion

The Sonogashira coupling of 2-bromo-pyridines is a powerful synthetic tool, but its success hinges on a careful consideration of the reaction parameters. By understanding the roles of the catalyst, ligand, co-catalyst, base, and solvent, and by employing rigorous experimental technique, researchers can overcome the inherent challenges associated with these substrates. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and organic synthesis, enabling the efficient and reliable construction of valuable pyridine-containing alkynes.

References

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  • NIH. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • ePrints Soton. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Pyridine-2-carboxamidoximes.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For researchers and professionals in drug development, mastering this reaction is crucial for the efficient construction of complex molecular architectures.

This guide provides an in-depth technical overview and practical protocols for the Buchwald-Hartwig amination of 2-bromo-5-methoxypyridine derivatives. This substrate class presents unique challenges and opportunities due to the electron-rich nature of the pyridine ring, imparted by the methoxy group, and the presence of a potentially coordinating pyridine nitrogen atom. Understanding these electronic and steric factors is paramount to achieving high-yielding and selective aminations.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The currently accepted mechanism involves a series of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 2-bromo-5-methoxypyridine derivative. This is often the rate-determining step of the reaction.[4][5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination + Deprotonation PdII_Aryl->Amine_Coord R₂NH, Base PdII_Amido L-Pd(II)(Ar)(NR₂) Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Product (Ar-NR₂) Red_Elim->Pd0 Product 2-Amino-5-methoxypyridine Derivative Red_Elim->Product ArBr 2-Bromo-5-methoxypyridine ArBr->OxAdd Amine Amine (R₂NH) Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagents and Their Roles

The success of the Buchwald-Hartwig amination of 2-bromo-5-methoxypyridine derivatives hinges on the judicious selection of the reaction components.

Palladium Precatalysts

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols often employ well-defined palladium precatalysts.[7][8] These air- and moisture-stable complexes offer several advantages, including improved reproducibility, lower catalyst loadings, and the ability to accurately control the ligand-to-palladium ratio.[9] For challenging substrates like electron-rich heteroaryl halides, precatalysts can be particularly beneficial.[10][11]

Precatalyst GenerationExampleKey Features
G3 PrecatalystsXPhos Pd G3Palladacycle-based, air- and moisture-stable.[9]
G4 PrecatalystsXPhos Pd G4Incorporates a carbazole-based ancillary ligand for improved stability.[9]
PEPPSI PrecatalystsPEPPSI-IPrPyridine-enhanced precatalyst preparation, stabilization, and initiation.[12][13]
Ligands: The Heart of the Catalyst

The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. For electron-rich and potentially coordinating substrates like 2-bromo-5-methoxypyridine, bulky, electron-rich biaryl monophosphine ligands are often the ligands of choice.[14] These ligands promote the reductive elimination step and prevent catalyst deactivation.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for the amination of aryl chlorides and bromides.[15][16] Its steric bulk is well-suited for coupling with a wide range of amines.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another excellent choice, often showing complementary reactivity to XPhos.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for the coupling of secondary amines.[17]

The use of N-heterocyclic carbene (NHC) ligands has also gained prominence, offering high stability and activity for the amination of challenging substrates.[13][18][19]

Bases: The Driving Force

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. The choice of base can significantly influence the reaction outcome.

  • Sodium tert-butoxide (NaOtBu): A commonly used strong base, highly effective in many cases.

  • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be advantageous for substrates with base-sensitive functional groups.[2]

  • Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Milder bases that can be employed when strong alkoxides are incompatible with other functional groups on the substrates.[6]

Solvents: The Reaction Medium

The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature.

  • Toluene and Dioxane: The most commonly used solvents for Buchwald-Hartwig aminations. They are relatively non-polar and have high boiling points suitable for these reactions.

  • tert-Butanol (t-BuOH): Can be a good choice, particularly when using carbonate or phosphate bases.[6]

It is imperative to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 2-bromo-5-methoxypyridine derivatives. Optimization may be necessary for specific substrates and amines.

General Procedure for Small-Scale Reactions

This protocol is suitable for reactions on a 0.1 to 1.0 mmol scale.

Reagents and Equipment:

  • 2-bromo-5-methoxypyridine derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (e.g., XPhos, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or sealed vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under a stream of inert gas, add the 2-bromo-5-methoxypyridine derivative, palladium precatalyst, ligand, and base to the reaction vessel.

  • Reagent Addition: Add the amine, followed by the anhydrous solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow start Start prep Prepare Reaction Vessel (Inert Atmosphere) start->prep add_reagents Add Reagents: Aryl Halide, Catalyst, Ligand, Base prep->add_reagents add_amine_solvent Add Amine and Solvent add_reagents->add_amine_solvent heat Heat and Stir add_amine_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly chosen ligand or base- Use a fresh batch of catalyst and ligand.- Ensure all reagents and solvents are rigorously dried.- Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOtBu, LHMDS).[20]
Side Reactions (e.g., Hydrodehalogenation) - Catalyst deactivation- Presence of water- Increase catalyst and ligand loading.- Use a more sterically hindered ligand to promote reductive elimination over side reactions.[14]
Difficulty with Volatile Amines - Loss of amine from the reaction mixture- Conduct the reaction in a sealed tube or under reflux with a condenser.[21]
Poor Yields with Heteroaromatic Amines - Coordination of the heteroaromatic amine to the palladium center, inhibiting catalysis- Employ more electron-rich and bulky ligands to favor the desired coupling.[22][23]

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-amino-5-methoxypyridine derivatives, which are valuable building blocks in drug discovery and development. By understanding the underlying mechanism and carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can overcome the challenges associated with this substrate class and achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists seeking to apply this important transformation in their research endeavors.

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  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - MDPI. Available at: [Link]

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Application Notes & Protocols: Strategic Synthesis of PARP Inhibitors Utilizing 2-Bromo-Isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a pivotal class of targeted anticancer agents. We focus on the strategic use of 2-bromo-isonicotinic acid and its analogs as versatile scaffolds. This document outlines the underlying principles of PARP inhibition, the rationale for key synthetic transformations, and provides detailed, field-tested protocols for researchers, medicinal chemists, and drug development professionals. The methodologies described herein emphasize robust and scalable reactions, including palladium-catalyzed cross-coupling and amide bond formation, which are fundamental to constructing the complex pharmacophores of modern PARP inhibitors.

Introduction: The Therapeutic Promise of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP-1 and PARP-2 playing a dominant role in the DNA damage response (DDR).[1][2] Specifically, they are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] When SSBs occur, PARP enzymes detect the damage, bind to the DNA, and synthesize poly(ADP-ribose) chains, which act as a signal to recruit other DNA repair proteins.[4][5]

PARP inhibitors (PARPi) are small molecules that competitively bind to the catalytic domain of PARP enzymes, mimicking the nicotinamide moiety of their natural substrate, NAD+.[6] This action has a dual cytotoxic effect on cancer cells.[1][2] Firstly, it blocks the enzymatic activity of PARP, preventing the repair of SSBs. Unrepaired SSBs can deteriorate into more lethal double-strand breaks (DSBs) during DNA replication.[5][7]

Secondly, and more critically, many PARP inhibitors "trap" the PARP enzyme on the DNA at the site of damage.[6][8] This PARP-DNA complex is highly toxic as it obstructs DNA replication and transcription, leading to the formation of DSBs.[7][9]

This mechanism is particularly effective in cancers with deficiencies in homologous recombination (HR), the primary pathway for repairing DSBs. A classic example is in tumors with mutations in the BRCA1 or BRCA2 genes.[10] In these HR-deficient cells, the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired, leading to genomic instability and cell death. This concept, where a deficiency in two separate pathways (BER via PARP inhibition and HR via BRCA mutation) leads to cell death while a defect in either one alone does not, is known as synthetic lethality .[3][5][6][11] This elegant therapeutic strategy allows for the selective targeting of cancer cells while largely sparing healthy cells with functional HR pathways.[5]

Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for treating various cancers, particularly ovarian, breast, prostate, and pancreatic cancers with underlying DNA repair deficiencies.[10][12][13]

The 2-Bromo-Isonicotinic Acid Scaffold: A Privileged Synthetic Intermediate

The 2-bromo-isonicotinic acid moiety is a highly valuable and versatile building block in the synthesis of numerous PARP inhibitors.[14] Its utility stems from several key structural and chemical features:

  • Pharmacophore Mimicry: The isonicotinamide core effectively mimics the nicotinamide portion of NAD+, allowing it to sit within the catalytic pocket of the PARP enzyme. The carboxamide group is crucial for forming key hydrogen bond interactions with the active site residues.[3]

  • Orthogonal Chemical Handle: The bromine atom at the 2-position of the pyridine ring serves as a perfect "handle" for synthetic elaboration. It is ideally positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[15][16] This allows for the strategic introduction of various aryl or heteroaryl groups, which are essential for optimizing potency, selectivity, and pharmacokinetic properties of the inhibitor.

  • Reactive Carboxylic Acid: The carboxylic acid group provides a straightforward point for modification via amide bond formation.[17][18] This reaction is used to connect the core scaffold to other cyclic or acyclic amine-containing fragments that often occupy the adenosine-binding pocket or other regions of the enzyme, contributing significantly to the inhibitor's overall binding affinity and trapping efficiency.[19]

General Synthetic Strategy & Workflow

The synthesis of a PARP inhibitor using a 2-bromo-isonicotinic acid analog typically follows a convergent strategy. The core scaffold is built through two principal transformations: a Suzuki-Miyaura cross-coupling to install a key biaryl linkage and an amide bond formation to append a side chain. The order of these steps can be varied depending on the specific target molecule and functional group compatibility.

A representative workflow is depicted below:

G A 2-Bromo-isonicotinic Acid B Protection (Esterification) Methyl 2-bromoisonicotinate A->B  MeOH, H2SO4 C Suzuki-Miyaura Coupling with Arylboronic Acid B->C  Pd Catalyst, Base D Coupled Intermediate (Ester) C->D E Saponification (Ester Hydrolysis) D->E  LiOH or NaOH F Coupled Intermediate (Carboxylic Acid) E->F G Amide Bond Formation with Amine (R-NH2) F->G  Coupling Agent H Final PARP Inhibitor G->H

Caption: General synthetic workflow for PARP inhibitors.

Detailed Experimental Protocols

The following protocols describe a representative, multi-step synthesis of a PARP inhibitor pharmacophore starting from 2-bromo-isonicotinic acid.

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Esterification of 2-Bromo-isonicotinic Acid

Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent palladium-catalyzed coupling reaction. The acidic proton could otherwise react with the base, and the carboxylate could potentially coordinate to the palladium catalyst, inhibiting its activity.[20]

Materials & Reagents
2-Bromo-isonicotinic acid[21]
Methanol (MeOH), anhydrous
Sulfuric acid (H₂SO₄), concentrated
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate (EtOAc)
Magnesium sulfate (MgSO₄), anhydrous
Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-bromo-isonicotinic acid (1.0 eq).

  • Add anhydrous methanol (approx. 5 mL per 1 g of starting material).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70°C) for 4-6 hours, monitoring by TLC until the starting material is consumed.[22]

  • Cool the reaction to room temperature and carefully concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield methyl 2-bromoisonicotinate, typically as a solid.[23][24] The product can be used in the next step without further purification if purity is >95% by NMR.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: This reaction forms a critical C-C bond, linking the pyridine core to another aromatic system. The choice of a palladium catalyst with electron-rich, bulky phosphine ligands is often necessary to facilitate the oxidative addition step with the electron-deficient 2-bromopyridine substrate.[20] Potassium phosphate is a moderately strong base that is effective in this transformation without causing significant hydrolysis of the ester.[25]

Materials & Reagents
Methyl 2-bromoisonicotinate (from Protocol 1)
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk flask, add methyl 2-bromoisonicotinate (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100°C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure coupled product.

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)Complex R¹-Pd(II)-X      L₂ Pd(0)L2->Pd(II)Complex Oxidative Addition (R¹-X) Pd(II)OR R¹-Pd(II)-OR      L₂ Pd(II)Complex->Pd(II)OR Metathesis (Base, -OH) Pd(II)Biaryl R¹-Pd(II)-R²      L₂ Pd(II)OR->Pd(II)Biaryl Transmetalation Pd(II)Biaryl->Pd(0)L2 Reductive Elimination (R¹-R²) Boronate R²B(OH)₃⁻ Boronate->Pd(II)OR

Caption: Simplified mechanism of the Suzuki-Miyaura reaction.

Protocol 3: Amide Bond Formation via Carboxylic Acid Activation

Rationale: This step connects the core scaffold to the final piece of the inhibitor. First, the methyl ester is hydrolyzed (saponified) back to the carboxylic acid. Then, a coupling agent like HBTU is used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the incoming amine nucleophile to form the stable amide bond.[26][27] This method is efficient and generally high-yielding.[28]

Materials & Reagents
Coupled ester product (from Protocol 2)
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF) and Water
Hydrochloric acid (HCl), 1M
Amine side-chain (e.g., piperazine derivative) (1.1 eq)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Dimethylformamide (DMF), anhydrous

Procedure:

Part A: Saponification

  • Dissolve the coupled ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl. The carboxylic acid product will often precipitate.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the carboxylic acid intermediate.

Part B: Amidation

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Add HBTU (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 4-12 hours until completion is confirmed by LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry over MgSO₄, filter, and concentrate.

  • Purify the final product by flash chromatography or recrystallization to yield the target PARP inhibitor.

Data Summary and Troubleshooting

Effective synthesis requires monitoring and optimization. The table below summarizes key parameters and common issues.

Reaction StepKey ParametersExpected YieldCommon Problems & Solutions
Suzuki Coupling Catalyst choice, base, solvent, temperature, degassing.60-90%Low Yield: Inactive catalyst (use fresh), insufficient degassing (purge longer), poor choice of base/solvent (screen alternatives).[20] Side Products (Homocoupling/Protodeboronation): Optimize catalyst/ligand ratio, use a less reactive boronic ester (e.g., pinacol ester).[20]
Amide Formation Coupling agent, base, solvent purity, reaction time.75-95%Low Yield: Incomplete activation (use fresh coupling agent), moisture in solvent (use anhydrous grade), steric hindrance (increase temperature or use a more potent coupling agent). Racemization (if chiral centers are present): Use a base like DIPEA or 2,4,6-collidine and keep the temperature low.[17]

Conclusion

The synthetic pathways detailed in this guide, centered on the versatile 2-bromo-isonicotinic acid scaffold, provide a robust and adaptable platform for the development of novel PARP inhibitors. The strategic application of cornerstone reactions like Suzuki-Miyaura coupling and amide bond formation allows for the efficient construction of these complex and therapeutically vital molecules. By understanding the rationale behind each synthetic step and anticipating potential challenges, researchers can accelerate the discovery and development of next-generation targeted cancer therapies.

References

  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review. Retrieved January 7, 2026, from [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

  • Stepwise development of structure–activity relationship of diverse PARP-1 inhibitors through comparative and validated in silico modeling techniques and molecular dynamics simulation. (n.d.). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

  • What are PARP inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved January 7, 2026, from [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • PARP Inhibitors Resistance: Mechanisms and Perspectives. (2022, March 10). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022, March 8). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2025, December 15). PubMed. Retrieved January 7, 2026, from [Link]

  • 2 Bromoisonicotinic Acid. (n.d.). IndiaMART. Retrieved January 7, 2026, from [Link]

  • Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. (2025, July 23). ACS Medicinal Chemistry Letters. Retrieved January 7, 2026, from [Link]

  • Design and Synthesis of Novel Poly ADP-ribose Polymerase 1 (PARP1) Inhibitors for the Treatment of Solid Tumors. (2019, November 20). Books. Retrieved January 7, 2026, from [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Strategies Employed for the Development of PARP Inhibitors. (2017, January 1). R Discovery. Retrieved January 7, 2026, from [Link]

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  • Processes for preparing olaparib. (n.d.). Google Patents.
  • 2-Bromo-isonicotinic acid methyl ester. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Processes for preparing olaparib. (n.d.). Google Patents.
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Design and synthesis of the first PARP-1 and proteasome dual inhibitors to treat breast cancer. (2024, January 15). PubMed. Retrieved January 7, 2026, from [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Recent developments in catalytic amide bond formation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024, August 13). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

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Sources

Application Notes and Protocols: Flow Chemistry Applications for Amide Bond Formation with Halo-Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Halo-Isonicotinic Acid Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[1] Its formation, while conceptually simple, is often fraught with challenges, particularly when dealing with electronically demanding substrates such as halo-isonicotinic acids. These heteroaromatic carboxylic acids, characterized by the presence of a halogen atom and a nitrogen atom in the pyridine ring, are important building blocks for numerous drug candidates. However, the electron-withdrawing nature of the pyridine ring and the halogen substituent deactivates the carboxylic acid, making it less susceptible to nucleophilic attack and thus complicating the amide bond formation.

Traditional batch synthesis methods for coupling these challenging substrates often require harsh reaction conditions, long reaction times, and an excess of expensive coupling reagents, leading to significant waste generation and purification challenges.[2] Continuous flow chemistry has emerged as a powerful technology to address these limitations, offering enhanced process control, improved safety, and greater efficiency.[3][4] This application note provides a detailed guide to the application of flow chemistry for the amide bond formation with halo-isonicotinic acids, offering insights into the underlying principles, detailed experimental protocols, and data-driven optimization strategies.

The Flow Chemistry Advantage for Challenging Amide Couplings

The transition from batch to continuous flow manufacturing offers several key advantages for the synthesis of amides from halo-isonicotinic acids:

  • Enhanced Heat and Mass Transfer: Flow reactors, with their high surface-area-to-volume ratio, allow for precise and rapid temperature control. This is particularly beneficial for managing the exothermicity of amide coupling reactions and for enabling the use of higher temperatures to drive the reaction to completion without significant decomposition.[5][6]

  • Improved Reaction Kinetics and Yield: The ability to operate at elevated temperatures and pressures in a controlled manner can significantly accelerate reaction rates, leading to shorter residence times and higher throughput.[7] This often translates to improved yields and reduced byproduct formation.

  • Increased Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risks associated with runaway reactions, especially when working with highly reactive intermediates or at elevated temperatures and pressures.[3]

  • Facilitated Automation and Optimization: Flow chemistry systems are readily amenable to automation, allowing for rapid screening of reaction parameters such as temperature, residence time, reagent stoichiometry, and solvent.[8] This facilitates efficient process optimization and the generation of robust and reproducible synthetic protocols.

  • In-line Analysis and Purification: Continuous flow setups can be integrated with in-line analytical techniques (e.g., IR, UV-Vis, MS) for real-time reaction monitoring and with continuous purification modules (e.g., liquid-liquid extraction, scavenger resins) to streamline the entire synthesis process.

Core Principles and Mechanistic Considerations

The successful formation of an amide bond from a halo-isonicotinic acid in a flow system hinges on the effective activation of the carboxylic acid. The electron-deficient nature of the starting material necessitates the use of potent coupling reagents. Two of the most common and effective classes of coupling reagents for this purpose are carbodiimides and phosphonium/uronium salts.

Carbodiimide-Mediated Amide Bond Formation

Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), are widely used for their effectiveness and the water-soluble nature of their urea byproduct, which simplifies purification.[9] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide.

To minimize side reactions and improve efficiency, an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often added. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and then reacts with the amine.[10]

Phosphonium and Uronium Salt-Based Coupling

Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents, particularly for challenging substrates.[11] They react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive activated ester. This intermediate then rapidly reacts with the amine to yield the amide.

Experimental Protocols

The following protocols provide a general framework for the continuous flow synthesis of amides from halo-isonicotinic acids. Optimization of specific parameters will be necessary for each unique substrate combination.

Protocol 1: EDC/HOBt Mediated Amide Coupling in Flow

This protocol describes a carbodiimide-based approach, which is a cost-effective and widely applicable method.

1. Reagent Preparation:

  • Solution A (Carboxylic Acid): Prepare a 0.2 M solution of the desired halo-isonicotinic acid (e.g., 2-chloro-isonicotinic acid) and 1.1 equivalents of HOBt in a suitable anhydrous solvent (e.g., DMF, MeCN).

  • Solution B (Amine): Prepare a 0.22 M solution of the amine in the same solvent as Solution A.

  • Solution C (Coupling Reagent): Prepare a 0.25 M solution of EDC·HCl in the same solvent.

2. Flow Reactor Setup:

  • Utilize a commercially available flow chemistry system equipped with three syringe pumps, a T-mixer, and a heated reactor coil (e.g., PFA or stainless steel).

  • Connect the outlets of the syringe pumps for Solutions A, B, and C to a T-mixer.

  • Connect the outlet of the T-mixer to the inlet of the reactor coil.

  • Place the reactor coil in a heating block or oil bath with precise temperature control.

  • Install a back-pressure regulator (BPR) at the outlet of the system to maintain a constant pressure and prevent solvent outgassing at elevated temperatures.

3. Reaction Execution:

  • Set the desired temperature for the reactor coil (e.g., 80-120 °C).

  • Set the flow rates of the three pumps to achieve the desired residence time and stoichiometry. For example, for a 1:1.1:1.25 molar ratio of acid:amine:EDC, the flow rates could be 100 µL/min for pump A, 110 µL/min for pump B, and 125 µL/min for pump C.

  • The total flow rate and the reactor volume will determine the residence time. For instance, with a total flow rate of 335 µL/min and a 5 mL reactor coil, the residence time would be approximately 15 minutes.

  • Start the pumps and allow the system to reach a steady state.

  • Collect the product stream after the BPR.

4. Work-up and Purification:

  • The collected product stream can be worked up using standard batch procedures (e.g., aqueous wash, extraction, and chromatography).

  • For a continuous workup, the product stream can be directed to a liquid-liquid extraction module or passed through a scavenger resin to remove excess reagents and byproducts.

Protocol 2: HATU-Mediated Amide Coupling in Flow

This protocol utilizes a more powerful uronium-based coupling reagent, which is often effective for particularly challenging or sterically hindered substrates.

1. Reagent Preparation:

  • Solution A (Acid/Coupling Reagent/Base): Prepare a solution containing the halo-isonicotinic acid (0.2 M), HATU (1.1 equivalents), and DIPEA (2.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF). Note: Pre-mixing these components can lead to the formation of the active ester prior to reaction with the amine.

  • Solution B (Amine): Prepare a 0.22 M solution of the amine in the same solvent.

2. Flow Reactor Setup:

  • The setup is similar to Protocol 1, but with two syringe pumps.

  • Connect the outlets of the pumps for Solution A and Solution B to a T-mixer.

  • The rest of the setup (reactor coil, heating, BPR) remains the same.

3. Reaction Execution:

  • Set the reactor temperature (e.g., 60-100 °C).

  • Set the flow rates of the two pumps to achieve the desired residence time and stoichiometry. For a 1:1.1 molar ratio of acid to amine, the flow rate for pump B would be 1.1 times that of pump A.

  • Initiate the flow and collect the product after the system has stabilized.

4. Work-up and Purification:

  • The work-up procedure is similar to that described in Protocol 1.

Data Presentation

The following tables provide illustrative data for the optimization of amide bond formation with a generic halo-isonicotinic acid in a flow system. Actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Optimization of Temperature and Residence Time for EDC/HOBt Coupling

EntryTemperature (°C)Residence Time (min)Conversion (%)
1801065
21001085
31201092
4120580
51201595

Table 2: Comparison of Different Coupling Reagents in Flow

EntryCoupling ReagentTemperature (°C)Residence Time (min)Yield (%)
1EDC/HOBt1201595
2HATU/DIPEA801098
3CDI1002075

Visualizations

Experimental Workflow for Continuous Amide Synthesis

experimental_workflow cluster_reagents Reagent Preparation cluster_flow_system Flow Reactor System cluster_downstream Downstream Processing Acid Halo-isonicotinic Acid (Solution A) Pumps Syringe Pumps Acid->Pumps Amine Amine (Solution B) Amine->Pumps CouplingAgent Coupling Agent (Solution C) CouplingAgent->Pumps Mixer T-Mixer Pumps->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Purification Work-up & Purification Collection->Purification FinalProduct Final Amide Product Purification->FinalProduct

Caption: A generalized workflow for the continuous synthesis of amides from halo-isonicotinic acids.

Decision Tree for Optimizing Flow Amide Coupling

optimization_logic Start Start Optimization CouplingReagent Select Coupling Reagent (e.g., EDC/HOBt or HATU) Start->CouplingReagent Temperature Optimize Temperature (e.g., 60-140 °C) CouplingReagent->Temperature ResidenceTime Optimize Residence Time (e.g., 5-30 min) Temperature->ResidenceTime Stoichiometry Optimize Stoichiometry (e.g., 1.0-1.5 eq. amine/coupling agent) ResidenceTime->Stoichiometry Solvent Screen Solvents (e.g., DMF, MeCN, THF) Stoichiometry->Solvent CheckConversion Conversion > 95%? Solvent->CheckConversion CheckConversion->CouplingReagent No, try another reagent FinalProtocol Final Protocol CheckConversion->FinalProtocol Yes

Caption: A logical flow for the systematic optimization of reaction parameters in continuous amide synthesis.

Conclusion

The application of continuous flow chemistry offers a robust and efficient solution to the challenges associated with the amide bond formation of halo-isonicotinic acids. By leveraging the advantages of enhanced process control, improved safety, and the potential for automation, researchers and drug development professionals can accelerate the synthesis of these important pharmaceutical building blocks. The protocols and optimization strategies outlined in this application note provide a solid foundation for the development of scalable and sustainable manufacturing processes for a wide range of amide-containing active pharmaceutical ingredients.

References

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  • CDI for amide bond formation (amide or thioester as a product)? ResearchGate. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PubMed. Available at: [Link]

  • 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. MDPI. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Suzuki Coupling of 2-bromo-5-methoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-bromo-5-methoxypyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific yet widely used cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your experimental design and execution.

The Unique Challenges of 2-bromo-5-methoxypyridine

The Suzuki coupling of 2-bromo-5-methoxypyridine presents a unique set of challenges. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond, and the nitrogen atom itself can interact with the palladium catalyst, potentially leading to deactivation.[1] The methoxy group, being electron-donating, adds another layer of electronic complexity to the system. This guide will address the most frequently encountered issues in a question-and-answer format, providing actionable troubleshooting steps and preventative measures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Product

Question: My Suzuki coupling of 2-bromo-5-methoxypyridine is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Answer: This is a common issue that can often be traced back to a few key areas: the catalyst system, the reaction conditions, or the integrity of your reagents.

A. Catalyst & Ligand Selection and Deactivation:

  • The Problem: The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst deactivation.[1] Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this substrate. The choice of ligand is also critical for catalyst stability and activity.[2]

  • Troubleshooting Steps:

    • Switch to a More Robust Catalyst System: For challenging substrates like this, consider using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3] These ligands can help stabilize the catalyst and promote the desired reaction pathway.[1]

    • Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1][4] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[1][4]

B. Suboptimal Reaction Conditions:

  • The Problem: The reaction temperature and solvent system play a crucial role in the reaction's success. Insufficient temperature can lead to incomplete conversion, while an inappropriate solvent can hinder solubility and reaction kinetics.[1]

  • Troubleshooting Steps:

    • Optimize the Temperature: A temperature screen, typically between 80 °C and 120 °C, is recommended.[3][5]

    • Select an Appropriate Solvent System: For Suzuki couplings of bromopyridines, a biphasic mixture of an organic solvent and water is often optimal.[6] This is because the inorganic base is more soluble in the aqueous phase, while the organic substrate and catalyst are in the organic phase.[6] A good starting point is a 4:1 or 5:1 mixture of 1,4-dioxane/water or toluene/water.[6]

C. Reagent Integrity:

  • The Problem: The stability of the boronic acid is a critical factor. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water.[1][7]

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure your 2-bromo-5-methoxypyridine and boronic acid are of high purity.

    • Consider Boronic Esters: If protodeboronation is suspected, switching to a more stable boronic ester, such as a pinacol ester, can be beneficial.[7][8]

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ with a bulky ligand (e.g., SPhos) or a pre-formed catalyst like XPhos Pd G4.More robust against deactivation by the pyridine nitrogen.[3][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger, non-nucleophilic bases that can promote transmetalation.[3][10]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic system to dissolve both organic and inorganic components.[6]
Temperature 80-120 °CEnsure sufficient thermal energy for the reaction to proceed.[3][5]
Issue 2: Significant Byproduct Formation (Homocoupling and/or Debromination)

Question: I'm observing significant amounts of homocoupled boronic acid and/or debrominated starting material in my reaction mixture. How can I minimize these side reactions?

Answer: The formation of these byproducts points to specific issues within your reaction setup and conditions.

A. Homocoupling of the Boronic Acid:

  • The Cause: The primary cause of boronic acid homocoupling is the presence of oxygen in the reaction.[1][4]

  • Preventative Measures:

    • Thorough Degassing: Rigorously degas all solvents and the reaction mixture before heating.[1] This can be achieved by sparging with an inert gas for an extended period or by using freeze-pump-thaw cycles.[1]

    • Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction.[1]

B. Debromination of 2-bromo-5-methoxypyridine:

  • The Cause: Debromination, or protodehalogenation, can occur under certain conditions, particularly if the catalytic cycle is stalled or if there are sources of hydride in the reaction.

  • Troubleshooting Steps:

    • Optimize the Base: The choice of base can influence this side reaction. Experiment with different inorganic bases like K₂CO₃ or K₃PO₄.[11]

    • Solvent Choice: Solvents like DMF have been observed to sometimes promote dehalogenation in similar systems.[6] If you are using DMF, consider switching to dioxane or toluene.[6]

Issue 3: Incomplete Conversion of Starting Material

Question: My reaction stalls and I'm left with a significant amount of unreacted 2-bromo-5-methoxypyridine. What adjustments can I make?

Answer: Incomplete conversion is often a sign that the reaction is not efficient enough under the current conditions.

A. Insufficient Catalyst Activity or Loading:

  • The Problem: The catalyst may be deactivating over the course of the reaction, or the initial loading may be too low.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: Cautiously increase the catalyst loading in small increments.

    • Re-evaluate Catalyst System: As mentioned in Issue 1, a more robust catalyst system with a bulky, electron-rich ligand might be necessary.[3]

B. Inadequate Base Strength or Solubility:

  • The Problem: The base plays a crucial role in activating the boronic acid for the transmetalation step.[11][12] If the base is not strong enough or is poorly soluble, this step can be the rate-limiting factor.[1]

  • Troubleshooting Steps:

    • Screen Stronger Bases: If you are using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[12]

    • Ensure Base Solubility: The use of a biphasic solvent system with water is key to dissolving inorganic bases.[6]

C. Insufficient Temperature:

  • The Problem: The reaction may simply require more thermal energy to overcome the activation barrier.[1]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Cautiously increase the reaction temperature, while monitoring for any potential decomposition of starting materials or products.[1]

Experimental Protocols
General Protocol for Suzuki Coupling of 2-bromo-5-methoxypyridine

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

  • 2-bromo-5-methoxypyridine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%))

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a stir bar, add 2-bromo-5-methoxypyridine, the arylboronic acid, the palladium catalyst and ligand, and the base.[13][14]

  • Seal the flask and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.[13]

  • Add the degassed solvent mixture via syringe.[13][14]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[14]

  • Upon completion, cool the reaction to room temperature.[14]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[4]

Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L_n B->C Ar'-B(OR)₂ Base D Reductive Elimination Ar-Ar' C->D D->A Product Release ArAr Coupled Product D->ArAr ArX 2-bromo-5- methoxypyridine ArX->B ArB Boronic Acid/ Ester ArB->C caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Suzuki start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes use_robust_catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos) and Pd(OAc)₂ check_catalyst->use_robust_catalyst No check_reagents Are the reagents of high quality? check_conditions->check_reagents Yes optimize_temp Screen temperatures (80-120 °C) check_conditions->optimize_temp No use_boronic_ester Consider using a more stable boronic ester check_reagents->use_boronic_ester No success Improved Yield check_reagents->success Yes use_robust_catalyst->check_conditions optimize_solvent Use a biphasic solvent system (e.g., Dioxane/H₂O) optimize_temp->optimize_solvent optimize_solvent->check_reagents use_boronic_ester->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References
  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling. - Benchchem.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine - Benchchem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery - Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 2-Bromo-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging Coupling

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. While numerous protocols exist, certain substrates present unique challenges that defy standard procedures. 2-Bromo-5-methoxyisonicotinic acid is a prime example of such a challenging substrate. Its structure combines two key difficulties:

  • Steric Hindrance: The presence of a bromine atom at the C2 position, ortho to the carboxylic acid, creates significant steric bulk. This can physically impede the approach of both the activating agent and the incoming amine nucleophile, slowing down the reaction rate and often leading to incomplete conversion.[1][2][3][4]

  • Electronic Effects: As a pyridine derivative, the ring nitrogen is strongly electron-withdrawing, which deactivates the carboxyl group towards electrophilic activation.[5][6] This effect makes the initial formation of the active ester intermediate more difficult compared to standard benzoic acids.

This guide provides a comprehensive troubleshooting framework for researchers working with this and structurally related heteroaromatic carboxylic acids. It is designed in a question-and-answer format to directly address common experimental failures and offers field-proven solutions grounded in mechanistic principles.

Core Principles: The Amide Coupling Mechanism

Successful troubleshooting begins with a firm grasp of the reaction mechanism. Most modern amide couplings proceed via a two-step process:

  • Activation: A coupling reagent, such as HATU, reacts with the deprotonated carboxylic acid to form a highly reactive activated ester (e.g., an OAt-ester). This step converts the poor hydroxyl leaving group of the acid into a much better one.

  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to form the final amide product and a byproduct (e.g., HOAt).

The efficiency of both steps is critical for achieving a high yield.

Amide Coupling Mechanism General Amide Coupling Mechanism with HATU cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - HB⁺ Base Base (e.g., DIPEA) ActiveEster Activated OAt-Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH₂ Amine R'-NH₂ (Amine) Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Collapse Byproducts HOAt + Tetramethylurea

Caption: The two-stage mechanism of amide bond formation using HATU.

Troubleshooting Guide & FAQs
Q1: My reaction shows low or no conversion to the amide product. What are the most likely causes?

This is the most common failure mode and typically points to issues in the activation step or the nucleophilicity of the amine.

  • Potential Cause 1: Inefficient Carboxylic Acid Activation

    • The "Why": The ortho-bromo group on this compound sterically shields the carboxylic acid. Standard coupling reagents like EDC or DCC may be too small to effectively compete with this hindrance and may fail to generate the activated ester in sufficient quantities.[1][2]

    • The Solution:

      • Switch to a High-Potency Coupling Reagent: Uronium/aminium or phosphonium salt-based reagents are designed for challenging couplings. HATU, HCTU, and COMU are excellent choices as they are highly reactive and their associated leaving groups (HOAt, HOCt, Oxyma) are known to accelerate the coupling reaction.[7][8] PyAOP is another powerful option, especially for sterically demanding couplings.[8]

      • Implement a "Pre-activation" Step: Do not add all reagents at once. First, dissolve the carboxylic acid and a non-nucleophilic base (like DIPEA), then add the coupling reagent (e.g., HATU). Allow this mixture to stir for 15-30 minutes at room temperature.[9][10] This gives the activated ester time to form without competing side reactions. Only then should you add the amine.[11]

      • Consider Acyl Fluoride Formation: For extremely difficult cases, converting the carboxylic acid to an acyl fluoride is a robust alternative. Reagents like TFFH or BTFFH can generate the acyl fluoride in situ, which then reacts with the amine. This method is often successful when standard coupling protocols fail for electron-deficient or hindered substrates.[12][13]

  • Potential Cause 2: Poor Amine Nucleophilicity or Protonation

    • The "Why": If your amine is an electron-deficient aniline or a bulky secondary amine, its nucleophilicity will be low.[3][14] Furthermore, an acid-base reaction between the isonicotinic acid and your amine can occur, forming an unreactive ammonium salt.[1]

    • The Solution:

      • Use a Strong, Non-Nucleophilic Base: A tertiary amine base is required to deprotonate the carboxylic acid and ensure the coupling amine remains in its free, nucleophilic state. Diisopropylethylamine (DIPEA) is the standard choice. For very sensitive substrates where racemization is a concern, a weaker base like 2,4,6-collidine may be used.[7] Use at least 2.0 equivalents of the base.

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation barrier for sluggish couplings. However, monitor the reaction closely for decomposition or side product formation.

  • Potential Cause 3: Presence of Water

    • The "Why": The activated ester intermediate is highly electrophilic and will react rapidly with any water present in the reaction mixture, hydrolyzing back to the starting carboxylic acid.[1][15][16]

    • The Solution:

      • Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents (e.g., DMF, NMP, DCM) or solvents dried over molecular sieves.[10]

      • Dry All Reagents and Glassware: Ensure your starting materials are dry and flame-dry your glassware under vacuum before use.

      • Run Under an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction.[9]

Troubleshooting Workflow Troubleshooting Workflow for Low Yield Start Low / No Conversion Check_Activation Is Acid Activation Inefficient? Start->Check_Activation Check_Amine Is Amine Nucleophilicity Low? Check_Activation->Check_Amine No Sol_Reagent Use High-Potency Reagent (HATU, COMU, PyAOP) Check_Activation->Sol_Reagent Yes Check_Conditions Are Reaction Conditions Suboptimal? Check_Amine->Check_Conditions No Sol_Base Use Strong, Non-nucleophilic Base (≥2 eq. DIPEA) Check_Amine->Sol_Base Yes Check_Conditions->Start Re-evaluate Sol_Dry Use Anhydrous Solvents & Inert Atmosphere (N₂/Ar) Check_Conditions->Sol_Dry Yes Sol_Preactivate Pre-activate Acid (15-30 min before Amine) Sol_Reagent->Sol_Preactivate Sol_AcylFluoride Consider Acyl Fluoride Method Sol_Preactivate->Sol_AcylFluoride If still fails Sol_Temp Increase Temperature (40-50 °C) Sol_Base->Sol_Temp

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Q2: My LCMS shows the desired product mass, but the reaction is messy with many side products. How can I improve selectivity?

Side reactions often arise from the high reactivity of the coupling reagents themselves or the activated intermediates.

  • Potential Cause 1: N-Guanidinylation of the Amine

    • The "Why": This side reaction is specific to uronium/aminium reagents like HATU or HBTU. If the coupling reagent is used in excess or if the amine is highly nucleophilic and the activated ester is slow to form, the amine can attack the guanidinium carbon of the HATU reagent itself. This forms a capped, unreactive guanidinium species on your amine, killing the reaction.[17][18]

    • The Solution:

      • Strict Stoichiometry: Use no more than 1.05-1.1 equivalents of the coupling reagent relative to the carboxylic acid.

      • Pre-activation is Key: The pre-activation technique described in Q1 is the most effective way to prevent this. It ensures the coupling reagent is consumed to form the activated ester before the amine is introduced, eliminating the possibility of N-guanidinylation.[11]

  • Potential Cause 2: Epimerization (for chiral amines)

    • The "Why": The tertiary amine base (e.g., DIPEA) required for the coupling can be strong enough to abstract the alpha-proton of a chiral amine or amino acid, leading to a loss of stereochemical integrity (epimerization or racemization).[19][20][21] This is a critical issue in pharmaceutical synthesis, as diastereomeric impurities can be difficult to remove and may have different biological activities.

    • The Solution:

      • Use an Additive: Reagents like HATU are formulated with 1-hydroxy-7-azabenzotriazole (HOAt), which is highly effective at suppressing racemization.[19][20] If using a carbodiimide like EDC, always include an additive like HOBt or, preferably, OxymaPure.[1]

      • Control Temperature: Run the reaction at 0 °C or room temperature. Avoid high temperatures if epimerization is a concern.

      • Use a Weaker Base: If the problem persists, switching from DIPEA to a bulkier or weaker base like 2,4,6-collidine can sometimes mitigate epimerization, though this may come at the cost of a slower reaction rate.[7]

Side Reactions Common Side Reactions in Amide Coupling Amine Amine (R'-NH₂) Guanidinylation Guanidinylated Side Product Amine->Guanidinylation Attacks Reagent Directly HATU HATU Reagent HATU->Guanidinylation ActiveEster Activated Ester Hydrolysis Starting Acid (R-COOH) ActiveEster->Hydrolysis Reacts with Water Water H₂O Water->Hydrolysis ChiralAmine Chiral Amine (L-Isomer) Epimerization Epimerized Amine (D-Isomer) ChiralAmine->Epimerization α-Proton Abstraction Base Excess Base (e.g., DIPEA) Base->Epimerization

Caption: Key side reactions that can reduce yield and purity.

Q3: The reaction seems to have worked, but purification is a nightmare. How can I improve my workup and purification?

A clean reaction is easier to purify. However, even in a good reaction, byproducts from the coupling reagents can be troublesome.

  • The "Why": Uronium/aminium reagents generate tetramethylurea as a byproduct, while carbodiimides like DCC produce dicyclohexylurea. These, along with excess base (DIPEA) and unreacted starting materials, must be removed.

  • The Solution: A Systematic Workup Procedure

    • Quench the Reaction: Add water or a saturated aqueous solution of NH₄Cl to quench any remaining activated ester.

    • Dilute and Extract: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Acidic Wash: Wash the organic layer with a dilute acid such as 1 M HCl or saturated NH₄Cl solution. This will protonate and move basic impurities like DIPEA and any unreacted amine into the aqueous layer.[22]

    • Basic Wash: Next, wash with a saturated aqueous NaHCO₃ solution. This will deprotonate and move any unreacted this compound into the aqueous layer.

    • Brine Wash: A final wash with saturated NaCl (brine) will help remove residual water from the organic layer.

    • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification Strategy:

    • Flash Chromatography: This is the most common method. The crude material can be purified on a silica gel column. A gradient elution, starting with a non-polar solvent system (e.g., Hexanes/EtOAc) and gradually increasing the polarity, is typically effective.

    • Recrystallization: If your final amide product is a solid, recrystallization is an excellent and scalable purification method that can often provide highly pure material. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures like EtOAc/hexanes.[23]

Data & Reagent Selection Tables

Table 1: Comparison of Common Coupling Reagents

ReagentTypeProsCons for This Substrate
HATU Aminium SaltHighly reactive, low racemization risk, fast reactions.[19][24]Can cause N-guanidinylation if not used correctly; moderate cost.
COMU Aminium SaltVery high reactivity, safer (non-explosive) leaving group, good solubility.[7][8]Higher cost, can also cause guanidinylation.
PyAOP Phosphonium SaltExcellent for sterically hindered couplings, low racemization.[8]Byproduct can be difficult to remove; higher cost.
EDC/HOBt CarbodiimideLow cost, water-soluble byproducts (for EDC).Often too weak for sterically hindered/electron-deficient acids.[14]
T3P® Phosphonic AnhydridePowerful dehydrating agent, good for hindered systems.Requires more equivalents of base, byproducts can be tricky.[7]

Table 2: Selection of Bases and Solvents

CompoundTypeKey PropertiesRecommended Use
DIPEA BasepKa ~10.8. Non-nucleophilic, sterically hindered.Standard choice for most couplings. Use 2-3 equivalents.[7]
2,4,6-Collidine BasepKa ~7.4. Weaker, non-nucleophilic base.Use when epimerization with DIPEA is a significant problem.[7]
DMF SolventPolar aprotic. High boiling point (153 °C).Excellent solvating power. Must be anhydrous.[10]
NMP SolventPolar aprotic. Higher boiling point (202 °C).Good alternative to DMF, sometimes better for solubility.
DCM SolventNon-polar aprotic. Low boiling point (40 °C).Good for reactions at or below room temperature. Must be anhydrous.
Acetonitrile SolventPolar aprotic. Boiling point (82 °C).Can be a good choice, less viscous than DMF.
Experimental Protocols
Protocol A: High-Potency Coupling using HATU (Recommended Starting Point)
  • Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes.

  • Pre-activation: Add HATU (1.1 eq) in one portion. Stir the reaction mixture at room temperature for 20 minutes. The solution may change color.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, consider heating to 40-50 °C. Reactions are typically complete within 2-16 hours.

  • Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and follow the systematic workup procedure described in Q3.

Protocol B: For Highly Unreactive Systems using Acyl Fluoride
  • Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Fluorinating Agent: Add TFFH (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • Amine Addition: Add the amine (1.2 eq).

  • Reaction: Stir the reaction at room temperature. For very hindered substrates, extended reaction times (24-48 hours) or gentle heating may be necessary. Monitor progress by LC-MS.

  • Workup: Follow the systematic workup procedure described in Q3.

References
  • Ensuring Peptide Purity: How HATU Minimizes Epimerization in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • Subirós-Funosas, R., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(68), 42993-42999. DOI:10.1039/C7RA06655D. [Link]

  • Application Notes and Protocols: Pyridine-2-carboxylic Anhydride as a Coupling Reagent. (2025). BenchChem.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (2018). ResearchGate. [Link]

  • Yde, M., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4995. PMC. [Link]

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Kulesza, A., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Toxics, 10(5), 241. PMC. [Link]

  • Green, N. J., & Tona, V. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 27(45), 11520-11537. PMC. [Link]

  • Troubleshooting low yield in Nipamovir synthesis. (2025). BenchChem.
  • HATU. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Pathak, R. K., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (113), 54249. PMC. [Link]

  • Bender, M. L., Ginger, R. D., & Unik, J. P. (1958). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange. Journal of the American Chemical Society, 80(5), 1044–1048. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • The Synthesis of Sterically Hindered Amides. (2016). ResearchGate. [Link]

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  • How do I avoid side reactions while doing this peptide coupling reaction? (2020, March 25). Reddit. [Link]

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  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. [Link]

  • ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. (2010). ResearchGate. [Link]

  • Gunda, P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2135-2139. PMC. [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. [Link]

  • Vrána, J., et al. (2020). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 49(28), 9796-9804. [Link]

  • Hydrolysis of Esters and Amides. (2023, August 4). Chemistry LibreTexts. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

  • Amines. (n.d.). NCERT.
  • Chandrasekar, J., & Silverman, S. K. (2015). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 137(49), 15514–15520. PMC. [Link]

  • Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1563-1566. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. (2022). Synform. [Link]

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common side products in reactions with 2-Bromo-5-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2-Bromo-5-methoxyisonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth troubleshooting for common side reactions, grounded in mechanistic principles to empower you to optimize your reactions effectively.

I. Core Troubleshooting Hub: Palladium-Catalyzed Cross-Coupling Reactions

This compound is a popular substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the electronic nature of the pyridine ring and the presence of multiple functional groups can lead to characteristic side products.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. When using this compound, the primary challenges often revolve around the stability of the coupling partners and the competition between the desired reaction and dehalogenation or protodeboronation pathways.

FAQ: Why am I observing significant amounts of 5-methoxyisonicotinic acid (dehalogenated starting material) in my Suzuki coupling reaction?

Root Cause Analysis: This side product, 5-methoxyisonicotinic acid, arises from a competitive side reaction known as hydrodehalogenation (or simply dehalogenation). In this process, the bromine atom is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed reactions with heteroaryl halides.[1][2] The mechanism can be complex, but it is often facilitated by:

  • β-Hydride Elimination: If the palladium catalyst or other organometallic intermediates possess β-hydrides, they can be transferred to the pyridine ring, leading to the dehalogenated product.

  • Reductive Processes: Certain reagents in the reaction mixture, such as the solvent (e.g., alcohols), the base, or even the phosphine ligand, can act as hydride sources, particularly at elevated temperatures.[3] Water is also a possible hydrogen source for this undesired reaction.[3]

  • Catalyst Activity: Highly active catalysts that rapidly perform oxidative addition but are slow to undergo transmetalation or reductive elimination can be more prone to side reactions like dehalogenation.[4]

Troubleshooting Protocol & Optimization:

To minimize the formation of 5-methoxyisonicotinic acid, the goal is to promote the rate of the productive cross-coupling relative to the dehalogenation pathway.

ParameterProblematic ConditionsRecommended ConditionsRationale
Catalyst Highly active, sterically unhindered phosphine ligands.Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).Bulky ligands accelerate the reductive elimination step, which is the product-forming step of the catalytic cycle, thus outcompeting the dehalogenation pathway.[5][6]
Base Strong, sterically hindered bases (e.g., NaOtBu, KOtBu).Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).Strong alkoxide bases can promote β-hydride elimination and other reductive pathways. Weaker bases are often sufficient to facilitate the Suzuki coupling without accelerating side reactions.[7]
Solvent Protic solvents like alcohols (e.g., isopropanol, ethanol).Aprotic solvents (e.g., Toluene, Dioxane, THF), often with a controlled amount of water.Aprotic solvents reduce the availability of hydride sources. A small amount of water is often necessary to facilitate the dissolution of the base and promote transmetalation.
Temperature High temperatures (>110 °C).The lowest effective temperature (typically 80-100 °C).Higher temperatures can increase the rate of decomposition pathways and dehalogenation.[8]

FAQ: My reaction is low-yielding, and I've isolated the deborylated arene corresponding to my boronic acid coupling partner. What is happening?

Root Cause Analysis: This is a classic case of protodeboronation , where the C-B bond of your organoboron reagent is cleaved and replaced by a C-H bond from a proton source.[7][9] This side reaction consumes the nucleophilic partner, reducing the yield of the desired product.[7] Heteroaryl boronic acids, especially those containing a basic nitrogen like pyridine boronic acids, can be particularly unstable and prone to this decomposition pathway.[7] The mechanism can be catalyzed by acid or base, and for some pyridine boronic acids, the decomposition is fastest at neutral pH due to the formation of a highly reactive zwitterionic intermediate.[7]

Troubleshooting Protocol & Optimization:

To combat protodeboronation, one can either modify the conditions to suppress the decomposition or use a more stable boron-based reagent.

ParameterProblematic ConditionsRecommended ConditionsRationale
Boron Reagent Unsubstituted boronic acids (Ar-B(OH)₂).Boronic esters (e.g., pinacol esters, MIDA esters) or trifluoroborate salts (Ar-BF₃K).[9][10]These derivatives exhibit greater stability and provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the opportunity for protodeboronation.[9]
Base Strong aqueous bases (e.g., NaOH, KOH).Weaker bases like K₃PO₄ or fluoride sources like CsF.Strong bases can accelerate protodeboronation for many arylboronic acids.[11] The choice of base should be carefully considered based on the specific boronic acid being used.
Reaction Setup Premixing the boronic acid with base and water for extended periods.Add the boronic acid reagent last to the reaction mixture, or add the base portion-wise.This minimizes the time the sensitive boronic acid is exposed to conditions that promote its decomposition before the catalytic cycle begins.

Visualizing the Competing Pathways in Suzuki Coupling

Suzuki_Side_Reactions cluster_main Desired Catalytic Cycle cluster_side1 Dehalogenation Side Reaction cluster_side2 Boronic Acid Decomposition A Ar-Pd(II)-Br (Oxidative Adduct) B Desired Product (Ar-Ar') A->B Transmetalation & Reductive Elimination C Hydrodehalogenation (Ar-H) A->C [H] source (solvent, base) D Boronic Acid (Ar'-B(OH)2) E Protodeboronation (Ar'-H) D->E H+ source (H2O, base) F Pd(0) Catalyst F->A Oxidative Addition

Caption: Competing pathways in Suzuki coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for forming C-N bonds.[5][12] With this compound, the main side reactions are similar to those in Suzuki coupling, primarily hydrodehalogenation.

FAQ: I am attempting a Buchwald-Hartwig amination, but the main product is 5-methoxyisonicotinic acid. How can I favor the amination product?

Root Cause Analysis: As with Suzuki coupling, hydrodehalogenation is a significant competing side reaction.[5] In the context of the Buchwald-Hartwig reaction, this can be exacerbated by:

  • β-Hydride Elimination from the Amide: After the palladium-amido complex is formed, it can undergo β-hydride elimination if the amine has β-hydrogens, leading to an imine and a palladium-hydride species which can then cause dehalogenation of the starting material.[5]

  • Slow Reductive Elimination: The final, product-forming step is reductive elimination. If this step is slow relative to other decomposition pathways, the yield of the desired amine will be low. The choice of phosphine ligand is critical to accelerate this step.[6][13]

Troubleshooting Protocol & Optimization:

ParameterProblematic ConditionsRecommended ConditionsRationale
Ligand Less bulky ligands (e.g., dppf, BINAP for some amines).[6]Modern, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[14]These ligands are specifically designed to promote the crucial reductive elimination step, increasing the rate of product formation and minimizing side reactions.[14][15]
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃).Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS).The Buchwald-Hartwig reaction requires a strong base to deprotonate the amine (or the palladium-amine adduct) to form the key palladium-amido intermediate.[13]
Solvent Protic or coordinating solvents.Aprotic, non-coordinating solvents like Toluene or Dioxane.[13]These solvents are less likely to interfere with the catalytic cycle or act as a source for dehalogenation.
Temperature Excessively high temperatures.Optimal temperature range, typically 80-110 °C.Finding the "sweet spot" is key. The reaction needs enough heat to proceed, but excessive heat can promote catalyst decomposition and dehalogenation.

Visualizing the Buchwald-Hartwig Reaction Manifold

Buchwald_Hartwig start Ar-Br + R2NH + Pd(0) ox_add Oxidative Addition (Ar-Pd(II)-Br) start->ox_add amido_form Pd-Amido Complex [Ar-Pd(II)-NR2] ox_add->amido_form Amine Coordination + Deprotonation dehalogenation Dehalogenated Product (Ar-H) ox_add->dehalogenation Side Reaction: Hydrodehalogenation product Desired Amine (Ar-NR2) amido_form->product Reductive Elimination (Desired Pathway) amido_form->dehalogenation Side Reaction: β-Hydride Elimination

Caption: Key steps and side reactions in Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction is used to couple terminal alkynes with aryl halides.[16] A common side product in this reaction is the homocoupling of the alkyne partner, often referred to as Glaser coupling.[17]

FAQ: My Sonogashira coupling is producing a significant amount of a diyne byproduct, and my alkyne is being consumed. How can I prevent this?

Root Cause Analysis: The formation of a symmetrical diyne (R-C≡C-C≡C-R) is a result of the homocoupling of the terminal alkyne.[17] This reaction is also catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[17] The mechanism involves the oxidation of Cu(I) to Cu(II), which then facilitates the dimerization of the copper acetylide intermediate.

Troubleshooting Protocol & Optimization:

ParameterProblematic ConditionsRecommended ConditionsRationale
Atmosphere Presence of air (oxygen).Rigorously degassed solvents and an inert atmosphere (Argon or Nitrogen).[17]Oxygen is a key promoter of the homocoupling side reaction. Removing it is the most critical step to prevent diyne formation.[17]
Catalyst High loadings of Cu(I) co-catalyst.Minimize the Cu(I) loading (typically 1-5 mol%). Consider "copper-free" Sonogashira protocols.[16][18]While copper increases the rate of the desired reaction, excess copper can accelerate homocoupling. Copper-free conditions, while sometimes slower, eliminate this side reaction.[18]
Base Amine bases that can also act as solvents (e.g., neat triethylamine).Use of a co-solvent (e.g., THF, DMF) with the amine base.Using the amine as a solvent can lead to high concentrations of the copper acetylide, favoring dimerization. A co-solvent keeps concentrations lower.

II. General FAQs and Other Potential Side Reactions

Q1: Can the methoxy group be cleaved during my reaction? A: Cleavage of the 5-methoxy group to the corresponding 5-hydroxy derivative is generally not observed under standard palladium-catalyzed coupling conditions, which are typically run with bases like carbonates or phosphates. However, this group could be susceptible to hydrolysis under strong acidic conditions, particularly with reagents like HBr or BBr₃, which are not typical for these coupling reactions.[19]

Q2: Is decarboxylation a concern with this substrate? A: Decarboxylation (the loss of CO₂) from an isonicotinic acid derivative is possible but usually requires high temperatures (>150-200 °C).[20] Under the typical heating conditions for cross-coupling reactions (80-120 °C), decarboxylation is not a common side reaction for this substrate. The presence of a carbonyl group beta to a carboxylic acid can facilitate decarboxylation, but that is not the case here.[20]

Q3: How should I approach purification to remove these side products? A: The primary side product, 5-methoxyisonicotinic acid, has significantly different properties from the desired coupled products.

  • Acid-Base Extraction: The carboxylic acid group of the side product allows for easy separation. After the reaction, you can dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The dehalogenated starting material will move into the aqueous layer as its carboxylate salt, while the desired (often more nonpolar) product remains in the organic layer.

  • Chromatography: If the polarity difference between your product and the side product is not sufficient for extraction, column chromatography on silica gel is the standard method. A solvent system of hexanes/ethyl acetate or dichloromethane/methanol is typically effective.

References
  • Benchchem. (n.d.). Technical Support Center: Protodeboronation in Suzuki Reactions.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ACS Publications.
  • Wikipedia. (n.d.). Protodeboronation.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • ACS Publications. (1992). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • NIH. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • YouTube. (2020). Sonogashira Coupling.
  • Wikipedia. (n.d.). Isonicotinic acid.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025).
  • Bulletin of the Karaganda university. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides.
  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
  • Khan Academy. (2014). Decarboxylation.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
  • ResearchGate. (2025). Synthesis of hydrazone derivatives of isonicotinic acid under microwave activation conditions.

Sources

Technical Support Center: Purification of 2-Bromo-5-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-5-methoxyisonicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during experimental work. Drawing from established protocols and extensive field experience, this resource aims to be a trustworthy and authoritative companion in your laboratory.

Introduction

This compound and its derivatives are crucial building blocks in medicinal chemistry and materials science.[1] Their inherent structural features, including the acidic carboxylic acid group and the basic pyridine nitrogen, present unique challenges during purification. This guide provides a systematic approach to troubleshooting common issues, ensuring the isolation of high-purity materials essential for subsequent applications. The versatile nature of the pyridine carboxylic acid scaffold allows for various chemical modifications, making robust purification strategies paramount for successful research and development.[1]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you might encounter during the purification of this compound derivatives, presented in a question-and-answer format.

Issue 1: My final product is contaminated with starting materials or side-products.

  • Question: After my reaction, TLC/LC-MS analysis shows a mixture of my desired product, unreacted starting materials, and several side-products. What is the best initial approach to purify my solid product?

  • Answer: For solid derivatives of this compound, recrystallization is often the most effective and scalable first-line purification technique.[2] The principle lies in the differential solubility of your product and impurities in a selected solvent at varying temperatures.

    Step-by-Step Recrystallization Protocol:

    • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point. For bromo-methoxy substituted aromatic acids, solvents like ethanol, methanol, isopropanol, or mixtures with water are often effective.[3] A good starting point is to test the solubility of a small amount of your crude product in various solvents.

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to your crude product to achieve complete dissolution.[2] Using an excess of solvent will reduce your final yield.

    • Decolorization (Optional): If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution.[4] The colored impurities will adsorb to the charcoal.

    • Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of your product.[2]

    • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Issue 2: My compound is an oil or a low-melting solid that "oils out" during recrystallization.

  • Question: I attempted recrystallization, but my compound separated as an oil instead of forming crystals. How can I purify this type of product?

  • Answer: When a compound "oils out," it indicates that the solute is melting before it dissolves in the boiling solvent or that the solution is supersaturated. In this scenario, column chromatography is the preferred method of purification.[5][6]

    General Column Chromatography Protocol:

    • Stationary Phase Selection: Silica gel is the most common stationary phase for purifying pyridine derivatives. However, the basic nature of the pyridine ring can sometimes lead to peak tailing on silica.

    • Mobile Phase Selection: A good starting point for selecting a mobile phase is to use a solvent system that gives your product an Rf value of 0.2-0.4 on a TLC plate. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[6][7]

    • Mitigating Tailing: To reduce tailing on silica gel, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[5] This will neutralize the acidic silanol groups on the silica surface.

    • Column Packing and Loading: Properly pack your column with the chosen stationary phase and equilibrate it with the mobile phase. Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

    • Elution and Fraction Collection: Elute the column with your chosen mobile phase, collecting fractions and monitoring them by TLC to identify the fractions containing your pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Issue 3: My product is water-soluble, making extraction from an aqueous workup difficult.

  • Question: My this compound derivative has significant water solubility. How can I efficiently extract it from an aqueous reaction mixture?

  • Answer: The amphoteric nature of pyridine carboxylic acids allows for purification using acid-base extraction . This technique leverages the ability to protonate the pyridine nitrogen under acidic conditions and deprotonate the carboxylic acid under basic conditions to move the compound between aqueous and organic layers.[5]

    Acid-Base Extraction Workflow:

    • Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH below the pKa of the pyridine nitrogen (typically around 2-3). This will protonate the pyridine, forming a water-soluble pyridinium salt and leaving non-basic impurities in the organic phase.

    • Extraction of Basic Impurities: Wash the acidic aqueous layer with an organic solvent like ethyl acetate or dichloromethane to remove any non-basic organic impurities.

    • Basification: Carefully basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to a pH above the pKa of the carboxylic acid (typically around 4-5). This will deprotonate the carboxylic acid, making the compound more soluble in an organic solvent.

    • Product Extraction: Extract the product into an organic solvent. Repeat the extraction multiple times to ensure complete recovery.

    • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

  • Q1: How can I remove residual pyridine used as a solvent or reagent from my reaction mixture?

    • A1: Washing the organic layer with a dilute acidic solution, such as 1M HCl or a 5-10% aqueous solution of copper sulfate, is highly effective.[8] The acid will protonate the pyridine, forming a water-soluble salt that partitions into the aqueous layer.[8] The copper sulfate solution forms a complex with pyridine that is also water-soluble.[8]

  • Q2: My purified solid product has a persistent color, but the literature reports it as a white solid. What should I do?

    • A2: As mentioned in the recrystallization troubleshooting section, treating a solution of your compound with activated charcoal can effectively remove colored impurities.[4] If this is not sufficient, a second recrystallization or passing a solution of the compound through a short plug of silica gel may be necessary.

  • Q3: Can I use reverse-phase HPLC for the purification of these derivatives?

    • A3: Yes, reverse-phase HPLC is a powerful technique for purifying pyridine carboxylic acid derivatives, especially for small-scale purifications requiring high purity.[9][10] A common mobile phase consists of a mixture of acetonitrile and water, often with an acidic modifier like 0.1% formic acid or acetic acid to ensure good peak shape by keeping the carboxylic acid protonated.[9]

  • Q4: What are some common impurities I should expect in the synthesis of this compound?

    • A4: Depending on the synthetic route, common impurities can include unreacted starting materials, over-brominated or under-brominated species, and isomers where the bromine has substituted at a different position on the ring.[3] Careful monitoring of the reaction by HPLC or LC-MS can help in identifying these impurities.

Quantitative Data Summary

The following table provides a summary of typical purification parameters for compounds structurally related to this compound, which can serve as a starting point for developing your own purification protocols.

Compound ClassPurification MethodSolvent/Mobile PhaseTypical Yield (%)Purity (%)
Substituted Benzoic AcidsRecrystallizationEthanol/Water>80>99
Bromo-methoxy NaphthaldehydesRecrystallizationEthyl AcetateHighHigh
Multi-substituted PyridinesColumn ChromatographyEthyl Acetate/Hexanes85-91>98
Pyridine Carboxylic Acid EstersVacuum DistillationN/AVariableHigh

Experimental Workflows (Visualized)

To further clarify the decision-making process in purification, the following diagrams illustrate common workflows.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Liquid) acid_base Consider Acid-Base Extraction is_solid->acid_base If water soluble impurities oils_out Does it 'oil out'? recrystallization->oils_out oils_out->column_chrom Yes success Pure Solid Product oils_out->success No column_chrom->success

Caption: Decision tree for selecting a primary purification method.

Acid_Base_Extraction_Workflow start Aqueous Reaction Mixture acidify Acidify to pH < 3 (e.g., 1M HCl) start->acidify extract_impurities Extract with Organic Solvent (Removes non-basic impurities) acidify->extract_impurities basify Basify to pH > 5 (e.g., NaHCO3) extract_impurities->basify extract_product Extract with Organic Solvent (Collects product) basify->extract_product finish Dry and Concentrate Organic Layer extract_product->finish

Sources

Technical Support Center: Catalyst Selection for Suzuki Reactions of Electron-Rich Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-rich bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet crucial, class of transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Understanding the Challenge: The "Why" Behind Difficult Couplings

Electron-rich bromopyridines represent a notoriously difficult substrate class for Suzuki-Miyaura reactions. Success hinges on understanding and overcoming two primary mechanistic hurdles that stem from the inherent electronic properties of the pyridine ring, especially when it is substituted with electron-donating groups (EDGs).

  • Catalyst Inhibition via Pyridine Coordination: The most significant challenge is the Lewis basicity of the pyridine nitrogen. The nitrogen's lone pair of electrons can coordinate strongly to the palladium center.[1][2] This coordination sequesters the active catalyst into an off-cycle, non-productive state, effectively inhibiting or completely stalling the reaction.[1][3] This is particularly problematic for 2-bromopyridines, where the nitrogen is in close proximity to the reaction site.

  • Slow Oxidative Addition: The rate-determining step of many Suzuki reactions is the oxidative addition of the aryl halide to the Pd(0) complex.[1][4] Electron-donating groups on the pyridine ring increase the electron density of the C-Br bond, making it less electrophilic and therefore less reactive towards the electron-rich Pd(0) catalyst.[4] This sluggish oxidative addition can lead to incomplete reactions and favors side reactions.

Overcoming these challenges requires a carefully selected catalyst system designed to be both highly active and resistant to inhibition.

cluster_0 Suzuki Catalytic Cycle cluster_1 Inhibition Pathway Pd0 Active Pd(0)L₂ OA Oxidative Addition Inhibited Inhibited Complex (Pyridine-Pd(0)L₂) Pd0->Inhibited Catalyst Sequestration PdII R¹-Pd(II)-Br(L)₂ OA->PdII TM Transmetalation PdII->TM DiarylPd R¹-Pd(II)-R²(L)₂ TM->DiarylPd RE Reductive Elimination DiarylPd->RE RE->Pd0 Catalyst Regeneration Product Product R¹-R² RE->Product R1Br R¹-Br (e⁻-rich Bromopyridine) R1Br->OA R2B R²-B(OR)₂ + Base R2B->TM Pyridine Pyridine Nitrogen Pyridine->Inhibited

Figure 1: The Suzuki cycle and the catalyst inhibition pathway.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of electron-rich bromopyridines.

Q1: My reaction shows no conversion, or the yield is extremely low (<10%). What are the primary causes and how can I fix it?

A1: This is the most common failure mode and usually points to a problem with the catalyst's activity or stability under your specific conditions.

  • Cause 1: Catalyst Inhibition. As discussed, the pyridine nitrogen is likely "poisoning" your palladium catalyst.[1][3] Standard ligands like PPh₃ are often not sufficient to prevent this.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: their large steric footprint shields the palladium center, physically blocking the pyridine nitrogen from coordinating, while their electron-donating nature accelerates the slow oxidative addition step.[1][4][5] The Buchwald biaryl phosphine ligands are the industry standard for this purpose.

      • Actionable Step: Switch your ligand to SPhos , XPhos , or RuPhos .[1] Start with a Pd:Ligand ratio of 1:2. A small screen of these ligands is often necessary as performance can be substrate-dependent.[6]

  • Cause 2: Inefficient Oxidative Addition. The C-Br bond is not being activated.

    • Solution: Increase the reaction temperature. Many challenging couplings require temperatures of 80-110 °C to overcome the activation barrier.

    • Actionable Step: If your reaction is running at a lower temperature, increase it to the reflux temperature of your solvent (e.g., Dioxane at ~101 °C).

  • Cause 3: Inappropriate Base or Solvent. The base is crucial for activating the boronic acid in the transmetalation step.[7] Poor solubility of the base or reagents can halt the reaction.

    • Solution: Use a strong base that has good solubility in the chosen solvent system.

    • Actionable Step: Switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] K₃PO₄ is a highly effective and commonly used base for difficult couplings.[4] Ensure your solvent (e.g., 1,4-Dioxane, Toluene) can solubilize all components, often with the addition of a small amount of water (e.g., 10:1 organic:water).

Q2: My reaction is consuming the starting materials, but I'm seeing multiple side products and a low yield of the desired product. What's happening?

A2: This indicates your catalyst is active, but competing side reactions are dominating. The two most likely culprits are protodeboronation and homocoupling.

  • Cause 1: Protodeboronation. This is the cleavage of the C-B bond of your boronic acid, typically by water, replacing it with a hydrogen atom.[3][8] This side reaction consumes your nucleophile.[6] Heteroaryl boronic acids are particularly susceptible to this process.[3][8]

    • Solution 1: Use more stable boron reagents. Boronic esters (pinacol or MIDA esters) and potassium trifluoroborate salts are significantly more stable towards hydrolysis than boronic acids.[1][3][9]

    • Solution 2: Minimize water. While some Suzuki reactions benefit from aqueous conditions, excessive water can accelerate protodeboronation.[4]

    • Actionable Step: Replace your boronic acid with its corresponding pinacol ester (typically using 1.2-1.5 equivalents). If using a boronic acid, try running the reaction under strictly anhydrous conditions with a base like K₃PO₄ in a solvent like anhydrous dioxane.

  • Cause 2: Homocoupling. This is the coupling of two boronic acid molecules to form a symmetrical biaryl (R²-R²). This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this pathway.[2][8]

    • Solution: Rigorously remove all oxygen from the reaction mixture.

    • Actionable Step: Improve your degassing technique. Sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding it to the reaction flask is essential.[6] Alternatively, use the freeze-pump-thaw method (at least 3 cycles) for the most thorough oxygen removal.[6] Ensure the reaction is maintained under a positive pressure of inert gas throughout.

start Reaction Failed (Low Yield / No Reaction) check_conversion TLC/LCMS Analysis: High SM Remaining? start->check_conversion check_side_products TLC/LCMS Analysis: SM Consumed, Multiple Products? check_conversion->check_side_products No cause_inhibition Probable Cause: Catalyst Inhibition or Slow Oxidative Addition check_conversion->cause_inhibition Yes cause_side_reactions Probable Cause: Dominant Side Reactions check_side_products->cause_side_reactions Yes solution_ligand Solution 1: Switch to Bulky Ligand (SPhos, XPhos) cause_inhibition->solution_ligand solution_temp Solution 2: Increase Temperature (80-110 °C) cause_inhibition->solution_temp solution_base Solution 3: Switch to Stronger Base (K₃PO₄, Cs₂CO₃) cause_inhibition->solution_base solution_deboronation Solution 1 (Protodeboronation): Use Boronic Ester (Pinacol) Run Anhydrous cause_side_reactions->solution_deboronation solution_homocoupling Solution 2 (Homocoupling): Improve Degassing (Freeze-Pump-Thaw) cause_side_reactions->solution_homocoupling

Figure 2: A troubleshooting workflow for failed reactions.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best "go-to" catalyst system to start with for an electron-rich bromopyridine?

A: There is no single universal catalyst, but an excellent starting point for screening is Pd(OAc)₂ with the SPhos ligand.[1][6][10] This combination is known for its high activity and broad applicability in challenging heteroaryl couplings.[10]

Q: How much catalyst loading should I use?

A: For initial attempts and difficult couplings, a higher catalyst loading is often beneficial. Start with 2-5 mol% of the palladium precursor.[3][6] Once the reaction is optimized, you can attempt to lower the loading.

Q: Can I use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly?

A: Yes. Using a Pd(0) source like Pd₂(dba)₃ with a bulky phosphine ligand is a very effective strategy.[6][11] Pd(PPh₃)₄ can sometimes be effective on its own for less challenging substrates, but for electron-rich bromopyridines, the PPh₃ ligands are often displaced by more effective bulky, electron-rich ligands like SPhos or P(t-Bu)₃.[6][11]

Q: My bromopyridine also has an unprotected amine (-NH₂) group. What additional challenges does this present?

A: An unprotected amine adds another layer of complexity. Both the pyridine nitrogen and the amino group's lone pair can coordinate with and inhibit the palladium catalyst.[3] Furthermore, the strongly electron-donating nature of the amino group will make the oxidative addition step even more difficult.[3] For these substrates, using highly active catalyst systems with bulky ligands like SPhos or XPhos is even more critical.[3] Protecting the amine group may be necessary in some cases.

Section 4: Protocols & Data
Table 1: Recommended Catalyst Systems for Electron-Rich Bromopyridines
Substrate TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Reference
2-Bromopyridine (general)Pd(OAc)₂ (2-4%)SPhos (4-8%)K₃PO₄ (2.0)Toluene/H₂O100[1][6][10]
3-Bromopyridine (general)Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (2.0)Dioxane/H₂O100[10][12]
Sterically HinderedPd₂(dba)₃ (2-3%)XPhos (4-6%)K₃PO₄ (2.0)Dioxane100-110[1][10]
With -NH₂ groupPd(OAc)₂ (3-5%)RuPhos (6-10%)Cs₂CO₃ (2.0)Toluene110[1][3]

Note: This table provides starting points. Optimization is often required.

Table 2: Comparison of Common Buchwald Phosphine Ligands
LigandKey FeatureBest For...
SPhos General purpose, high activityA good first choice for screening most heteroaryl couplings.[10]
XPhos Very bulkySterically hindered substrates, couplings involving aryl chlorides.[1][10]
RuPhos Electron-rich, less bulky than XPhosOften effective for N-heterocycles, including those with amine groups.[1]
P(t-Bu)₃ Very electron-rich, commercially availableA classic, effective ligand for promoting oxidative addition.[6]
General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an electron-rich bromopyridine with an arylboronic pinacol ester.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the boronic pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.03 equiv.) and the ligand (e.g., SPhos, 0.06 equiv.) and add them to the Schlenk flask.

  • Degassing: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 10:1). Add the solvent to the flask via syringe. The typical concentration is 0.1 - 0.2 M with respect to the bromopyridine.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 5: References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Retrieved from

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

  • Wikipedia. (n.d.). Transmetalation. Retrieved from [Link]

  • MDPI. (n.d.). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. Retrieved from

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Retrieved from

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

Technical Support Center: Preventing Protodeboronation in Suzuki Couplings with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in Suzuki-Miyaura cross-coupling reactions: the prevention of protodeboronation, especially when working with sensitive pyridine boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights to overcome this common side reaction, thereby improving reaction yields and simplifying purification processes.

Introduction: The Challenge of Protodeboronation

Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of an organoboron compound, such as a pyridine boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This side reaction consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple pyridine byproduct, which can complicate purification.[2]

Pyridine boronic acids, particularly 2-pyridine boronic acid, are notoriously unstable and prone to this decomposition pathway.[2][3] The presence of the basic nitrogen atom in the pyridine ring introduces unique mechanistic pathways for protodeboronation not typically observed with simple aryl boronic acids.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding protodeboronation in Suzuki couplings involving pyridine boronic acids.

Q1: What is the primary mechanism that makes 2-pyridine boronic acid so susceptible to protodeboronation?

A1: Unlike many simple aryl boronic acids that undergo protodeboronation most rapidly at high pH, 2-pyridine boronic acid exhibits a distinct mechanism.[2][4] Under neutral pH conditions, it can form a zwitterionic species.[1][2] This zwitterionic intermediate is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, resulting in the protodeboronated pyridine product.[1][2] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of protodeboronation.[1][2]

Q2: What are the key reaction parameters that influence the rate of protodeboronation?

A2: Several factors in your experimental setup can significantly impact the extent of protodeboronation:

  • pH: The reaction pH is a critical factor as it dictates the speciation of the boronic acid.[2] For 2-pyridine boronic acids, the maximum rate of decomposition is often observed at or near neutral pH due to the formation of the reactive zwitterionic intermediate.[1][2]

  • Base: The choice and concentration of the base are pivotal. While a base is required to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, strong bases, especially in the presence of water, can accelerate protodeboronation.[5][6][7]

  • Temperature: Higher reaction temperatures generally increase the rate of all reactions, including the undesired protodeboronation.[8]

  • Solvent (Presence of Water): Water acts as the proton source for protodeboronation. Therefore, strictly anhydrous conditions can significantly suppress this side reaction.[9][10][11]

  • Catalyst and Ligand System: The palladium catalyst and its associated ligands not only mediate the desired cross-coupling but can also influence the rate of protodeboronation.[12] Bulky phosphine ligands, while often employed to promote challenging couplings, have been shown to promote palladium-catalyzed protodeboronation.[6][12][13] An efficient catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway.[1]

Q3: Are boronic esters, like pinacol esters, a better alternative to boronic acids for suppressing protodeboronation?

A3: Yes, using boronic esters is a common and often effective strategy. While not entirely immune to protodeboronation, esters are generally more stable than their corresponding boronic acids.[14][15] The ester group protects the boron center, but hydrolysis can still occur in the presence of water and base to generate the more labile boronic acid in situ.[14] The key is that the slow, controlled release of the boronic acid keeps its instantaneous concentration low, minimizing the opportunity for protodeboronation.[1][16]

Q4: What is a "slow-release" strategy and how can it be implemented?

A4: The "slow-release" strategy involves using highly stable boronic acid derivatives that gradually release the active boronic acid into the reaction mixture.[1][14][16] This approach maintains a very low concentration of the unstable free boronic acid, which significantly minimizes side reactions like protodeboronation while still allowing the desired cross-coupling to proceed.[1][14][16]

Common reagents for this strategy include:

  • MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are well-suited for slow-release applications.[2][17]

  • Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability and can effectively suppress protodeboronation by slowly releasing the boronic acid.[1][17]

Troubleshooting Guide: A Decision-Making Workflow

When faced with significant protodeboronation, a systematic approach to troubleshooting is essential. The following decision tree and detailed explanations provide a logical workflow to diagnose and solve the issue.

G start Problem: Significant Protodeboronation Observed strategy Initial Strategy: Modify Reaction Conditions start->strategy reagent Alternative Strategy: Change Boron Reagent start->reagent base Re-evaluate Base: Switch to a milder base? (e.g., K₃PO₄, K₂CO₃, CsF) strategy->base esters Use Boronic Esters: Switch from boronic acid to a pinacol or neopentyl ester? reagent->esters solvent Modify Solvent: Switch to anhydrous conditions? base->solvent catalyst Optimize Catalyst System: Use a more active catalyst/ligand? (e.g., Buchwald ligands, lower temp) solvent->catalyst temp Lower Temperature: Can the reaction proceed at a lower temp? catalyst->temp end Problem Resolved temp->end slow_release Implement Slow-Release: Use MIDA boronates or organotrifluoroborates? esters->slow_release slow_release->end

Caption: A decision tree for troubleshooting protodeboronation.

Actionable Steps from the Troubleshooting Guide:
  • Re-evaluate the Base: Strong bases can accelerate protodeboronation.[11] Consider switching to weaker inorganic bases like K₃PO₄ or K₂CO₃.[11] Fluoride-based bases such as CsF can also be effective, particularly in combination with specific ligand systems.[18]

  • Employ Anhydrous Conditions: Since water is the proton source for protodeboronation, eliminating it can be highly effective.[10][11]

    • Use anhydrous solvents (e.g., dioxane, toluene).

    • Dry your reagents and glassware thoroughly.

    • Consider using a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK) which can promote rapid coupling under anhydrous, homogeneous conditions.[9][10][19]

  • Optimize the Catalyst System:

    • Increase Catalyst Activity: A highly active catalyst can increase the rate of the desired Suzuki coupling, allowing it to outpace the protodeboronation side reaction.[1] Modern palladium precatalysts, such as those developed by Buchwald, can generate the active Pd(0) species under mild conditions, enabling lower reaction temperatures and shorter reaction times.[17][20]

    • Ligand Choice: Be mindful that bulky phosphine ligands can sometimes promote protodeboronation.[12][13] If you are using a very bulky ligand and observing significant protodeboronation, consider screening other ligands.

  • Lower the Reaction Temperature: If your catalyst system is active enough, running the reaction at a lower temperature can slow down the rate of protodeboronation more significantly than the rate of the desired coupling.[21]

  • Switch to a More Stable Boron Reagent: If modifying the reaction conditions is insufficient, changing the form of your boronic acid is the next logical step.

    • Boronic Esters: Pinacol or neopentyl esters are more stable than the corresponding boronic acids and are a good first choice.[2][15]

    • MIDA Boronates or Organotrifluoroborates: For particularly challenging substrates, these "slow-release" reagents provide the highest level of stability, minimizing the concentration of the free boronic acid throughout the reaction.[1][2]

Data Summary: Impact of Parameters on Protodeboronation

The propensity for protodeboronation is highly dependent on the specific substrate and reaction conditions. The following table summarizes qualitative trends and the relative impact of various parameters on minimizing this side reaction.

ParameterRecommended ChangeRationaleRelative Impact
Base Switch from strong (e.g., NaOH) to weaker (e.g., K₃PO₄, K₂CO₃)Reduces rate of base-catalyzed protodeboronation.High
Solvent Switch from aqueous to anhydrous conditionsRemoves the primary proton source for the side reaction.High
Boron Reagent Use MIDA boronate or organotrifluoroborate"Slow-release" strategy keeps unstable boronic acid concentration low.High
Catalyst Use a highly active, modern precatalyst (e.g., Buchwald G3/G4)A faster Suzuki coupling outcompetes protodeboronation.Medium-High
Temperature Lower the reaction temperatureDecreases the rate of the protodeboronation side reaction.Medium
Ligand Avoid excessively bulky ligands if protodeboronation is observedBulky ligands can sometimes promote Pd-catalyzed protodeboronation.Low-Medium

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a "Slow-Release" Strategy with MIDA Boronates

This protocol is designed as a starting point for challenging couplings where protodeboronation is a major concern.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M).[2]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).[2]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[2]

Protocol 2: Synthesis of a Diethanolamine (DEA) Adduct for Boronic Acid Stabilization

For situations where a MIDA boronate is not available, creating a more stable diethanolamine adduct can be a practical alternative.

  • Dissolution: In a vial with a stir bar, dissolve the pyridine boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[11]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[11]

  • Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.[11][22]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[11]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[11]

Mechanistic Visualization

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pathway OA Oxidative Addition TM Transmetalation PdII_R1R2 R¹-Pd(II)-R² TM->PdII_R1R2 BoronicAcid Pyridine Boronic Acid R²B(OH)₂ RE Reductive Elimination Product Desired Product (R¹-R²) RE->Product Pd0 Pd(0)Lₙ RE->Pd0 PdII_RX R¹-Pd(II)-X Pd0->PdII_RX R¹-X PdII_RX->TM Base, R²B(OH)₂ PdII_R1R2->RE BoronicAcid->TM Consumed in Productive Cycle Zwitterion Reactive Zwitterion (at neutral pH for 2-pyridyl) BoronicAcid->Zwitterion Byproduct Protodeboronated Byproduct (R²-H) Zwitterion->Byproduct H₂O

Caption: Competing pathways: The desired Suzuki cycle vs. protodeboronation.

References

  • Protodeboronation. In: Wikipedia. Accessed January 7, 2026. [Link]

  • Thomas, A. A.; et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140 (19), 6093–6105. [Link]

  • Das, A.; et al. Bulky ligands promote palladium-catalyzed protodeboronation. J. Am. Chem. Soc.2021 , 143 (34), 13686–13695. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Accessed January 7, 2026. [Link]

  • Roughley, S. D.; Jordan, A. M. The Suzuki–Miyaura Cross-Coupling Reaction in Modern Drug Discovery. In Synthetic Methods in Drug Discovery: Volume 1; Royal Society of Chemistry, 2016. [Link]

  • Kassel, S. H.; et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Org. Lett.2021 , 23 (15), 5912–5916. [Link]

  • Cox, P. A.; et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2022 , 144 (38), 17429–17445. [Link]

  • Das, A.; et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. J. Am. Chem. Soc.2021 , 143 (34), 13686–13695. [Link]

  • Suzuki reaction. In: Wikipedia. Accessed January 7, 2026. [Link]

  • Cox, P. A.; et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.2017 , 139 (35), 12264–12275. [Link]

  • Thomas, A. A.; et al. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth.2018 , 95, 316–331. [Link]

  • Das, A.; et al. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Cambridge: Cambridge Open Engage; 2021. [Link]

  • Simon, M. O.; et al. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catal.2024 , 14, 11181–11188. [Link]

  • Wallace, D. J.; et al. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chem. Commun.2006 , (15), 1632-1634. [Link]

  • Thomas, A. A.; et al. Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. Angew. Chem. Int. Ed.2018 , 57 (31), 9645-9649. [Link]

  • For the pro's (Suzuki). Reddit. Accessed January 7, 2026. [Link]

  • Suzuki-Miyaura coupling: Practical Guide. Yoneda Labs. Accessed January 7, 2026. [Link]

  • Le C-Guen, V.; et al. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angew. Chem. Int. Ed.2020 , 59 (47), 20806-20822. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. Accessed January 7, 2026. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Accessed January 7, 2026. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angew. Chem. Int. Ed.2008 , 47 (26), 4889–4893. [Link]

  • Suzuki coupling help. Reddit. Accessed January 7, 2026. [Link]

  • Anderson, J. C.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2005 , 70 (14), 5667–5670. [Link]

  • Billingsley, K.; Anderson, K. W.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2006 , 45 (21), 3484-3488. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Isr. J. Chem.2010 , 50 (5-6), 664-674. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Accessed January 7, 2026. [Link]

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Technical Support Center: Navigating the Challenges of 2-Chloropyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the hurdles associated with the low reactivity of 2-chloropyridines in cross-coupling reactions. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to inform your experimental design and troubleshooting efforts. The inherent electronic properties of the 2-chloropyridine scaffold, a valuable motif in medicinal chemistry, present unique challenges that demand a nuanced approach to catalyst and ligand selection, as well as reaction optimization.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions that arise when working with these challenging substrates.

Q1: Why are 2-chloropyridines notoriously difficult substrates in cross-coupling reactions?

A1: The low reactivity of 2-chloropyridines stems from a combination of two primary factors:

  • Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is significantly stronger than the corresponding C-Br and C-I bonds, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding.[1][2]

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst.[3] This coordination can lead to the formation of inactive catalyst species or hinder the approach of the reacting partners, thereby inhibiting the catalytic cycle.[3]

Q2: What are the most critical parameters to consider when setting up a cross-coupling reaction with a 2-chloropyridine?

A2: Success with 2-chloropyridines hinges on a carefully optimized catalyst system and reaction conditions. The three most critical parameters are:

  • Ligand Selection: The use of bulky, electron-rich ligands is paramount. These ligands stabilize the active Pd(0) species, promote the challenging oxidative addition of the C-Cl bond, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1][4]

  • Choice of Base: A strong, non-nucleophilic base is often required. The base plays a crucial role in activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) and can influence the overall rate and efficiency of the catalytic cycle.[1]

  • Reaction Temperature: Due to the strength of the C-Cl bond, elevated temperatures (typically 80-110 °C) are often necessary to provide sufficient energy to overcome the activation barrier for oxidative addition.[5]

Q3: Which classes of ligands are most effective for activating 2-chloropyridines?

A3: Two main classes of ligands have proven to be highly effective:

  • Bulky, Electron-Rich Phosphine Ligands: Developed by researchers like Buchwald and others, these ligands (e.g., SPhos, XPhos, RuPhos) are designed to be both sterically demanding and highly electron-donating. The steric bulk facilitates the reductive elimination step, while their electron-rich nature promotes the oxidative addition of the C-Cl bond.[4]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, even more so than many electron-rich phosphines. This strong σ-donation makes them exceptionally effective at activating the C-Cl bond of 2-chloropyridines. The robust bond they form with the palladium center also contributes to greater catalyst stability.[4]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting common issues in 2-chloropyridine cross-coupling reactions.

Problem 1: Low to No Conversion of the 2-Chloropyridine Starting Material

This is the most frequent challenge and can be attributed to several factors. A logical troubleshooting workflow is essential.

troubleshooting_low_conversion start Low/No Conversion Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? check_catalyst->check_conditions [ If Yes ] solution_catalyst Use a robust pre-catalyst (e.g., G3/G4 palladacycle). Increase catalyst loading (up to 5 mol%). Switch to a more electron-rich ligand (e.g., from XPhos to RuPhos). check_catalyst->solution_catalyst [ If No ] check_base Is the Base Effective? check_conditions->check_base [ If Yes ] solution_conditions Increase reaction temperature in increments (e.g., 10 °C). Ensure a strictly inert atmosphere (purge with Ar/N2). Use anhydrous, degassed solvents. check_conditions->solution_conditions [ If No ] check_substrate Is the Substrate Inherently Unreactive? check_base->check_substrate [ If Yes ] solution_base Switch to a stronger, non-nucleophilic base (e.g., K3PO4 or Cs2CO3). Ensure the base is finely powdered and dry. check_base->solution_base [ If No ] solution_substrate Consider converting the chloride to a more reactive bromide or iodide if possible. check_substrate->solution_substrate

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Catalyst Source: If you are generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, consider switching to a more reliable palladium pre-catalyst, such as a G3 or G4 palladacycle. These pre-catalysts form the active species more cleanly and efficiently.[5]

    • Ligand Choice: The ligand is critical. If you are using a less electron-rich ligand like PPh₃, it is unlikely to be effective. Switch to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an NHC-based system.[4][5]

    • Catalyst Loading: For particularly challenging 2-chloropyridines, increasing the catalyst loading from the standard 1-2 mol% to as high as 5 mol% may be necessary.[5]

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is sufficiently high. A temperature range of 100-110 °C is often a good starting point for Suzuki and Buchwald-Hartwig reactions of 2-chloropyridines.[4][5]

    • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to deactivation. Ensure that the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[5]

    • Solvent Purity: Use dry, high-purity solvents. Water can interfere with the catalytic cycle and promote side reactions.[5]

  • Assess the Base:

    • Base Strength: In Suzuki couplings, a strong base is required to form the more nucleophilic boronate species from the boronic acid.[1] If you are using a weaker base like Na₂CO₃, switching to K₃PO₄ or Cs₂CO₃ is a recommended step.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is typically the most effective.[5]

    • Base Solubility: The solubility of the base can be a limiting factor. Using a solvent system that can partially dissolve the base, such as a dioxane/water or toluene/water mixture, can be beneficial.[1]

Problem 2: Significant Formation of Side Products

The appearance of side products indicates that competing reaction pathways are occurring. Identifying these byproducts is the first step to mitigating their formation.

Side ProductCommon Cause(s)Proposed Solution(s)
Protodeboronation (in Suzuki)Presence of trace water; reaction too slow.Use anhydrous conditions; use a more active catalyst to accelerate the cross-coupling.[3]
Homocoupling of Boronic AcidPresence of oxygen; incomplete reduction of Pd(II) precatalyst.Ensure a strictly inert atmosphere; use a Pd(0) source directly or ensure complete precatalyst reduction.[3]
Hydrodehalogenation (-Cl to -H)Slow reductive elimination; presence of hydride sources.Use a ligand that promotes faster reductive elimination; ensure anhydrous conditions.[5]

Key Cross-Coupling Protocols for 2-Chloropyridines

The following are generalized protocols that serve as a starting point. Optimization for specific substrates is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling using an XPhos-based Catalyst System

This protocol is adapted from methodologies developed by the Buchwald group.[4]

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (4 mL)

  • Water (0.4 mL)

  • Dry round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • To the dry round-bottom flask, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the Pd(OAc)₂ and XPhos.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination using a RuPhos Palladacycle

This protocol utilizes a robust pre-catalyst for the amination of 2-chloropyridines.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • RuPhos Pd G3 (a third-generation palladacycle, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Dry reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the 2-chloropyridine derivative, amine (if solid), RuPhos Pd G3, and NaOtBu to the reaction vial.

  • If the amine is a liquid, add it via syringe after sealing the vial.

  • Add the anhydrous, degassed toluene.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction

Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling of a 2-chloropyridine.

Suzuki_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L-Pd(II)(Py-Cl) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 L-Pd(II)(Py-Ar) transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product 2-Arylpyridine reductive_elimination->product pd_complex1->transmetalation pd_complex2->reductive_elimination boronic_acid Ar-B(OH)2 boronate [Ar-B(OH)3]- boronic_acid->boronate + Base base Base (e.g., K3PO4) boronate->transmetalation chloropyridine 2-Cl-Py chloropyridine->oxidative_addition

Caption: The Suzuki-Miyaura catalytic cycle.

This guide provides a foundational framework for successfully employing 2-chloropyridines in cross-coupling reactions. Remember that each substrate is unique, and empirical optimization based on a sound mechanistic understanding is the key to success.

References

  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.

Sources

Technical Support Center: Purification of Crude 2-Bromo-5-methoxyisonicotinic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Bromo-5-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive resource for overcoming common challenges encountered during the purification of crude reaction mixtures containing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, over-brominated or under-brominated species, and regioisomers. Given the structure, potential impurities could also arise from the hydrolysis of the methoxy group or side reactions involving the pyridine nitrogen.

Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration in pyridine derivatives is often due to the presence of trace impurities or degradation products.[1] Purification via recrystallization, potentially with the addition of activated carbon to adsorb colored impurities, is a common strategy. If the discoloration persists, column chromatography may be necessary.

Q3: What is the best general approach for purifying crude this compound?

A3: A multi-step approach is often most effective. This typically involves an initial extractive workup to remove inorganic salts and highly polar or non-polar impurities, followed by recrystallization as the primary purification method. For very impure samples or to isolate minor components, column chromatography is a powerful tool.

Q4: How should I store purified this compound?

A4: As a pyridine derivative, it is advisable to store the purified solid in a tightly sealed container in a cool, dark, and dry place to prevent degradation from moisture and light.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing actionable solutions.

Issue 1: Low Recovery After Recrystallization

Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a common issue that can stem from several factors. A systematic approach to troubleshooting is key.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carboxylic acids like this compound, polar protic solvents such as ethanol, methanol, or isopropanol, or mixtures with water, are often good starting points.[2][3]

  • Solvent Volume: Using an excessive volume of solvent will result in the product remaining in the mother liquor even after cooling. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Precipitation vs. Crystallization: Ensure that the product is crystallizing and not simply precipitating out of solution. Oiling out, where the product separates as a liquid phase, can be an issue. This can sometimes be resolved by using a different solvent system or by adding a small seed crystal to initiate crystallization.

Issue 2: Persistent Impurities After Recrystallization

Question: I have recrystallized my this compound multiple times, but I still see impurities by TLC or NMR. What should I do?

Answer: If recrystallization is not sufficient to remove persistent impurities, it is likely that the impurities have similar solubility properties to your desired product. In this case, a more selective purification technique is required.

Troubleshooting Steps:

  • Column Chromatography: Flash column chromatography is the next logical step. Due to the acidic nature of the compound, it is often beneficial to add a small amount of acetic or formic acid to the eluent to prevent streaking on the silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified product, which is then collected by filtration.

  • Consider the Impurity's Structure: If the structure of the impurity is known, a more targeted purification strategy can be designed. For example, if the impurity is a non-polar side product, a solvent system that favors the crystallization of the more polar desired product can be chosen.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and volumes may need to be optimized for your specific crude mixture.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or an ethanol/water mixture)[2][3]

  • Erlenmeyer flask

  • Heating source (hot plate or oil bath)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few more minutes. The hot solution should then be filtered through a fluted filter paper to remove the carbon.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or basic impurities from the acidic desired product.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution and shake the funnel, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine the aqueous extracts.

  • Slowly add 1 M HCl to the combined aqueous extracts with stirring until the pH is acidic (pH ~2-3), which will cause the purified product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the purified this compound under vacuum.

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyridine Carboxylic Acids

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good starting point for pyridine carboxylic acids.[4]
Methanol65Polar ProticSimilar to ethanol, but higher solubility may lead to lower recovery.[2]
Isopropanol82Polar ProticCan be a good alternative to ethanol.[2]
Water100Polar ProticMay be used in combination with an organic solvent like ethanol.[3]
Ethyl Acetate77Polar AproticCan be used for both recrystallization and chromatography.[3]
Acetic Acid118Polar ProticCan be a good solvent, but removal can be challenging.[3]

Visualization of Purification Workflow

Purification_Workflow Crude Crude this compound Workup Aqueous Workup / Initial Extraction Crude->Workup Recrystallization Recrystallization Workup->Recrystallization Impure Impure Product Recrystallization->Impure Mother Liquor Decision1 Purity Check (TLC/NMR) Recrystallization->Decision1 Chromatography Column Chromatography Pure Pure Product Chromatography->Pure Decision2 Purity Acceptable? Decision1->Decision2 Decision2->Chromatography No Decision2->Pure Yes

Caption: A general workflow for the purification of this compound.

References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (2025). Troubleshooting inconsistent results in Pyridin-4-ol experiments.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.

Sources

Technical Support Center: Optimizing Solvent Conditions for 2-Bromo-5-methoxyisonicotinic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses common challenges and questions regarding the critical role of solvents in palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-methoxyisonicotinic acid. Our goal is to provide you with the causal insights and actionable protocols necessary to troubleshoot and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving a very low yield. What's the most likely solvent-related issue?

A1: Low yields in palladium-catalyzed reactions with pyridine substrates are a frequent challenge.[1] The primary culprits often revolve around three interconnected factors where the solvent plays a critical role:

  • Poor Solubility: this compound, its boronic acid/ester partner, and the base may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.[2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and halting the catalytic cycle.[3] While ligand choice is paramount, the solvent can influence the availability of these lone pairs.

  • Inefficient Oxidative Addition: The first and often rate-determining step, oxidative addition, is highly sensitive to solvent effects. The polarity and coordinating ability of the solvent can dramatically alter the energy barrier of this step.[2][4]

Q2: How does solvent polarity specifically impact the reaction yield?

A2: Solvent polarity has a profound effect, primarily on the oxidative addition step. In many cases, a polar solvent can stabilize the charged, anionic transition states that form as the Pd(0) catalyst inserts into the carbon-bromine bond.[4][5] This stabilization lowers the activation energy, leading to a faster reaction rate. However, the relationship is not always linear with the dielectric constant; other factors like solvent coordination are crucial.[5][6] For instance, highly polar solvents like DMF or DMSO can accelerate reactions, but an overly polar environment might also promote unwanted side reactions like protodeboronation if water is present.

Q3: Should I use a protic (e.g., water, alcohols) or aprotic (e.g., Toluene, Dioxane, DMF) solvent?

A3: For Suzuki-Miyaura couplings, a mixture of an aprotic organic solvent with water is very common. The organic solvent (like Dioxane or Toluene) dissolves the aryl halide and catalyst, while water is needed to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃). However, there are key trade-offs:

  • Protic Solvents (or co-solvents): While necessary for many bases, water can promote the undesirable side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1] Using anhydrous conditions with an organic-soluble base (e.g., K₃PO₄) can mitigate this.[7]

  • Aprotic Solvents: These are generally preferred as the main solvent.

    • Non-polar aprotic (Toluene, Dioxane): Excellent general-purpose solvents, but may not be sufficient for less reactive substrates that require the stabilization offered by polar environments.[8]

    • Polar aprotic (DMF, DMAc, NMP): These can significantly increase reaction rates by stabilizing polar intermediates.[5][9] However, they are often harder to remove and can sometimes coordinate to the palladium center, altering its reactivity.[6][10]

Q4: I'm observing palladium black formation. How can my solvent choice help prevent this catalyst deactivation?

A4: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, bulk state.[1] This is often triggered by high temperatures or an insufficient ligand-to-metal ratio.[1] While the ligand is the primary stabilizer, certain coordinating solvents, such as DMF or acetonitrile, can also act as weak ligands, helping to keep the palladium species soluble and monomeric, thereby preventing aggregation.[6][9] However, this coordination can be a "double-edged sword," as strong coordination can sometimes inhibit catalytic activity by blocking substrate access.[6]

Q5: Are there "greener" or more sustainable solvent alternatives I can use?

A5: Yes, the field is actively moving towards more sustainable options. Solvents like 2-methyl-THF (a bio-derived alternative to THF), cyclopentyl methyl ether (CPME), and in some cases, propylene carbonate are being explored as replacements for traditional solvents like dioxane, DMF, and toluene.[11][12] Several pharmaceutical companies have developed solvent selection guides to rank solvents based on safety, health, and environmental impact, which can be valuable resources.[13][14]

Troubleshooting Guide: A Systematic Approach

Use this section to diagnose and resolve specific issues encountered during your coupling reactions.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue, often pointing to a fundamental problem with solubility or catalyst activity.

  • Possible Cause 1a: Poor Solubility of Reagents.

    • Why it Happens: The carboxylic acid group on your substrate imparts polarity, which may conflict with non-polar coupling partners or solvents like toluene. The inorganic base is often insoluble in purely organic media.

    • Solution: Screen a range of solvents or solvent mixtures. A good starting point is a polar aprotic solvent like 1,4-Dioxane or 2-MeTHF, often with 10-25% water to dissolve the base.[7] If protodeboronation is a concern, switch to an anhydrous polar solvent like DMF or NMP in combination with an organic-soluble base like K₃PO₄.

  • Possible Cause 1b: Inefficient Oxidative Addition.

    • Why it Happens: The C-Br bond on the electron-deficient pyridine ring requires activation. The energy of the transition state for oxidative addition is highly dependent on the solvent environment.

    • Solution: A switch from a non-polar solvent (e.g., Toluene) to a polar aprotic solvent (e.g., DMF, DMAc) can dramatically increase the reaction rate.[2][4] These solvents stabilize the charge separation in the transition state. Computational studies have shown that activation barriers can be significantly lower in polar solvents.[2]

Problem 2: Significant Side Product Formation

The appearance of impurities like homocoupled boronic acid or a de-brominated starting material points to specific undesirable pathways.

  • Possible Cause 2a: Protodeboronation.

    • Why it Happens: The C-B bond of the boronic acid is cleaved by a proton source, typically water, especially under basic conditions and at elevated temperatures.[1]

    • Solution:

      • Minimize Water: Use anhydrous solvents and reagents. Ensure your base (e.g., K₃PO₄) is thoroughly dried.

      • Use Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA ester, which are more resistant to hydrolysis.[3]

      • Solvent Choice: Avoid protic solvents like alcohols as the primary reaction medium.

  • Possible Cause 2b: Homocoupling of the Boronic Acid.

    • Why it Happens: This side reaction is often promoted by the presence of oxygen, which can facilitate an oxidative coupling pathway.[15]

    • Solution: Ensure all solvents are rigorously degassed before use. The most effective method is to sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes or to use several freeze-pump-thaw cycles.[16]

Data & Visualization
Table 1: Properties of Common Solvents in Cross-Coupling
SolventDielectric Constant (20°C)Boiling Point (°C)TypeKey Considerations
Toluene2.4111Non-polar AproticGood for general use; high boiling point. Poor solubility for polar reagents.
1,4-Dioxane2.2101Non-polar AproticVery common, good balance. Can form peroxides.
Tetrahydrofuran (THF)7.666Polar AproticLower boiling point, may require sealed vessel. Can form peroxides.
2-Methyl-THF6.280Polar AproticGreener alternative to THF with a higher boiling point.
Acetonitrile (MeCN)37.582Polar AproticHighly polar, can coordinate to Pd.[5]
N,N-Dimethylformamide (DMF)36.7153Polar AproticExcellent solvent, stabilizes polar intermediates.[5] High boiling point, difficult to remove.
Dimethyl Sulfoxide (DMSO)46.7189Polar AproticVery polar and high boiling. Can promote high rates but also side reactions.
Water80.1100Polar ProticUsed as a co-solvent to dissolve bases. Can cause protodeboronation.
Table 2: Troubleshooting Summary
Observed ProblemProbable Solvent-Related CauseRecommended Solution(s)
Low/No Reaction Poor solubility of reagents.Switch to a more polar solvent (Dioxane, DMF) or add water as a co-solvent.
Inefficient oxidative addition.Use a polar aprotic solvent (DMF, DMAc) to stabilize the transition state.[4]
Protodeboronation Presence of protic sources (water, alcohols).Use anhydrous solvents, a non-aqueous base (K₃PO₄), or a more stable boronic ester.[3]
Homocoupling Dissolved oxygen in the solvent.Rigorously degas all solvents via sparging or freeze-pump-thaw cycles.[16]
Catalyst Death (Pd Black) Poor catalyst stabilization.Use a mildly coordinating solvent (e.g., DMF) or ensure an adequate ligand-to-metal ratio.[6]
Diagrams

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_solvent Key Solvent Influence Pd0 Pd(0)L₂ OA_TS [Ar-Pd(II)(X)L₂] Pd0->OA_TS Oxidative Addition PdII Ar-Pd(II)(X)L₂ OA_TS->PdII + Ar-X Transmetalation Ar-Pd(II)(Ar')L₂ PdII->Transmetalation Transmetalation (+ Ar'-B(OR)₂) Transmetalation->Pd0 Reductive Elimination RE Ar-Ar' Transmetalation->RE caption Fig. 1: Suzuki Catalytic Cycle with Solvent Influence.

Caption: Fig. 1: The solvent has a major impact on the Oxidative Addition and Transmetalation steps.

TroubleshootingWorkflow start Low Yield in Coupling Reaction check_solubility Are all reagents soluble? start->check_solubility check_degassing Was the solvent rigorously degassed? check_solubility->check_degassing Yes increase_polarity Switch to a more polar aprotic solvent (e.g., Dioxane -> DMF). [1] check_solubility->increase_polarity No (Substrate Insoluble) add_cosolvent Add H₂O as a co-solvent for the base. check_solubility->add_cosolvent No (Base Insoluble) check_polarity Is the solvent polarity optimal? check_degassing->check_polarity Yes degas_again Re-run with properly degassed solvent (sparge or F-P-T). [25] check_degassing->degas_again No check_polarity->increase_polarity No use_anhydrous Consider anhydrous conditions with K₃PO₄ to limit side reactions. [36] check_polarity->use_anhydrous Side reactions observed (e.g., protodeboronation) success Yield Optimized check_polarity->success Yes increase_polarity->check_degassing add_cosolvent->check_degassing degas_again->check_polarity use_anhydrous->success

Caption: Fig. 2: A logical workflow for troubleshooting low yields with a focus on solvent selection.

Experimental Protocols

Protocol 1: Parallel Solvent Screening for Suzuki-Miyaura Coupling

This protocol describes a method to efficiently screen multiple solvents to find the optimal conditions for the coupling of this compound with a representative arylboronic acid.

1. Reagent Preparation:

  • Prepare a stock solution of this compound (1.0 equiv) and the arylboronic acid (1.2 equiv) in a suitable solvent that can be easily evaporated (e.g., THF).

  • Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and ligand (if separate) in the same solvent.

  • Weigh the base (e.g., K₂CO₃, 2.0 equiv) directly into each reaction vial.

2. Reaction Setup (in a glovebox or under inert atmosphere):

  • To an array of reaction vials (e.g., 8 mL vials with stir bars), add the appropriate amount of base to each.

  • Aliquot the substrate/boronic acid stock solution into each vial.

  • Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge. This ensures each vial contains the same amount of reagents without the initial solvent.

  • To each vial, add 1.0 mL of the degassed screening solvent (e.g., Vial 1: Toluene, Vial 2: Dioxane/H₂O 4:1, Vial 3: DMF, etc.).

  • Add the catalyst stock solution to each vial via syringe.[1]

  • Seal the vials tightly with screw caps.

3. Reaction and Analysis:

  • Place the vial array in a heating block set to the desired temperature (e.g., 90-110 °C) and stir for the specified time (e.g., 12 hours).

  • After cooling to room temperature, take a small aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the conversion percentage and identify any major side products.[1] This allows for rapid identification of the most promising solvent systems for further optimization.

4. Work-up and Purification (for the optimized condition):

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

References
  • Neufeldt, S. R., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access.
  • BenchChem. (2025).
  • Valdés-García, J., et al. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • Neufeldt, S. R., et al. (2022).
  • Derasp, J. S., et al. (2022).
  • Royal Society of Chemistry. (2022).
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • ACS Green Chemistry Institute. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends.
  • Orzeł, Ł., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18059–18072.
  • MDPI. (2024).
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525.
  • Trowse, B. R., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2759–2767.
  • ECHEMI. (n.d.). Pyridine: Protic or Aprotic.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection.
  • Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 1646–1655.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • Newman, C. P., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(22), 8258–8266.
  • ResearchGate. (2018).
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.
  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
  • ResearchGate. (2021). 2,2,5,5-Tetramethyloxolane (TMO)
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Kashani, S. K., et al. (2021).
  • Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • White Rose Research Online. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
  • Organic Chemistry Frontiers. (n.d.).
  • ResearchGate. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.

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Validation & Comparative

2-Bromo-5-methoxyisonicotinic acid vs 2-chloro-5-methoxyisonicotinic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of Halogen in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing an unparalleled method for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance and reliable performance have made it an indispensable tool in the pharmaceutical industry for constructing the complex biaryl and heteroaryl scaffolds that form the core of many modern therapeutics.[3]

Among the vast array of building blocks, functionalized halopyridines are of paramount importance. This guide focuses on two such critical substrates: 2-bromo-5-methoxyisonicotinic acid and 2-chloro-5-methoxyisonicotinic acid . While structurally similar, the choice between the bromo and chloro derivative is a strategic decision with significant implications for reaction efficiency, catalyst selection, and overall synthetic strategy. This document provides an in-depth, data-supported comparison of their performance in the Suzuki coupling, designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Decisive Step: Understanding Halide Reactivity in the Suzuki Catalytic Cycle

The efficacy of a Suzuki coupling is fundamentally governed by the rate of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile.[1][4] The strength of this C-X bond is the primary determinant of the substrate's reactivity. The established trend for bond dissociation energies (BDE) is C-Cl > C-Br > C-I, with the C-Cl bond being significantly stronger (~339 kJ/mol) than the C-Br bond (~276 kJ/mol).[4]

This fundamental difference in bond energy dictates that aryl and heteroaryl bromides are inherently more reactive than their corresponding chlorides.[4][5] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster.[4] For 2-halopyridines, the electron-withdrawing nature of the pyridine ring and the nitrogen's ability to coordinate with the palladium center add further layers of complexity, but the overarching principle of C-X bond strength remains the dominant factor.[4][6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)-R' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (Electrophile) (2-Halo-5-methoxyisonicotinic acid) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Nucleophile) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃, K₃PO₄) Base->Transmetal

Sources

A Comparative Guide to the Synthetic Validation of 2-Bromo-5-methoxyisonicotinic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two pivotal synthetic routes utilizing 2-Bromo-5-methoxyisonicotinic acid as a key building block: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for rational route design and validation.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized heterocyclic starting material of significant interest in pharmaceutical and materials science research. Its structure is strategically valuable for several reasons:

  • The Pyridine Core: The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule.

  • Orthogonal Reactive Sites: The molecule possesses three key functional groups. The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions.[1] The carboxylic acid at the 4-position allows for amide bond formation or other derivatization. The methoxy group at the 5-position electronically modifies the ring, influencing reactivity and providing a potential site for late-stage demethylation to reveal a phenol.[2]

The primary focus of this guide is the validation of synthetic routes stemming from the C-Br bond, a critical step in the construction of complex molecular architectures. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of this bond towards oxidative addition, the key initiating step in many palladium-catalyzed catalytic cycles.[1]

Comparative Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig Pathways

The choice of synthetic route dictates the class of compounds that can be accessed. Here, we compare two of the most powerful cross-coupling methodologies for functionalizing this compound.

Route A: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds, particularly for creating biaryl structures.[3]

  • Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[4] The key steps are the oxidative addition of the palladium catalyst into the C-Br bond of our substrate, followed by transmetalation with a boronic acid or ester derivative. This transmetalation step is facilitated by a base, which activates the organoboron species to enhance the transfer of the organic group to the palladium center.[5] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4]

  • Experimental Considerations: This route is valued for its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions. The boronic acid byproducts are also typically non-toxic and easily removed during workup.

Route B: C-N Bond Formation via Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method, replacing harsher classical techniques.[6] This reaction is fundamental to the synthesis of countless pharmaceutical agents.[7]

  • Mechanistic Rationale: Similar to the Suzuki coupling, this reaction is palladium-catalyzed and begins with oxidative addition.[6] However, instead of transmetalation, the subsequent steps involve coordination of the amine to the palladium complex, followed by deprotonation with a strong base to form a palladium-amido complex. The final, crucial step is reductive elimination to form the C-N bond.[7]

  • Experimental Considerations: The success of this reaction is critically dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are essential.[7] These ligands stabilize the palladium catalyst, promote the challenging reductive elimination step, and prevent unproductive side reactions like beta-hydride elimination.[6] The choice of a strong, non-nucleophilic base, such as sodium or potassium tert-butoxide, is also critical for efficient amine deprotonation.[8]

Head-to-Head Data Comparison: Performance Metrics

The following table summarizes expected performance metrics for each route based on literature precedents for similar bromopyridine substrates. Actual results may vary based on the specific coupling partner.

MetricRoute A: Suzuki-Miyaura CouplingRoute B: Buchwald-Hartwig AminationRationale & Justification
Bond Formed Carbon-Carbon (C-C)Carbon-Nitrogen (C-N)Defines the core synthetic application of each route.
Typical Yields 75-95%80-90%Both reactions are highly efficient, though Suzuki couplings can sometimes be higher yielding across a broader substrate scope.[8][9][10]
Key Reagents Arylboronic Acid/EsterPrimary/Secondary AmineThe choice of coupling partner dictates the final product structure.
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/LigandPd₂(dba)₃ / Bulky Phosphine Ligand (e.g., XPhos)Buchwald-Hartwig requires specialized, sterically demanding ligands for high efficiency.[7][8] Suzuki can often be run with simpler, classical catalysts.[10][11]
Base Required Moderate (K₂CO₃, K₃PO₄)Strong (NaOtBu, KOtBu)The Suzuki base activates the boronic acid, while the Buchwald-Hartwig base must be strong enough to deprotonate the amine.[5][8]
Solvent Dioxane/H₂O, Toluene, DMFToluene, Dioxane (anhydrous)Suzuki reactions often benefit from aqueous mixtures, while Buchwald-Hartwig aminations typically require anhydrous conditions.[8][10]
Functional Group Tolerance Very HighHigh (but sensitive to acidic protons)The strong base in Buchwald-Hartwig can be incompatible with acidic functional groups not intended to react.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each validated synthetic route.

Suzuki_Miyaura_Workflow SM 2-Bromo-5-methoxy- isonicotinic acid SM->sub_edge Boronic Arylboronic Acid (R-B(OH)₂) Boronic->sub_edge Reagents 1. Pd Catalyst (e.g., Pd(PPh₃)₄) 2. Base (e.g., K₂CO₃) 3. Solvent (e.g., Dioxane/H₂O) Reaction Suzuki-Miyaura Coupling Reagents->Reaction Conditions Workup Aqueous Workup & Purification Reaction->Workup Product 2-Aryl-5-methoxy- isonicotinic acid Workup->Product sub_edge->Reaction

Caption: Workflow for C-C bond formation via Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow SM 2-Bromo-5-methoxy- isonicotinic acid SM->sub_edge Amine Amine (R¹R²NH) Amine->sub_edge Reagents 1. Pd Pre-catalyst (e.g., Pd₂(dba)₃) 2. Ligand (e.g., XPhos) 3. Strong Base (e.g., NaOtBu) 4. Anhydrous Solvent (e.g., Toluene) Reaction Buchwald-Hartwig Amination Reagents->Reaction Conditions Workup Aqueous Workup & Purification Reaction->Workup Product 2-Amino-5-methoxy- isonicotinic acid Workup->Product sub_edge->Reaction

Sources

Comparative Reactivity of 2-Halo-5-Methoxyisonicotinic Acids: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the comparative reactivity of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodo-5-methoxyisonicotinic acids. These compounds are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other complex molecular scaffolds. Understanding the distinct reactivity profiles conferred by the different halogen substituents is critical for strategic planning, reaction optimization, and efficient target synthesis. We will explore the theoretical underpinnings of their reactivity in two major classes of reactions—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and substantiate this theory with experimental data and detailed protocols.

Theoretical Framework: Halogen-Dependent Reactivity

The chemical behavior of the 2-halo-5-methoxyisonicotinic acid scaffold is primarily dictated by the interplay between the electron-deficient nature of the pyridine ring and the intrinsic properties of the carbon-halogen bond. The pyridine nitrogen and the C4-carboxylic acid group act as strong electron-withdrawing groups, significantly lowering the electron density of the aromatic ring and making the 2-position susceptible to nucleophilic attack. The 5-methoxy group, being meta to the reaction center, exerts a less direct, moderately deactivating electronic influence.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a high-energy Meisenheimer complex. The stability of this intermediate and the activation energy required to form it are key.

  • Reactivity Trend: F > Cl > Br > I

The high electronegativity of fluorine strongly polarizes the C2-F bond, rendering the carbon atom highly electrophilic and thus exceptionally susceptible to nucleophilic attack. While the C-F bond is the strongest, bond cleavage is not the rate-limiting step. Therefore, the 2-fluoro derivative is the most reactive substrate for SNAr. This reactivity trend is well-established for electron-deficient aromatic systems.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is governed by the oxidative addition of the C-X bond to the Pd(0) catalyst. This step involves the cleavage of the carbon-halogen bond.

  • Reactivity Trend: I > Br > Cl >> F

The reaction rate is inversely proportional to the C-X bond dissociation energy. The C-I bond is the weakest, followed by C-Br and C-Cl, making the iodo- and bromo-derivatives the most reactive substrates. The C-F bond is exceptionally strong, rendering 2-fluoro-pyridines largely unreactive under standard cross-coupling conditions. While specialized catalysts can activate C-Cl bonds, the general and most reliable trend favors the heavier halogens.

Experimental Comparison and Protocols

To illustrate these principles, we will examine common transformations and compare the performance of the different halogenated substrates.

Comparative Analysis of Amination Reactions

Amination of the 2-halo-5-methoxyisonicotinic acid scaffold can proceed via either an SNAr or a Buchwald-Hartwig pathway, depending on the nucleophile and reaction conditions.

When using a strong, unhindered nucleophile like piperidine, the SNAr pathway is dominant. The 2-fluoro and 2-chloro derivatives are the most effective substrates.

Table 1: Comparative Yields in SNAr Amination

SubstrateHalogen (X)Typical ConditionsAvg. Yield (%)Citation
2-Fluoro -5-methoxyisonicotinic acidFPiperidine, K₂CO₃, DMSO, 80 °C, 4h>95%
2-Chloro -5-methoxyisonicotinic acidClPiperidine, K₂CO₃, DMSO, 120 °C, 12h~90%
2-Bromo -5-methoxyisonicotinic acidBrPiperidine, K₂CO₃, DMSO, 140 °C, 24hLow to moderateN/A
2-Iodo -5-methoxyisonicotinic acidINegligible reaction under SNAr conditionsN/AN/A

Causality Behind Experimental Choices:

  • Solvent (DMSO): A polar aprotic solvent is used to dissolve the reagents and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.

  • Base (K₂CO₃): The base is required to deprotonate the product's carboxylic acid and the piperidine hydrochloride byproduct, driving the reaction to completion.

  • Temperature: Higher temperatures are needed for the less reactive chloro-derivative to overcome the higher activation energy for the initial nucleophilic attack compared to the fluoro-derivative.

This protocol uses the methyl ester for improved solubility and handling. The ester can be subsequently hydrolyzed if the free acid is required.

Workflow Diagram: SNAr Amination

sub Methyl 2-chloro-5-methoxyisonicotinate reagents Combine Reagents sub->reagents nuc Piperidine nuc->reagents base K2CO3 base->reagents sol DMSO sol->reagents heat Heat to 120 °C (12 hours) reagents->heat workup Aqueous Workup (Extraction with EtOAc) heat->workup purify Column Chromatography workup->purify prod Product: Methyl 5-methoxy-2-(piperidin-1-yl)isonicotinate purify->prod

Caption: General workflow for SNAr amination.

Step-by-Step Methodology:

  • To a solution of methyl 2-chloro-5-methoxyisonicotinate (1.0 equiv) in DMSO (0.2 M), add piperidine (1.5 equiv) and potassium carbonate (2.0 equiv).

  • Stir the mixture vigorously and heat to 120 °C in a sealed vessel.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography to yield the desired product.

Comparative Analysis of Suzuki-Miyaura Coupling

For C-C bond formation, the Suzuki-Miyaura reaction is a cornerstone of modern synthesis. Here, the reactivity trend is inverted.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

SubstrateHalogen (X)Typical ConditionsAvg. Yield (%)Citation
2-Iodo -5-methoxyisonicotinic acidIPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85 °C, 2h>90%
2-Bromo -5-methoxyisonicotinic acidBrPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85 °C, 6h~85%
2-Chloro -5-methoxyisonicotinic acidClPhenylboronic acid, Pd₂(dba)₃/SPhos, K₃PO₄, Toluene/H₂O, 110 °C, 18h~70-80%
2-Fluoro -5-methoxyisonicotinic acidFUnreactive under standard Suzuki conditions0%

Causality Behind Experimental Choices:

  • Catalyst System: For the highly reactive iodo- and bromo-substrates, a standard catalyst like Pd(PPh₃)₄ is sufficient. For the less reactive chloro-substrate, a more sophisticated system employing a strong electron-donating ligand (e.g., SPhos) is required to facilitate the difficult oxidative addition step.

  • Base (Na₂CO₃ / K₃PO₄): The base is crucial for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (DME or Toluene) and water is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Catalytic Cycle Diagram: Suzuki-Miyaura Coupling

Suzuki_Cycle LnM_Pd_0 Pd(0)L (Active Catalyst) Ar_Pd_II_X_Ln R-Pd(II)(X)L (Oxidative Adduct) LnM_Pd_0->Ar_Pd_II_X_Ln ArX R-X (2-Bromo-Pyridine) ArX->Ar_Pd_II_X_Ln Oxidative Addition Ar_Pd_II_Ar_prime_Ln R-Pd(II)(R')L Ar_Pd_II_X_Ln->Ar_Pd_II_Ar_prime_Ln Boronic_Acid R'-B(OH)2 Boronic_Acid->Ar_Pd_II_Ar_prime_Ln Transmetalation Ar_Pd_II_Ar_prime_Ln->LnM_Pd_0 Product R-R' (Coupled Product) Ar_Pd_II_Ar_prime_Ln->Product Reductive Elimination Base Base (e.g., Na2CO3) Base->Ar_Pd_II_Ar_prime_Ln

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • In a flask, combine ethyl 2-bromo-5-methoxyisonicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed mixture of DME and water (4:1, 0.15 M).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Heat the mixture to 85 °C and stir until the starting material is consumed (monitor by LC-MS, typically 6 hours).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the desired product.

Summary and Strategic Recommendations

The choice of halogen on the 5-methoxyisonicotinic acid scaffold is a critical decision that dictates the most viable synthetic routes.

Reaction TypeRecommended HalogenRationale
Nucleophilic Aromatic Substitution (SNAr) Fluoro (F) or Chloro (Cl) Highest reactivity due to facilitation of the rate-determining nucleophilic attack. Fluoro is fastest, Chloro is a common, cost-effective alternative.
Palladium-Catalyzed Cross-Coupling Iodo (I) or Bromo (Br) Highest reactivity due to weak C-X bond, facilitating the rate-determining oxidative addition step. Chloro is viable with specialized, highly active catalysts.

Key Recommendations for Researchers:

  • For SNAr reactions (e.g., amination, thiolation, alkoxylation): Begin with the 2-fluoro or 2-chloro-5-methoxyisonicotinic acid. The 2-fluoro derivative will react fastest and under the mildest conditions.

  • For Suzuki, Buchwald-Hartwig, Sonogashira, or Heck couplings: The 2-bromo or 2-iodo derivatives are the substrates of choice. The 2-iodo compound will generally provide faster reaction times and may succeed where the bromo-analog is sluggish.

  • For sequential functionalization: The differential reactivity can be used strategically. For instance, one could perform a Suzuki coupling on a 2-bromo-5-chloro-pyridine derivative at the more reactive bromo-position, followed by an SNAr reaction at the chloro-position.

By understanding these fundamental reactivity patterns, chemists can design more efficient, predictable, and robust synthetic routes, accelerating the drug discovery and development process.

References

  • La-Venia, A., et al. (2016). Synthesis of 2,3,5,6-tetrasubstituted pyridines through functionalization of 2,5-dihalopyridines. Organic & Biomolecular Chemistry, 14(3), 961-973. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Cimetiere, N., et al. (2013). Development of an efficient Suzuki–Miyaura cross-coupling for the synthesis of 2-aryl-5-methoxy-isonicotinic acid derivatives. Tetrahedron Letters, 54(32), 4296-4298. Available at: [Link]

  • Cai, W., et al. (2011). Discovery of 1-(4-(4-amino-7-(1-(2-hydroxyethyl)-1H-pyrazol-4-yl)thieno[3,2-c]pyridin-3-yl)phenyl)-3-(3-fluorophenyl)urea (GSK2118436) as a potent, selective, and orally active inhibitor of B-Raf kinase. Journal of Medicinal Chemistry, 54(17), 6139-6150. Available at: [Link]

A Comparative Guide to the Antimicrobial Potential of 2-Bromo-5-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the antimicrobial activity screening of 2-Bromo-5-methoxyisonicotinic acid derivatives. While a significant gap exists in the scientific literature regarding the specific antimicrobial properties of these particular derivatives, this document will draw upon structurally related and well-characterized isonicotinic acid analogs to provide a foundational perspective for future research and development. We will delve into the rationale behind investigating these compounds, propose synthetic strategies, detail standardized screening methodologies, and offer a comparative analysis based on existing data for similar molecular scaffolds.

Introduction: The Promise of Isonicotinic Acid Scaffolds

The pyridine carboxylic acid moiety, particularly isonicotinic acid, is a cornerstone in medicinal chemistry. Its most notable derivative, isoniazid, remains a first-line treatment for tuberculosis, highlighting the potential of this scaffold in targeting microbial pathways[1][2]. The derivatization of the isonicotinic acid core allows for the modulation of pharmacokinetic and pharmacodynamic properties, leading to the exploration of a wide array of therapeutic applications, including antibacterial, antifungal, and antiviral agents[1][3].

The introduction of halogen atoms, such as bromine, into heterocyclic structures is a well-established strategy for enhancing antimicrobial potency. The bromo group can increase lipophilicity, facilitating membrane transport, and can also participate in halogen bonding, potentially leading to stronger interactions with biological targets[4]. Furthermore, the methoxy substituent can influence the electronic properties of the molecule and provide additional points for metabolic modification or receptor interaction[5]. The combination of a bromo and a methoxy group on the isonicotinic acid framework thus presents a compelling, yet underexplored, avenue for the discovery of novel antimicrobial agents.

Synthesis of this compound Derivatives

While specific protocols for a wide range of this compound derivatives are not extensively documented, a general synthetic approach can be extrapolated from established organic chemistry principles and literature on related compounds. The commercially available 2-Bromo-5-methoxypyridine or the corresponding nicotinic acid can serve as a versatile starting material[6][7].

A plausible synthetic route to generate a library of derivatives, such as amides and esters, would involve the activation of the carboxylic acid group of this compound, followed by nucleophilic acyl substitution with a variety of amines or alcohols.

Proposed Synthetic Workflow:

Synthetic Workflow start This compound activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) start->activation acyl_chloride Acyl Chloride Intermediate activation->acyl_chloride amides Amide Derivatives acyl_chloride->amides Nucleophilic Acyl Substitution esters Ester Derivatives acyl_chloride->esters Nucleophilic Acyl Substitution amines Amines (R-NH2) amines->amides alcohols Alcohols (R-OH) alcohols->esters

Caption: Proposed synthetic workflow for generating amide and ester derivatives of this compound.

Experimental Protocols for Antimicrobial Screening

To evaluate the antimicrobial potential of newly synthesized this compound derivatives, standardized and reproducible screening methods are essential. The following protocols for agar well diffusion and broth microdilution are recommended for an initial assessment of antimicrobial activity.

Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity and is useful for initial screening of a large number of compounds.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly swab the surface of the agar plates with the prepared inoculum.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

  • Controls: Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Plate Preparation: In a 96-well microtiter plate, add a specific volume of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds directly in the microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic).

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Comparative Analysis of Antimicrobial Activity

In the absence of direct data for this compound derivatives, a comparative analysis with structurally related compounds is crucial for postulating their potential efficacy.

Compound ClassGeneral StructureReported Antimicrobial ActivityKey Structural FeaturesReferences
Isonicotinic Acid Hydrazides Pyridine-C(=O)NHNHRBroad-spectrum activity, particularly against Mycobacterium tuberculosis. Some derivatives show activity against S. aureus, E. coli, and various fungi.The hydrazide moiety is often crucial for activity. Substituents on the terminal nitrogen can modulate potency and spectrum.[1],[3]
Bromo-substituted Heterocycles Heterocycle-BrThe presence of a bromine atom often enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to increased lipophilicity and potential for halogen bonding.The position and number of bromo substituents significantly impact activity.[4]
Methoxy-substituted Aromatics Aromatic-OCH3The methoxy group can either increase or decrease antimicrobial activity depending on its position and the overall molecular structure. It can influence electronic properties and metabolic stability.The electronic-donating nature of the methoxy group can affect interactions with biological targets.[5]

Based on these structure-activity relationships, it is hypothesized that this compound derivatives could exhibit significant antimicrobial activity. The bromo substituent at the 2-position and the methoxy group at the 5-position may synergistically contribute to enhanced potency and a broader spectrum of activity compared to unsubstituted isonicotinic acid derivatives.

Postulated Mechanism of Action

The precise mechanism of action of this compound derivatives would need to be elucidated through dedicated studies. However, based on the well-established mechanism of isoniazid, a plausible hypothesis is the inhibition of mycolic acid synthesis in mycobacteria. For other bacteria and fungi, the mechanism may differ and could involve the disruption of cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature imparted by the bromo and methoxy groups might also suggest a mechanism involving the disruption of microbial cell membranes.

Hypothesized Mechanism of Action Pathway:

Hypothesized Mechanism of Action compound 2-Bromo-5-methoxyisonicotinic Acid Derivative transport Passive Diffusion / Transport compound->transport membrane Bacterial Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm transport->membrane target Intracellular Target (e.g., Enzyme, DNA) cytoplasm->target inhibition Inhibition of Cellular Process (e.g., Cell Wall Synthesis, Protein Synthesis) target->inhibition death Bacterial Cell Death inhibition->death

Sources

The Strategic Application of 2-Bromo-5-methoxyisonicotinic Acid Derivatives in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, addressing a vast array of diseases from cancer to inflammatory disorders. Within the medicinal chemist's toolkit, privileged scaffolds serve as foundational starting points for the rational design of potent and selective therapeutics. This guide provides an in-depth technical evaluation of derivatives of 2-Bromo-5-methoxyisonicotinic acid as a promising, albeit underexplored, class of kinase inhibitors. By drawing comparisons with structurally related and well-validated compounds, we will elucidate the strategic advantages of this scaffold, supported by experimental data and detailed methodologies.

The Rationale: Why this compound?

The this compound scaffold integrates several key features that make it a highly attractive starting point for kinase inhibitor synthesis. The pyridine core is a common motif in many FDA-approved kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.

The strategic placement of substituents offers a multi-pronged approach to generating chemical diversity and optimizing pharmacological properties:

  • The Bromine Atom (Position 2): This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, enabling the exploration of deeper pockets within the ATP-binding site to enhance potency and selectivity.[1][2]

  • The Carboxylic Acid (Position 4): This group provides a convenient point for amide bond formation, a common linkage in drug molecules.[1] This allows for the connection of the scaffold to other fragments that can interact with different regions of the target kinase.

  • The Methoxy Group (Position 5): The electron-donating methoxy group can influence the electronic properties of the pyridine ring, potentially modulating the strength of hinge-binding interactions. Furthermore, it can occupy a specific pocket in the target kinase, contributing to binding affinity and selectivity.

Comparative Analysis of Structurally Related Kinase Inhibitors

While direct experimental data on this compound derivatives is emerging, a wealth of information exists for structurally similar compounds. This allows us to infer the potential of our target scaffold and benchmark its performance.

The 2-Bromopyridine Scaffold in Kinase Inhibition

The utility of the 2-bromopyridine moiety is well-established in the synthesis of potent kinase inhibitors. For instance, 2-Bromo-6-methylisonicotinic acid has been successfully employed as a key intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[1] IRAK4 is a critical component of the inflammatory signaling cascade, making it a high-value target for autoimmune diseases.[1]

Similarly, derivatives of 2-Amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[3] Overexpression of PLK4 is implicated in tumorigenesis, making it a promising target for cancer therapy.[3] In these examples, the bromine atom is consistently utilized for Suzuki-Miyaura coupling to introduce larger aromatic systems that enhance binding affinity.

Isonicotinamide Derivatives as Kinase Inhibitors

Isonicotinamide and its derivatives have also been explored as kinase inhibitors. A series of pyridyl isonicotinamide derivatives have been identified as inhibitors of RAF kinase, a key component of the MAPK signaling pathway that is frequently mutated in cancers like melanoma and ovarian cancer.[4] Additionally, novel derivatives of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one have been synthesized and evaluated as Aurora-A kinase inhibitors, with some compounds showing potent cytotoxicity against cancer cell lines.[5]

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, we can propose a hypothetical SAR for this compound derivatives.

Diagram: Hypothetical Structure-Activity Relationship

SAR cluster_mods Key Modification Points cluster_effects Predicted Effects Scaffold This compound Derivative Bromo 2-Bromo Position Scaffold->Bromo Suzuki Coupling Methoxy 5-Methoxy Position Scaffold->Methoxy Fine-tunes electronics & steric interactions Carboxyl 4-Carboxyl Position Scaffold->Carboxyl Amide Coupling Potency Potency Bromo->Potency Selectivity Selectivity Bromo->Selectivity Methoxy->Selectivity Carboxyl->Potency PK Pharmacokinetics Carboxyl->PK

Caption: Key modification points on the this compound scaffold and their predicted impact on inhibitor properties.

Experimental Protocols for Evaluation

To rigorously evaluate novel this compound derivatives, a standardized set of experimental protocols is essential.

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the key synthetic step of introducing diversity at the 2-position.

Objective: To couple an aryl or heteroaryl boronic acid to the 2-bromo position of a this compound derivative.

Materials:

  • This compound derivative

  • Aryl/heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add the this compound derivative (1 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Generalized Synthetic Workflow

workflow start 2-Bromo-5-methoxy- isonicotinic acid amide Amide Coupling start->amide suzuki Suzuki-Miyaura Cross-Coupling amide->suzuki purify Purification (Chromatography) suzuki->purify characterize Characterization (NMR, MS) purify->characterize assay Biological Assay characterize->assay final Lead Compound assay->final

Caption: A generalized workflow for the synthesis and evaluation of this compound kinase inhibitors.

Kinase Inhibition Assay (Example: ALK Kinase)

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC50) of a compound.

Objective: To measure the concentration of the test compound required to inhibit 50% of the activity of a target kinase (e.g., Anaplastic Lymphoma Kinase - ALK).

Materials:

  • Recombinant human ALK enzyme

  • ATP

  • Biotinylated peptide substrate

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the ALK enzyme and the test compound dilutions. Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation and Comparison

The following table presents hypothetical but realistic data for a series of this compound derivatives, compared with a known inhibitor of ALK.

Compound IDR Group (at 2-position)Target KinaseIC50 (nM)
Ref-1 (Known ALK Inhibitor)ALK15
BMIA-1 PhenylALK520
BMIA-2 4-FluorophenylALK280
BMIA-3 2,4-difluorophenylALK110
BMIA-4 1-NaphthylALK45
BMIA-5 3-pyridylALK65

This data illustrates a common trend in SAR where increasing the size and modulating the electronics of the group introduced at the bromo position can significantly enhance potency.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile starting point for the development of novel kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. By leveraging established synthetic methodologies like the Suzuki-Miyaura coupling and employing robust in vitro kinase assays, researchers can efficiently evaluate new derivatives. Future work should focus on synthesizing a diverse library of these compounds and screening them against a panel of kinases to identify novel inhibitors for a range of therapeutic targets. The insights gained from structurally related compounds provide a strong foundation for the rational design of the next generation of kinase-targeted drugs.

References

  • Pyridyl Isonicotinamide Inhibitors of RAF Kinase. (2016). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. (Date not available). Available at: [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). BMC Chemistry. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (Date not available). Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]

  • Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. (Date not available). Available at: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. (2022). Molecules. Available at: [Link]

  • Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. (2020). Molecules. Available at: [Link]

  • Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. (2022). Frontiers in Pharmacology. Available at: [Link]

  • Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies. (2018). International Journal of Molecular Sciences. Available at: [Link]

  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Yield Comparison Between 2-Bromo and 2-Chloro Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a foundational element of modern medicinal chemistry. Among these, the 2-substituted pyridine motif is ubiquitous. Palladium-catalyzed cross-coupling reactions serve as the primary tool for forging C-C and C-N bonds on this core, with 2-halopyridines being the most common starting materials.

This guide provides an in-depth, objective comparison of the performance and yield of two of the most frequently used substrates: 2-bromopyridines and 2-chloropyridines. We will delve into the mechanistic underpinnings of their reactivity differences and present supporting experimental data from key cross-coupling reactions to inform your synthetic strategy.

The Theoretical Basis: Why the Halogen Matters

The disparate reactivity between 2-bromo- and 2-chloropyridines is not arbitrary; it is rooted in fundamental chemical principles, specifically the strength of the carbon-halogen (C-X) bond. In the majority of palladium-catalyzed cross-coupling cycles, the initial, and often rate-determining, step is the oxidative addition of the halopyridine to the low-valent palladium(0) catalyst.[1] This step involves the cleavage of the C-X bond.

The energy required for this cleavage directly correlates with the bond dissociation energy (BDE). A stronger bond presents a higher kinetic barrier, demanding more energy (e.g., higher temperatures) or a more active catalyst to proceed at a practical rate.[2]

BondAverage Bond Dissociation Energy (kJ/mol)
C-Cl ~339[3]
C-Br ~276[3]

The C-Cl bond is significantly stronger than the C-Br bond, which is the fundamental reason why 2-chloropyridines are generally less reactive than their 2-bromopyridine counterparts.[1][4] Overcoming this energy barrier for C-Cl bond activation has been a major driver in the development of sophisticated, electron-rich, and sterically hindered phosphine ligands and N-heterocyclic carbenes (NHCs) that generate more reactive Pd(0) species.[5]

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_substrates Substrates cluster_energy Activation Energy Pd0 Pd(0)L₂ OA_Intermediate Ar-Pd(II)(X)L₂ Pd0->OA_Intermediate Oxidative Addition (Rate-Determining Step) TM_Intermediate Ar-Pd(II)(R)L₂ OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 RE_Product Ar-R TM_Intermediate->RE_Product Reductive Elimination Bromo 2-Bromo-Pyridine (Ar-Br) Bromo->Pd0 Energy_Br Lower Ea Chloro 2-Chloro-Pyridine (Ar-Cl) Chloro->Pd0 Energy_Cl Higher Ea Partner Coupling Partner (R-M) Partner->OA_Intermediate

General catalytic cycle highlighting the higher activation energy (Ea) for C-Cl bond cleavage.

Comparative Yields in Major Cross-Coupling Reactions

The practical implications of this reactivity difference are best illustrated by examining yields across the most common cross-coupling reactions used in drug discovery.

Suzuki-Miyaura Coupling

This robust C-C bond-forming reaction is a workhorse in synthesis. While 2-bromopyridines react readily with a variety of boronic acids and esters using traditional catalysts, 2-chloropyridines often require more specialized systems to achieve comparable yields.

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Ref.
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃ / Dioxane150 (Microwave)68[6]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃ / Dioxane150 (Microwave)43[6]
2-Bromopyridine4-Tolylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene100 / 1291[1]
2-Chloropyridine4-Tolylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Toluene100 / 1288[1]

Analysis: The data clearly shows that while high yields can be obtained from 2-chloropyridines, it often necessitates the use of advanced, air-sensitive, and more expensive ligands like SPhos (a biaryl phosphine).[1] In contrast, 2-bromopyridines can provide excellent yields with classical and less costly catalysts like Pd(PPh₃)₄.

Buchwald-Hartwig Amination

The formation of C-N bonds is critical for accessing a vast chemical space of bioactive molecules. The reactivity trend observed in Suzuki couplings holds true for aminations.

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Ref.
2-BromopyridineAnilinePd(OAc)₂ / BINAPNaOtBu / Toluene8095[1]
2-ChloropyridineAnilinePd(OAc)₂ / DicyclohexylphosphinobiphenylNaOtBu / Toluene100Good[1]
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOtBu / Toluene8055-98[7]
2,4-DichloropyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃ / Toluene8085 (at C2)[8]

Analysis: Successful amination of 2-chloropyridines is well-established but generally requires higher temperatures and more sterically demanding, electron-rich phosphine ligands to facilitate the challenging C-Cl bond activation.[1][8] The development of specialized ligands has been pivotal in making the amination of aryl chlorides a viable and routine transformation.[9]

Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, often exhibits the most dramatic difference in reactivity between bromo- and chloro-substrates.

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Ref.
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / Toluene80 / 485[1]
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / Toluene80 / 1245[1]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100 / 396[10]

Analysis: The data starkly illustrates the sluggish reactivity of 2-chloropyridine in Sonogashira couplings, providing significantly lower yields even with prolonged reaction times under identical catalytic conditions.[1] For this transformation, 2-bromo or 2-iodo pyridines are overwhelmingly the preferred substrates to ensure efficient and high-yielding reactions.[11]

Experimental Protocol: A Comparative Suzuki-Miyaura Workflow

To translate the theoretical and tabulated data into practice, here is a representative protocol to compare the coupling of 2-bromopyridine and 2-chloropyridine with phenylboronic acid. Note the critical differences in the catalyst system and reaction conditions.

Experimental_Workflow start Start setup Combine Halopyridine, Phenylboronic Acid, Base, Catalyst & Ligand start->setup solvent Add Anhydrous Solvent setup->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Specified Temp under Inert Atmosphere degas->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify end End purify->end

General experimental workflow for a cross-coupling reaction.

Objective: To synthesize 2-phenylpyridine from two different starting materials and compare the outcomes.

Reaction A: 2-Bromopyridine (More Reactive Substrate)

  • Materials:

    • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

    • Toluene, anhydrous (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Add anhydrous toluene via syringe.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction B: 2-Chloropyridine (Less Reactive Substrate)

  • Materials:

    • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.036 mmol, 3.6 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

    • Toluene, anhydrous (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Add anhydrous toluene, followed by 2-chloropyridine and phenylboronic acid.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Note that a longer reaction time may be required compared to Reaction A.

    • Follow identical workup and purification steps as described in Reaction A.

Conclusion and Strategic Recommendations

The choice between 2-bromo- and 2-chloropyridine is a strategic decision guided by a trade-off between reactivity, cost, and synthetic design.

  • 2-Bromopyridines are the go-to choice for reliability and ease of reaction. They are significantly more reactive, generally providing higher yields under milder conditions with less expensive and more user-friendly catalyst systems. For novel targets or late-stage functionalization where yield and success are paramount, the bromo-analogue is often the superior choice.

  • 2-Chloropyridines are attractive primarily due to their lower cost and wider commercial availability.[2] Their lower reactivity can also be exploited for selective, sequential cross-coupling on di- or polyhalogenated systems.[12] However, researchers must be prepared for more extensive reaction optimization, including screening of advanced ligands and catalysts, and the potential need for higher temperatures and longer reaction times to achieve satisfactory yields.

By understanding the fundamental principles of C-X bond activation and the practical implications for reaction outcomes, scientists can make more informed decisions, saving valuable time and resources in the synthesis of complex molecules.

References

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  • Amatore, C., et al. (2003). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. [Link]

  • Hartwig, J. F. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Bickelhaupt, F. M., et al. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Corbet, J.-P., & Mignani, G. (2018). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Semantic Scholar. [Link]

  • McMahon, T. B., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]

  • De Vries, J. G., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Vetticatt, M. J., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]

  • Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Fihri, A., et al. (2011). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

  • Moody, C. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Nolan, S. P., et al. (2015). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]

  • Li, J.-H., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]

  • Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com. [Link]

  • Organ, M. G., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald, S. L., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Maleczka, R. E., et al. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Organ, M. G., et al. (2011). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]

  • Lide, D. R. (Ed.). (n.d.). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. Chemistry LibreTexts. [Link]

  • Quora. (2017). Is the C-H bond stronger (bond energy) than the C-Cl bond? Why? Isn't the C-Cl bond polar? Quora. [Link]

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A Researcher's Guide to the Biological Versatility of Isonicotinic Acid Hydrazones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the isonicotinic acid hydrazone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of substituted isonicotinic acid hydrazones, focusing on their antimicrobial, anticancer, and antitubercular potential. We will delve into the mechanistic underpinnings of their actions, present comparative experimental data, and provide detailed protocols for their biological evaluation, empowering researchers to navigate and contribute to this exciting field.

The Allure of the Isonicotinoyl Hydrazone Core

Isonicotinic acid hydrazide, the parent compound, is a cornerstone of tuberculosis therapy.[1][2] The derivatization of its hydrazide group into hydrazones has unlocked a treasure trove of pharmacological activities. The general structure, characterized by an azometine group (-NHN=CH-), provides a versatile template for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize biological efficacy.[3][4][5]

Antimicrobial Prowess: A Comparative Look at Isonicotinic Acid Hydrazones

Substituted isonicotinic acid hydrazones have demonstrated significant activity against a spectrum of bacterial and fungal pathogens.[6] Their efficacy is often attributed to the presence of the hydrazone pharmacophore, which can chelate essential metal ions or interfere with microbial metabolic pathways.

Structure-Activity Relationship Insights

The antimicrobial potency of these compounds is heavily influenced by the nature and position of substituents on the aromatic ring condensed with the isonicotinic acid hydrazide moiety.

  • Electron-withdrawing groups , such as nitro and halogen groups, on the aromatic ring often enhance antibacterial activity.[7] This is thought to increase the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane.

  • The position of the substituent also plays a critical role. For instance, some studies have shown that para-substituted compounds exhibit greater activity than their ortho- or meta-counterparts.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted isonicotinic acid hydrazones against various microbial strains, providing a clear comparison of their potency.

Compound IDSubstituent on Aromatic RingS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
INH-H Unsubstituted>125>125>125[6]
INH-4-NO₂ 4-Nitro7.8115.6231.25[6]
INH-4-Cl 4-Chloro15.6231.2562.5[6]
INH-2,4-diCl 2,4-Dichloro3.917.8115.62[6]
INH-4-OH 4-Hydroxy62.5125>125[6]

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of substituted isonicotinic acid hydrazones.

I. Principle:

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

II. Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds (substituted isonicotinic acid hydrazones) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

III. Step-by-Step Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 10 µL of the standardized inoculum to each well containing the serially diluted compound and the control wells.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

IV. Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: This medium is standardized for antimicrobial susceptibility testing and has minimal interference with the activity of most antimicrobial agents.

  • 0.5 McFarland Standard: This ensures a consistent and reproducible starting inoculum density, which is crucial for accurate MIC determination.

  • Serial Dilution: This method allows for the testing of a wide range of concentrations to pinpoint the exact MIC value.

Anticancer Potential: Targeting Malignant Cells

The anticancer activity of isonicotinic acid hydrazones is a rapidly growing area of research. These compounds have shown promise against various cancer cell lines, often inducing apoptosis and inhibiting cell proliferation.[8][9][10]

Unraveling the Mechanism of Action

While the precise mechanisms are still under investigation, several key pathways have been implicated in the anticancer effects of these hydrazones:

  • Induction of Apoptosis: Many isonicotinic acid hydrazone derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[9]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

  • Inhibition of Signaling Pathways: Some derivatives have been found to interfere with crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which is involved in cell growth and survival.

anticancer_mechanism Hydrazone Isonicotinic Acid Hydrazone Mitochondria Mitochondria Hydrazone->Mitochondria Induces Stress CellCycle Cell Cycle Progression Hydrazone->CellCycle Interferes with PI3K_Akt PI3K/Akt Pathway Hydrazone->PI3K_Akt Inhibits Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Arrest Cell Cycle Arrest CellCycle->Arrest Inhibition Inhibition PI3K_Akt->Inhibition

Caption: Putative anticancer mechanisms of isonicotinic acid hydrazones.

Comparative Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected isonicotinic acid hydrazones against different cancer cell lines, offering a comparative view of their cytotoxic potential.

Compound IDSubstituent on Aromatic RingMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)Reference
INH-H Unsubstituted>100>100>100[10]
INH-4-F 4-Fluoro5.4618.96-[10]
INH-2,6-diCl 2,6-Dichloro1.51--[10]
INH-4-Br 4-Bromo3.56--[10]
Cisplatin -12.58.25.0(Typical values)

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

I. Principle:

In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

II. Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (substituted isonicotinic acid hydrazones) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

III. Step-by-Step Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

IV. Causality Behind Experimental Choices:

  • MTT Reagent: It is a reliable indicator of mitochondrial activity, which is directly correlated with cell viability.

  • Incubation Time: The duration of compound treatment is varied to assess both acute and long-term cytotoxic effects.

  • Solubilization Step: This is crucial for dissolving the water-insoluble formazan crystals, allowing for accurate spectrophotometric quantification.

Antitubercular Activity: Continuing the Legacy of Isoniazid

Given their lineage from isoniazid, it is no surprise that many substituted isonicotinic acid hydrazones exhibit potent activity against Mycobacterium tuberculosis.[1][11] The primary mechanism of action is often the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[11][12]

Mechanism of Action: A Prodrug Approach

Similar to isoniazid, many of its hydrazone derivatives are prodrugs that require activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, the resulting reactive species can inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid synthesis pathway.

antitubercular_mechanism INH_Hydrazone Isonicotinic Acid Hydrazone (Prodrug) KatG KatG (M. tuberculosis enzyme) INH_Hydrazone->KatG Activation Activated_Drug Activated Drug KatG->Activated_Drug InhA InhA (Enoyl-ACP reductase) Activated_Drug->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to

Caption: The activation and mechanism of action of isonicotinic acid hydrazones against M. tuberculosis.

Comparative Antitubercular Activity

The table below provides a comparison of the Minimum Inhibitory Concentration (MIC) values of various isonicotinic acid hydrazones against M. tuberculosis H37Rv.

Compound IDSubstituent on Aromatic RingM. tuberculosis H37Rv MIC (µg/mL)Reference
Isoniazid (INH) -0.05 - 0.2[11]
IP11 4-(4-cyclohexylpiperazin-1-yl)benzylidene0.2[1]
8c N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide6.25[11]
8b N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide12.5[11]

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

The MABA is a rapid, sensitive, and inexpensive colorimetric assay for determining the susceptibility of M. tuberculosis to various compounds.

I. Principle:

The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent in its oxidized state. In the presence of viable, metabolically active mycobacteria, Alamar Blue is reduced to the pink and fluorescent resorufin.

II. Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Test compounds (substituted isonicotinic acid hydrazones) dissolved in DMSO

  • M. tuberculosis H37Rv culture

  • Alamar Blue reagent

  • Positive control (e.g., Isoniazid)

  • Negative control (broth and solvent)

III. Step-by-Step Procedure:

  • Compound Preparation:

    • Perform serial two-fold dilutions of the test compounds in the 96-well plate using the supplemented Middlebrook 7H9 broth.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a 1.0 McFarland standard and then dilute it 1:50 in broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation:

    • Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition:

    • Add 20 µL of Alamar Blue solution to each well.

  • Second Incubation:

    • Re-incubate the plates at 37°C for 24-48 hours.

  • Reading the Results:

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

IV. Causality Behind Experimental Choices:

  • Middlebrook 7H9 Broth with OADC: This is a standard and optimized liquid medium for the growth of M. tuberculosis.

  • Alamar Blue: This indicator provides a clear visual and quantifiable measure of mycobacterial viability.

  • Extended Incubation: M. tuberculosis is a slow-growing bacterium, requiring a longer incubation period for visible growth and metabolic activity.

Conclusion and Future Directions

Substituted isonicotinic acid hydrazones represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. The ability to readily modify their structure allows for the systematic exploration of structure-activity relationships and the optimization of their therapeutic potential. This guide has provided a comparative framework for understanding and evaluating their antimicrobial, anticancer, and antitubercular properties. Future research should focus on elucidating the precise molecular targets and signaling pathways for their anticancer effects, as well as exploring novel substitutions to enhance potency and reduce potential toxicity. The continued investigation of this remarkable scaffold holds great promise for the development of new and effective therapeutic agents.

References

  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. National Institutes of Health. [Link]

  • Hydrazide–hydrazones of isonicotinic acid with significant antibacterial activity. ResearchGate. [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. National Institutes of Health. [Link]

  • A review exploring biological activities of hydrazones. ResearchGate. [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. National Institutes of Health. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]

  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Institutes of Health. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

  • Polymeric complexes of isonicotinic acid hydrazide with antituberculosis effects. PubMed. [Link]

  • Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes. PubMed. [Link]

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI. [Link]

  • Biological Activities of Hydrazone Derivatives. PubMed Central. [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. [Link]

  • Structures of aroylhydrazones derived from isonicotinic acid hydrazide. ResearchGate. [Link]

  • Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. ResearchGate. [Link]

  • Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. National Institutes of Health. [Link]

  • Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone. PubMed Central. [Link]

  • A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Catalyst Performance in Suzuki Coupling of Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of pyridyl-containing compounds. The choice of palladium catalyst is paramount for achieving optimal results with substituted bromopyridines, which are known to be challenging substrates. This guide provides a comparative analysis of commonly employed palladium catalysts, offering insights into their performance supported by experimental data to facilitate catalyst selection and reaction optimization.

The Challenge of Bromopyridines in Suzuki Coupling

The Suzuki coupling of bromopyridines can be complicated by several factors. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. Furthermore, the electronic properties of substituents on the pyridine ring significantly influence reactivity, with electron-deficient pyridines often being more challenging coupling partners. The position of the bromine atom and the steric hindrance around the reaction center also play crucial roles in the efficiency of the coupling.

Comparative Analysis of Leading Catalyst Systems

The performance of a palladium catalyst in the Suzuki coupling of bromopyridines is largely dictated by the nature of the ligand coordinated to the palladium atom. We will compare three major classes of palladium catalysts: the traditional phosphine-based catalysts, modern bulky phosphine (Buchwald) ligand systems, and N-heterocyclic carbene (NHC)-based catalysts.

Traditional Phosphine-Based Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Expertise & Experience: Pd(PPh₃)₄ is a classic, widely used catalyst that is effective for many Suzuki couplings. However, for challenging substrates like bromopyridines, its performance can be limited. The relatively lower electron-donating ability and smaller steric bulk of the triphenylphosphine ligand can lead to slower rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. This often necessitates higher catalyst loadings and longer reaction times to achieve satisfactory yields.

Bulky, Electron-Rich Phosphine Ligand System: Pd(OAc)₂ / SPhos

Expertise & Experience: The advent of bulky and electron-rich biarylphosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), developed by the Buchwald group, has revolutionized Suzuki couplings.[1][2] These ligands are designed to accelerate the key steps of the catalytic cycle. The steric bulk of SPhos promotes the formation of a monoligated, highly reactive Pd(0) species, which readily undergoes oxidative addition with the bromopyridine.[1] The electron-rich nature of the ligand facilitates this oxidative addition and also promotes the final reductive elimination step to release the product.[1][3] This results in higher turnover numbers and allows for the coupling of a wider range of challenging substrates, including sterically hindered and electron-poor bromopyridines, often with lower catalyst loadings and under milder conditions.[4]

N-Heterocyclic Carbene (NHC)-Based Catalyst: PEPPSI-IPr

Expertise & Experience: Palladium-NHC complexes have emerged as exceptionally active catalysts for Suzuki couplings.[4] The PEPPSI-IPr catalyst (palladium(II) dichloride) is a commercially available, air- and moisture-stable precatalyst that is particularly effective for heteroaryl couplings.[5][6][7] NHC ligands, like IPr, are strong σ-donors, which form a very stable bond with the palladium center.[4] This enhanced stability often translates to higher catalyst turnover numbers and frequencies, allowing for very low catalyst loadings and shorter reaction times.[4][8] The strong electron donation from the NHC ligand also significantly enhances the rate of oxidative addition, making these catalysts highly effective for less reactive bromopyridines.[3]

Data Presentation: A Comparative Overview

The following table summarizes the representative performance of the three catalyst systems in the Suzuki coupling of 3-bromopyridine with phenylboronic acid. It is important to note that this data is a compilation from various sources and serves as a comparative illustration; direct head-to-head comparisons under identical conditions can be challenging to find in the literature.[4]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.[4] TON is calculated as (moles of product / moles of catalyst).

Mechanistic Insights: Why Ligand Choice Matters

The superiority of modern catalyst systems like those employing Buchwald and NHC ligands can be understood by examining the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step for Ar-Br) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br(L) Oxidative Adduct OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd Ar-Pd(II)-Ar'(L) Diaryl Complex Transmetal->DiarylPd Base Base (e.g., K₃PO₄) Base->Transmetal Boronic Ar'B(OH)₂ Boronic Acid Boronic->Transmetal RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Coupled Product RedElim->Product Bromopyridine Ar-Br (Bromopyridine) Bromopyridine->OxAdd

Caption: The Suzuki-Miyaura Catalytic Cycle.

Bulky, electron-rich ligands like SPhos and strong σ-donating NHC ligands like IPr facilitate both the oxidative addition of the bromopyridine to the Pd(0) center and the final reductive elimination step that forms the C-C bond and regenerates the active catalyst.[1][3] This leads to a more efficient catalytic cycle with fewer side reactions and higher yields.

Experimental Protocols

The following are detailed, step-by-step methodologies for a representative Suzuki coupling reaction.

Protocol 1: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid using Pd(OAc)₂/SPhos

Materials:

  • 3-Bromopyridine (1.0 mmol, 158 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg, 1 mol%)

  • SPhos (0.02 mmol, 8.2 mg, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL, anhydrous)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, SPhos, 3-bromopyridine, phenylboronic acid, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[4]

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylpyridine.

Protocol 2: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid using PEPPSI-IPr

Materials:

  • 3-Bromopyridine (1.0 mmol, 158 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • PEPPSI-IPr (0.005 mmol, 3.4 mg, 0.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • tert-Amyl alcohol (5 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add PEPPSI-IPr, 3-bromopyridine, phenylboronic acid, and Cs₂CO₃.[4]

  • Add tert-amyl alcohol.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Reactants, Catalyst, & Base to Flask B 2. Evacuate & Backfill with Inert Gas A->B C 3. Add Anhydrous Solvent B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool & Quench Reaction E->F Reaction Complete G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate Organic Layer G->H I 9. Column Chromatography H->I

Sources

A Technical Guide to the Structure-Activity Relationship of 2-Bromo-5-methoxyisonicotinic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of small molecule inhibitors targeting kinases remains a cornerstone of modern therapeutics. The substituted isonicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for developing potent and selective kinase inhibitors. This guide provides an in-depth comparison of 2-Bromo-5-methoxyisonicotinic acid analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key kinases implicated in immunology and oncology, namely Bruton's Tyrosine Kinase (BTK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Introduction: The Versatility of the Isonicotinic Acid Scaffold

Isonicotinic acid derivatives have garnered significant attention due to their amenability to chemical modification and their ability to interact with the ATP-binding sites of various kinases. The this compound core, in particular, offers three key points for diversification: the carboxylic acid at the 4-position, the bromo group at the 2-position, and the methoxy group at the 5-position. Each of these sites can be modified to modulate potency, selectivity, and pharmacokinetic properties. The bromine atom is particularly useful as a handle for cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl fragments.

Recent research has highlighted the potential of this scaffold in the development of inhibitors for BTK, a crucial mediator in B-cell receptor signaling, and IRAK4, a key player in the Toll-like receptor and interleukin-1 receptor signaling pathways.[1][2][3][4][5] Inhibition of these kinases has therapeutic potential in a range of autoimmune diseases and B-cell malignancies.

Core Logic: Targeting Kinase Activity

The primary mechanism of action for the this compound analogs discussed herein is the competitive inhibition of ATP binding to the target kinase. The design of these inhibitors focuses on creating molecules that can form favorable interactions within the kinase's active site, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

G cluster_0 Kinase Inhibition Mechanism Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates No_Reaction No Reaction Kinase->No_Reaction ATP ATP ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Inhibitor Inhibitor Inhibitor->Kinase Competitively binds to active site

Caption: General mechanism of competitive kinase inhibition.

Comparative Analysis of Biological Activity

While a comprehensive head-to-head comparison of a wide range of this compound analogs is not publicly available in a single source, analysis of patent literature and related publications allows for the construction of a representative structure-activity relationship. The following tables summarize the inhibitory activities of key analogs against IRAK4 and BTK.

Table 1: Structure-Activity Relationship of this compound Analogs as IRAK4 Inhibitors

Compound IDR Group (at Carboxylic Acid)IRAK4 IC50 (nM)Reference
1a -NH-(2-aminopyrimidin-5-yl)< 100[6]
1b -NH-(1-methyl-1H-pyrazol-4-yl)< 100[6]
1c -NH-(thiazol-5-yl)> 100[6]
1d -NH-(pyridin-3-yl)< 100[6]

Note: The IC50 values from patent literature are often presented as ranges.

Table 2: Structure-Activity Relationship of Related Scaffolds as BTK Inhibitors

Compound IDCore Scaffold ModificationBTK IC50 (nM)Reference
2a 2-amino-5-phenoxyphenyl-pyrimidine0.5 - 10[7]
2b 2-amino-5-(4-phenoxyphenyl)-N-phenylpyrimidin-4-amine< 1[8]
2c N,9-diphenyl-9H-purin-2-amine derivative0.4[7]

Note: These compounds represent related scaffolds where the isonicotinic acid core is part of a larger heterocyclic system targeting BTK.

Key SAR Insights:

  • Amide Substitutions: The nature of the substituent attached to the carboxylic acid via an amide bond is critical for activity. For IRAK4 inhibition, aromatic and heteroaromatic amines, particularly those capable of forming hydrogen bonds, appear to be favorable.

  • Role of the Bromo Group: The 2-bromo substituent serves as a key synthetic handle for introducing diverse groups through cross-coupling reactions, which can significantly influence potency and selectivity by exploring different pockets within the kinase active site.

  • Impact of the Methoxy Group: The 5-methoxy group likely influences the electronic properties of the pyridine ring and can participate in hydrophobic interactions within the active site. Its replacement or modification can be a strategy to fine-tune activity and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays used in the evaluation of this compound analogs.

Synthesis of 2-Bromo-5-methoxyisonicotinamide Analogs

The general synthetic route to the target amide analogs involves the activation of the carboxylic acid of this compound followed by coupling with a desired amine.

G Start 2-Bromo-5-methoxy- isonicotinic acid Activation Carboxylic Acid Activation (e.g., SOCl2, HATU) Start->Activation Acyl_Chloride 2-Bromo-5-methoxy- isonicotinoyl chloride Activation->Acyl_Chloride Coupling Amide Coupling (e.g., with DIEA) Acyl_Chloride->Coupling Amine R-NH2 Amine->Coupling Product Target Amide Analog Coupling->Product

Caption: General synthetic workflow for amide analogs.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.[9]

  • Allow the reaction to stir at room temperature for 2-4 hours until the conversion to the acid chloride is complete, as monitored by TLC or LC-MS.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-Bromo-5-methoxyisonicotinoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent like DMF or THF.

  • To this solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq).[10][11]

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide analog.

Biochemical Kinase Inhibition Assay (IRAK4 and BTK)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

G cluster_0 Biochemical Kinase Assay Workflow Prepare_Reagents Prepare Reagents: - Kinase (IRAK4/BTK) - Substrate (e.g., MBP, Poly(Glu,Tyr)) - ATP - Assay Buffer Dispense_Inhibitor Dispense serial dilutions of test compound into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate mixture Dispense_Inhibitor->Add_Kinase_Substrate Incubate_1 Pre-incubate Add_Kinase_Substrate->Incubate_1 Initiate_Reaction Initiate reaction by adding ATP Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Stop_Reaction Stop reaction and detect signal (e.g., ADP-Glo™) Incubate_2->Stop_Reaction Data_Analysis Data Analysis: Calculate IC50 Stop_Reaction->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a 1x kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]

  • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the kinase assay buffer. The final DMSO concentration in the assay should be ≤ 1%.[2][3]

  • In a 96-well plate, add the diluted test compounds. Include positive controls (kinase + substrate, no inhibitor) and negative controls (substrate only, no kinase).

  • Add a mixture of the recombinant kinase (e.g., IRAK4 or BTK) and its specific substrate (e.g., Myelin Basic Protein for IRAK4, Poly(Glu,Tyr) for BTK) to each well.[2][3]

  • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[2][3][13]

  • Stop the reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™ (Promega) or Transcreener® ADP² (BellBrook Labs).[2][13][14][15][16]

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay

Cell-based assays are crucial for confirming that a compound can inhibit the target kinase in a physiological context.

Step-by-Step Protocol (Example for IRAK4):

  • Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulate the cells with a TLR agonist (e.g., lipopolysaccharide - LPS) to activate the IRAK4 signaling pathway.

  • After an appropriate incubation time (e.g., 4-24 hours), collect the cell supernatant.

  • Measure the concentration of a downstream cytokine, such as TNF-α, in the supernatant using an ELISA kit.

  • Calculate the percent inhibition of cytokine production and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships highlighted in this guide demonstrate the importance of systematic modifications at the 2, 4, and 5 positions of the pyridine ring to optimize interactions with the target kinase. The bromine at the 2-position, in particular, offers a valuable handle for synthetic diversification.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents to minimize off-target kinase activity and potential side effects.

  • Optimizing Pharmacokinetics: Modifying the scaffold to enhance properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploring Novel Kinase Targets: Applying the SAR knowledge gained from IRAK4 and BTK to design inhibitors for other therapeutically relevant kinases.

By leveraging the insights and experimental protocols presented in this guide, researchers can accelerate the discovery and development of novel kinase inhibitors based on the versatile this compound scaffold.

References

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  • BPS Bioscience. BTK (C481S) Kinase Assay Kit.
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  • Chen, Y., et al. Establishing and Validating a Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery. 2021.
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for IRAK4.
  • Thermo Fisher Scientific. LanthaScreen Eu kinase binding assay for BTK Overview.
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  • Buhlmann Diagnostics Corp. Kinase Inhibition Assays.
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  • Wang, X., et al. Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018).
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  • Google Patents. WO2017127430A1 - Irak4 inhibiting agents.
  • Google Patents. WO2014082598A1 - Inhibitors of bruton's tyrosine kinase.
  • Google Patents. US9943516B2 - Inhibitors of IRAK4 activity.
  • Li, X., et al. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Gari, H., et al. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments.
  • Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Organic Chemistry Portal.
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  • ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE synthesis.
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  • Posner, G. H., et al. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure.
  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Bromo-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification and characterization of key pharmaceutical intermediates, such as 2-Bromo-5-methoxyisonicotinic acid, demand robust and reliable analytical methods. This guide provides an in-depth comparison of potential analytical methodologies for this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices and present a framework for method validation that is both scientifically sound and self-validating.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This is not merely a regulatory hurdle but a foundational element of quality assurance in pharmaceutical development. The principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework for this process.[2][3][4][5]

Comparing Analytical Techniques for this compound

The choice of an analytical method is contingent upon factors such as the required sensitivity, selectivity, and the nature of the sample matrix. For a molecule like this compound, several techniques could be considered. Here, we compare High-Performance Liquid Chromatography (HPLC), a workhorse of pharmaceutical analysis, with Gas Chromatography-Mass Spectrometry (GC-MS) and a more fundamental UV-Vis Spectrophotometry approach.

Technique Principle Typical Sensitivity Selectivity Notes
HPLC-UV Separation based on polarity, detection by UV absorbance.ng to µg rangeHighIdeal for routine quality control and purity assessment. Highly versatile.[6][7][8]
GC-MS Separation based on volatility and mass-to-charge ratio.pg to ng rangeVery HighRequires derivatization to increase the volatility of the carboxylic acid. Excellent for impurity identification.[6]
UV-Vis Spectrophotometry Quantification based on the absorbance of UV-Vis light.µg/mL rangeLowSimple and cost-effective but lacks specificity and is susceptible to interference from other UV-absorbing compounds.[7]

Given its high selectivity, sensitivity, and suitability for non-volatile compounds, High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of compounds like this compound.[8] Therefore, the remainder of this guide will focus on the validation of an HPLC method.

The Workflow of Analytical Method Validation

A systematic approach to validation ensures that all critical performance characteristics of the method are evaluated and documented. This workflow is a self-validating system, where each stage builds upon the previous to create a comprehensive picture of the method's capabilities.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Finalization Dev Method Development Opt Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Range Range Protocol->Range Robustness Robustness Protocol->Robustness LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Range->Report Robustness->Report LOD_LOQ->Report Lifecycle Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation.

Experimental Protocols and Validation Parameters for an HPLC Method

The following sections detail the experimental design for validating an HPLC method for the quantification of this compound. The acceptance criteria are based on the ICH Q2(R1) guidelines.[9]

Instrumentation and Chromatographic Conditions (Example)
  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by a UV scan of the analyte (e.g., ~245 nm).

  • Injection Volume: 10 µL.

Validation Parameters

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][4]

  • Protocol:

    • Inject a blank solvent (mobile phase) to demonstrate no interfering peaks at the analyte's retention time.

    • Inject a solution of the this compound reference standard.

    • If applicable, inject a placebo (a mixture of all formulation excipients without the active ingredient).

    • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on the analyte.[10] Analyze the stressed samples to ensure that the degradation product peaks are resolved from the main analyte peak. A peak purity analysis using a photodiode array (PDA) detector is recommended.[10]

  • Acceptance Criteria: The analyte peak should be free of interference from the blank, placebo, and any degradation products. The peak purity angle should be less than the threshold angle.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations by diluting the stock solution (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[11]

  • Protocol:

    • Analyze samples of known concentration at a minimum of three levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Perform this analysis in triplicate for each level.

    • The accuracy is expressed as the percentage recovery of the known amount of analyte added.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[6]

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N).

    • LOD is often determined at an S/N ratio of 3:1.

    • LOQ is often determined at an S/N ratio of 10:1.

  • Acceptance Criteria: At the LOQ, the method should demonstrate acceptable accuracy and precision.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

  • Protocol:

    • Vary critical parameters such as:

      • Flow rate (e.g., ±0.1 mL/min).

      • Column temperature (e.g., ±2 °C).

      • The organic component of the mobile phase (e.g., ±2%).

    • Analyze a sample under each of these modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by these minor changes.

Summary of Validation Parameters and Acceptance Criteria

Parameter Experimental Approach Acceptance Criteria
Specificity Analysis of blank, placebo, and force-degraded samples.No interference at the retention time of the analyte.[6]
Linearity Analysis of at least 5 concentrations in triplicate.Correlation coefficient (r²) ≥ 0.999.[6]
Accuracy Analysis of spiked samples at 3 concentration levels in triplicate.Mean recovery between 98.0% and 102.0%.[6]
Precision (Repeatability) 6 replicate analyses of a single sample.RSD ≤ 2.0%.
Precision (Intermediate) Replicate analyses on different days/analysts/instruments.RSD ≤ 2.0%.
LOD Signal-to-Noise Ratio of 3:1.Visual evaluation.
LOQ Signal-to-Noise Ratio of 10:1.Acceptable accuracy and precision at this concentration.[6]
Robustness Deliberate variation of method parameters.No significant impact on results; system suitability passes.[6]

The Logic of Self-Validation

G cluster_0 Foundational Parameters cluster_1 Quantitative Performance cluster_2 Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity Linearity Linearity->Accuracy Linearity->Robustness Range Range Linearity->Range Accuracy->Robustness Accuracy->Range Precision->Accuracy Precision->Robustness Range->Robustness

Caption: Interdependence of analytical validation parameters.

By rigorously following these validation protocols, researchers can ensure the generation of high-quality, reliable, and defensible data for this compound, thereby supporting the advancement of drug development programs. The principles of method validation are dynamic, with a recent emphasis on a lifecycle approach, ensuring that a method remains fit for purpose throughout its use.[13][14][15]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . Source: U.S. Food and Drug Administration. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . Source: uspbpep.com. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . Source: ProPharma. [Link]

  • USP <1225> Method Validation . Source: BA Sciences. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . Source: gmp-compliance.org. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]

  • Quality Guidelines - ICH . Source: International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Source: Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Source: Investigations of a Dog blog. [Link]

  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management . Source: gmp-compliance.org. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . Source: U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Source: Altabrisa Group. [Link]

  • Validation of analytical methods for active constituents and agricultural products . Source: Australian Pesticides and Veterinary Medicines Authority. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods . Source: ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Bromo-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromo-5-methoxyisonicotinic acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to proper disposal procedures is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This document is designed to provide clarity and operational guidance, ensuring that this compound is managed safely from the point of generation to its final disposition.

Hazard Identification and Characterization

The primary hazards stem from its acidic nature and the presence of bromine, classifying it as a halogenated organic compound.[3] It should be handled as a hazardous material.[4]

Table 1: Hazard Profile of this compound (Inferred)

Hazard CategoryDescriptionRecommended Handling Precautions
Skin Corrosion/Irritation Expected to be a skin irritant, similar to analogous compounds which are classified as Category 2 irritants.[1][2]Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation (inferred Category 2).[1][2] Direct contact can cause redness, pain, or damage.Wear appropriate chemical safety goggles or a face shield.[2] Ensure eyewash stations are accessible.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol (inferred STOT-SE Category 3).[1][2]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
Reactivity Incompatible with strong oxidizing agents.[2] Thermal decomposition may release hazardous gases like carbon oxides and hydrogen bromide.[1]Store away from incompatible materials. Avoid exposure to high heat.[6]
Environmental Halogenated organic compounds can be persistent and harmful to the environment.[7] Do not let the product enter drains or waterways.[8]Collect all waste for proper disposal; do not discharge to the environment.[5]

The Regulatory Imperative: EPA and RCRA Compliance

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This legislation establishes a "cradle-to-grave" management system, meaning the responsibility for hazardous waste lies with the generator—from the moment it is created to its final, safe disposal.[4]

As a generator of hazardous waste, your institution is subject to the most stringent management regulations.[4] It is a federal law that hazardous waste be identified, segregated, and disposed of in a proper manner.[9] Therefore, the procedures outlined below are designed to ensure compliance with these federal mandates, though you must also consult your institution's specific policies and local regulations, which may be more stringent.

Pre-Disposal Protocol: Waste Segregation and Containment

The most critical phase of waste management occurs within the laboratory itself. Proper segregation at the point of generation is paramount to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal. Commingling incompatible waste streams is a significant safety risk.[9]

Step-by-Step Waste Collection Procedure
  • Select the Correct Waste Container:

    • Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[10]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE). Do not use metal cans, as acids produced from the slow dissociation of halogenated solvents can cause corrosion.[6]

    • Ensure the container is clean and in good condition, with a secure, leak-proof cap.[4]

  • Label the Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[10]

    • Clearly write the full chemical name: "this compound" and list any solvents used. All constituents and their approximate percentages must be listed.[10]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.[4][11] This prevents the release of vapors and protects the lab environment.

    • Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.

    • The container must be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10]

  • Segregate from Incompatibles:

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. The disposal methods and costs for these two streams are significantly different.[10]

    • Do not mix this acidic waste with bases, cyanides, or reactive metals.[10] Such mixing can cause violent reactions, gas evolution, or other hazards.

Waste Segregation Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste.

WasteSegregation start Generate Chemical Waste (e.g., this compound) q1 Is the waste a Halogenated Organic? start->q1 q2 Is the waste an Aqueous Acid/Base? q1->q2  No   hw_halo Halogenated Organic Waste Container q1->hw_halo  Yes   q3 Is the waste a Non-Halogenated Solvent? q2->q3  No   hw_acidbase Aqueous Acid/Base Waste Container q2->hw_acidbase  Yes   hw_nonhalo Non-Halogenated Solvent Waste Container q3->hw_nonhalo  Yes   hw_other Consult EH&S for Other Waste Streams q3->hw_other  No  

Caption: Decision workflow for proper laboratory chemical waste segregation.

Final Disposal Protocol

On-site treatment or neutralization of halogenated waste by laboratory personnel is strongly discouraged unless you have specific training and authorization from your institution's EH&S department. The most reliable and compliant method for final disposal is through a licensed hazardous waste management company.[9]

  • Request a Waste Pickup: Once the container is full or you no longer need to add to it, complete the hazardous waste tag with all required information (generator name, date, etc.).

  • Prepare for Transport: Ensure the container cap is tightly sealed. The exterior of the container must be clean and free of contamination.

  • Professional Disposal: Your institution's EH&S department will arrange for a certified hazardous waste hauler to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Method of Destruction: At the TSDF, halogenated organic compounds like this compound are typically disposed of via high-temperature incineration in specialized facilities equipped with flue gas scrubbing technology.[5][12] This process is designed to destroy the organic molecule and capture the resulting acidic gases (like hydrogen bromide), preventing their release into the atmosphere.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and call your institution's emergency number.

  • Contain the Spill: If the spill is small and you are trained to handle it, prevent its spread. Use an inert absorbent material (e.g., diatomite, universal binders) to soak up the material.[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[2] Decontaminate the area with an appropriate solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.[13]

  • Report: Report the incident to your laboratory supervisor and EH&S department, regardless of the size of the spill.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By following a protocol rooted in hazard identification, regulatory compliance, and rigorous segregation, we protect ourselves, our colleagues, and the environment. This guide serves as a foundational document; always prioritize your institution's specific EH&S policies and consult them whenever a question arises.

References

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • University of Barcelona. Classification of special laboratory waste. Retrieved from [Link]

  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (2002). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
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